Product packaging for 1-Methyl-5-aminomethylimidazole(Cat. No.:CAS No. 486414-86-2)

1-Methyl-5-aminomethylimidazole

Cat. No.: B1351178
CAS No.: 486414-86-2
M. Wt: 111.15 g/mol
InChI Key: PYAQTQXFMQWCHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1-Methyl-5-aminomethylimidazole, also known as (3-methylimidazol-4-yl)methanamine, is a chemical building block with the molecular formula C5H9N3 and a molecular weight of 111.15 g/mol . Its structure features an imidazole ring substituted with a methyl group on one nitrogen and an aminomethyl group on a carbon atom. This configuration makes it a valuable intermediate in organic and medicinal chemistry research. As a derivative of 1-methylimidazole, it serves as a precursor for synthesizing more complex molecules, including ligands for coordination chemistry and ionic liquids . Researchers investigate its potential in developing bioactive compounds; for instance, closely related 5-aminoimidazole-4-carbohydrazonamide derivatives have demonstrated significant antifungal activity against Candida species, with studies suggesting their mechanism may involve the generation of reactive oxygen species (ROS) rather than the inhibition of ergosterol synthesis . The primary amine functional group provides a handle for further chemical modifications, enabling its use in the creation of polymers, functionalized materials, and pharmaceutical candidates. This product is intended for research and development purposes in a laboratory setting only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H9N3 B1351178 1-Methyl-5-aminomethylimidazole CAS No. 486414-86-2

Properties

IUPAC Name

(3-methylimidazol-4-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3/c1-8-4-7-3-5(8)2-6/h3-4H,2,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYAQTQXFMQWCHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC=C1CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00383663
Record name 1-Methyl-5-aminomethylimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00383663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

111.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

486414-86-2
Record name 1-Methyl-5-aminomethylimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00383663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 486414-86-2
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1-Methyl-5-aminomethylimidazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

1-Methyl-5-aminomethylimidazole is a valuable heterocyclic building block in medicinal chemistry and materials science, often incorporated into structures targeting a range of biological targets. Its synthesis, while not exceedingly complex, offers several strategic pathways, each with distinct advantages concerning starting material availability, scalability, and reaction conditions. This guide provides a comprehensive analysis of three primary synthetic routes, originating from key intermediates: 1-methyl-1H-imidazole-5-carbaldehyde , (1-methyl-1H-imidazol-5-yl)methanol , and 1-methyl-1H-imidazole-5-carbonitrile . Each pathway is dissected to explain the causal relationships behind procedural choices, offering field-proven insights into reagent selection, reaction mechanisms, and process optimization. Detailed, step-by-step protocols are provided, supported by comparative data and process-flow visualizations to empower researchers in their synthetic endeavors.

Introduction: Strategic Importance and Synthetic Overview

The imidazole core is a privileged scaffold in drug discovery, present in numerous natural products and synthetic pharmaceuticals. The specific substitution pattern of this compound provides a key pharmacophoric element—a methylated nitrogen for metabolic stability and a primary aminomethyl group at the 5-position for versatile downstream derivatization or direct interaction with biological targets.

The synthesis of this target molecule can be approached from several commercially available or readily synthesized imidazole precursors. The choice of pathway is often dictated by a laboratory's existing chemical inventory, scale requirements, and tolerance for certain reagent classes (e.g., strong hydrides, hazardous intermediates). This guide will focus on three robust and logical synthetic strategies, summarized below.

Synthetic_Overview Start_Aldehyde 1-Methyl-1H-imidazole- 5-carbaldehyde Final_Product 1-Methyl-5-aminomethyl -imidazole Start_Aldehyde->Final_Product Reductive Amination Start_Alcohol (1-Methyl-1H-imidazol- 5-yl)methanol Intermediate_Chloro 1-Methyl-5-(chloromethyl) -imidazole Start_Alcohol->Intermediate_Chloro Chlorination (SOCl₂) Start_Nitrile 1-Methyl-1H-imidazole- 5-carbonitrile Start_Nitrile->Final_Product Nitrile Reduction (e.g., LiAlH₄) Intermediate_Azide 1-Methyl-5-(azidomethyl) -imidazole Intermediate_Chloro->Intermediate_Azide Azide Substitution (NaN₃) Intermediate_Azide->Final_Product Reduction (e.g., LiAlH₄)

Caption: High-level overview of the three primary synthetic pathways to this compound.

Pathway I: From 1-Methyl-1H-imidazole-5-carbaldehyde

This pathway is arguably the most direct, employing a one-pot reductive amination of the corresponding aldehyde. The primary challenge lies in the synthesis of the aldehyde precursor, which is typically achieved via methylation of commercially available 4(5)-formylimidazole.

Mechanistic Considerations & Strategy

Reductive amination is a powerful C-N bond-forming reaction that combines two distinct transformations into a single operational sequence: the formation of an imine from an aldehyde and an amine, followed by the immediate reduction of the imine to the corresponding amine.[1]

  • Imine Formation: The reaction between the imidazole-5-carbaldehyde and ammonia (or an ammonia source like ammonium acetate) forms a hemiaminal intermediate, which then dehydrates to the corresponding imine. This step is often the rate-limiting and is reversible.

  • Reduction: A hydride reducing agent, present in the same pot, selectively reduces the C=N double bond of the imine as it is formed. The choice of reducing agent is critical. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an exemplary choice because it is mild enough not to significantly reduce the starting aldehyde but is highly effective at reducing the protonated iminium ion intermediate.[2] This selectivity prevents the side-reaction of aldehyde reduction to the alcohol.

Experimental Protocols

Step 2.2.1: Synthesis of 1-Methyl-1H-imidazole-5-carbaldehyde

This step involves the N-methylation of 4(5)-formylimidazole. The choice of methylating agent and base is crucial to ensure regioselectivity and prevent side reactions.

ParameterValueRationale & Citation
Starting Material 4(5)-FormylimidazoleCommercially available precursor.
Methylating Agent Methyl iodide (CH₃I)Highly reactive, ensures efficient methylation at room temperature.
Base Sodium Hydride (NaH)A strong, non-nucleophilic base that deprotonates the imidazole nitrogen to form the highly nucleophilic imidazolide anion, driving the reaction to completion.
Solvent Anhydrous Tetrahydrofuran (THF)Aprotic solvent that is compatible with NaH and effectively solubilizes the reactants.
Typical Yield 70-85%Dependent on purity of starting materials and anhydrous conditions.

Protocol:

  • To a stirred suspension of Sodium Hydride (60% dispersion in mineral oil, 1.1 equivalents) in anhydrous THF under a nitrogen atmosphere, add a solution of 4(5)-formylimidazole (1.0 equivalent) in anhydrous THF dropwise at 0 °C.

  • Allow the mixture to warm to room temperature and stir for 1 hour until hydrogen evolution ceases.

  • Cool the mixture back to 0 °C and add methyl iodide (1.1 equivalents) dropwise.

  • Stir the reaction at room temperature for 12-16 hours, monitoring by TLC until the starting material is consumed.

  • Carefully quench the reaction by the slow addition of water. Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, eluting with a gradient of dichloromethane/methanol) to yield 1-methyl-1H-imidazole-5-carbaldehyde.

Step 2.2.2: Reductive Amination to this compound

This one-pot procedure converts the aldehyde directly to the primary amine.

ParameterValueRationale & Citation
Amine Source Ammonium Acetate (CH₃COONH₄)Serves as both the ammonia source and a mild acidic catalyst to promote imine formation.
Reducing Agent Sodium TriacetoxyborohydrideMild and selective for the iminium ion over the aldehyde, preventing alcohol byproduct formation.[1][2]
Solvent 1,2-Dichloroethane (DCE) or THFAnhydrous, aprotic solvents that are compatible with the reducing agent.[2]
Typical Yield 60-80%Highly dependent on the efficiency of imine formation and the exclusion of moisture.

Protocol:

  • Dissolve 1-methyl-1H-imidazole-5-carbaldehyde (1.0 equivalent) and ammonium acetate (5-10 equivalents) in anhydrous 1,2-dichloroethane under a nitrogen atmosphere.

  • Stir the mixture at room temperature for 30 minutes.

  • Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise over 15 minutes.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by LC-MS or TLC for the disappearance of the aldehyde.

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Stir vigorously for 1 hour, then separate the layers. Extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude amine can be purified by column chromatography or by conversion to its hydrochloride salt.

Pathway II: From (1-Methyl-1H-imidazol-5-yl)methanol

This three-step pathway is a robust and highly reliable alternative. It proceeds through a stable hydroxymethyl intermediate, which is converted to a reactive chloromethyl species. This electrophile is then transformed into the primary amine, typically via an azide intermediate to prevent the over-alkylation common in direct amination with ammonia.

Mechanistic Considerations & Strategy

Pathway_II_Workflow A 1-Methylimidazole- 5-carboxylate Ester B (1-Methyl-1H-imidazol- 5-yl)methanol A->B LiAlH₄ Reduction C 1-Methyl-5-(chloromethyl) -imidazole (as HCl salt) B->C SOCl₂ Chlorination D 1-Methyl-5-(azidomethyl) -imidazole C->D NaN₃ SN2 Reaction E 1-Methyl-5-aminomethyl -imidazole D->E LiAlH₄ Reduction

Caption: Workflow for the synthesis of the target amine via the chloromethyl intermediate.

  • Step 1: Alcohol Formation: The synthesis begins with the reduction of a stable precursor, ethyl 1-methylimidazole-5-carboxylate, using a powerful reducing agent like Lithium Aluminum Hydride (LiAlH₄). LiAlH₄ is necessary as milder reagents like NaBH₄ are generally ineffective at reducing esters.[3]

  • Step 2: Chlorination: The primary alcohol is converted to the more reactive alkyl chloride. Thionyl chloride (SOCl₂) is an excellent reagent for this transformation as the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies the workup procedure.[4]

  • Step 3: Azide Substitution: The chloromethyl intermediate is a good substrate for Sₙ2 reactions. To form the primary amine cleanly, a two-step azide substitution/reduction sequence is superior to direct reaction with ammonia. Sodium azide (NaN₃) is an excellent nucleophile that displaces the chloride to form an alkyl azide. This intermediate is not nucleophilic and cannot undergo further alkylation, thus preventing the formation of secondary and tertiary amine byproducts.[5]

  • Step 4: Azide Reduction: The terminal azide is then reduced to the primary amine. LiAlH₄ is highly effective for this transformation.[5] Alternatively, catalytic hydrogenation (H₂/Pd-C) can be used for a milder, though sometimes slower, reduction.

Experimental Protocols

Step 3.2.1: Synthesis of (1-Methyl-1H-imidazol-5-yl)methanol

  • Prepare a suspension of LiAlH₄ (1.5 equivalents) in anhydrous THF in a flask under a nitrogen atmosphere and cool to 0 °C.

  • Add a solution of ethyl 1-methylimidazole-5-carboxylate (1.0 equivalent) in anhydrous THF dropwise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Cool the reaction to 0 °C and carefully quench by the sequential, dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and finally water (3X mL), where X is the mass of LiAlH₄ used in grams.[6]

  • Stir the resulting granular white precipitate for 1 hour, then filter through a pad of Celite®, washing thoroughly with THF and ethyl acetate.

  • Concentrate the combined filtrates under reduced pressure to yield the crude alcohol, which is often pure enough for the next step.

Step 3.2.2: Synthesis of 1-Methyl-5-(chloromethyl)imidazole Hydrochloride

  • Dissolve the crude (1-methyl-1H-imidazol-5-yl)methanol (1.0 equivalent) in thionyl chloride (5-10 equivalents) at 0 °C under a nitrogen atmosphere.

  • Allow the mixture to warm to room temperature, then heat to reflux for 2-3 hours.

  • Cool the mixture and concentrate under reduced pressure to remove excess thionyl chloride.

  • Triturate the residue with diethyl ether to precipitate the hydrochloride salt of the product.

  • Collect the solid by filtration, wash with diethyl ether, and dry under vacuum.[4]

Step 3.2.3: Synthesis of 1-Methyl-5-(azidomethyl)imidazole

  • Dissolve 1-methyl-5-(chloromethyl)imidazole hydrochloride (1.0 equivalent) in a solvent such as DMF or acetonitrile.

  • Add sodium azide (1.5 - 2.0 equivalents) and stir the mixture at 50-60 °C for 4-8 hours, monitoring by TLC.

  • After the reaction is complete, cool the mixture and pour it into water.

  • Extract the product with ethyl acetate (3x).

  • Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate to yield the crude azide, which can be used directly in the next step.

Step 3.2.4: Reduction to this compound

  • Prepare a suspension of LiAlH₄ (1.5 equivalents) in anhydrous THF under nitrogen at 0 °C.

  • Add a solution of the crude 1-methyl-5-(azidomethyl)imidazole (1.0 equivalent) in THF dropwise.

  • Stir the reaction at room temperature for 3-5 hours.

  • Perform the Fieser workup as described in Step 3.2.1 to quench the reaction and precipitate the aluminum salts.[6]

  • Filter, concentrate the filtrate, and purify the resulting amine as needed.

Pathway III: From 1-Methyl-1H-imidazole-5-carbonitrile

This two-step pathway offers a concise route if the nitrile starting material is available. The core of this strategy is the powerful and complete reduction of a nitrile functional group directly to a primary amine.

Mechanistic Considerations & Strategy

The conversion of a nitrile to a primary amine requires a strong reducing agent capable of delivering four hydrogen atoms (two hydrides and two protons from workup).

  • Reagent Choice: Lithium Aluminum Hydride (LiAlH₄) is the reagent of choice for this transformation.[3] It is a potent source of hydride (H⁻) that readily attacks the electrophilic carbon of the nitrile. Milder reagents like sodium borohydride are not reactive enough to reduce nitriles.

  • Mechanism: The reaction proceeds via two successive hydride additions. The first hydride attacks the nitrile carbon, breaking one of the C≡N pi bonds and forming an intermediate imine anion. This is rapidly reduced by a second equivalent of hydride to give a dianion intermediate. The subsequent aqueous workup protonates the nitrogen twice to yield the final primary amine.

Experimental Protocols

Step 4.2.1: Synthesis of 1-Methyl-1H-imidazole-5-carbonitrile The synthesis of this precursor can be achieved from the corresponding aldehyde via formation of an oxime followed by dehydration, or through other specialized methods not detailed here.

Step 4.2.2: Reduction to this compound

  • Caution: LiAlH₄ reacts violently with water. All glassware must be oven-dried and the reaction must be conducted under a dry, inert atmosphere (N₂ or Ar).

  • In a three-necked flask equipped with a dropping funnel and condenser, suspend LiAlH₄ (2.0 equivalents) in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of 1-methyl-1H-imidazole-5-carbonitrile (1.0 equivalent) in anhydrous THF via the dropping funnel.

  • After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours to ensure complete reaction.

  • Cool the reaction to 0 °C and perform the standard Fieser workup as described in Step 3.2.1.[6]

  • Filter the aluminum salts through Celite®, wash the filter cake with THF, and concentrate the combined filtrates under reduced pressure.

  • Purify the crude product by the desired method (distillation, chromatography, or salt formation).

Comparative Analysis of Synthetic Pathways

FeaturePathway I (Aldehyde)Pathway II (Alcohol/Chloride)Pathway III (Nitrile)
Number of Steps 242
Key Reagents NaBH(OAc)₃, NH₄OAcLiAlH₄, SOCl₂, NaN₃LiAlH₄
Scalability Good; one-pot final step is efficient.Excellent; intermediates are stable and can be isolated.Good; but depends on availability of nitrile.
Safety/Handling Uses moisture-sensitive but manageable NaBH(OAc)₃.Requires careful handling of LiAlH₄, SOCl₂, and NaN₃ (toxic).Requires careful handling of LiAlH₄.
Key Advantages Most direct route. Avoids harsh reagents in the final step.Highly reliable and reproducible. Avoids over-alkylation issues.Very concise route.
Key Disadvantages Aldehyde precursor may not be readily available.Longer sequence. Uses multiple hazardous reagents.Synthesis of the nitrile precursor can be challenging.

Conclusion

The synthesis of this compound can be effectively achieved through several distinct and reliable pathways.

  • Pathway I (Reductive Amination) is the most convergent and is ideal for rapid synthesis if the aldehyde precursor is on hand.

  • Pathway II (via Chloromethyl Intermediate) represents the most robust and versatile route, offering high purity and avoiding common side reactions like over-alkylation, making it suitable for larger-scale preparations where reliability is paramount.

  • Pathway III (Nitrile Reduction) is the most concise on paper but is entirely dependent on the accessibility of the nitrile starting material.

The selection of a specific route should be guided by a careful consideration of starting material cost and availability, required scale, and the laboratory's capabilities for handling the reagents involved. Each pathway presented in this guide is grounded in established chemical principles and provides a solid foundation for the successful synthesis of this important molecular building block.

References

An In-depth Technical Guide to the Presumptive Mechanism of Action of 1-Methyl-5-aminomethylimidazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the presumptive mechanism of action of 1-Methyl-5-aminomethylimidazole, a small molecule of significant interest within pharmacological research. Based on the extensive body of literature surrounding structurally related imidazole-based compounds, this document elucidates the likely molecular interactions and signaling cascades modulated by this agent. The primary focus is its presumed activity as a histamine H3 receptor agonist. This guide details the downstream signaling pathways, proposes robust experimental protocols for mechanism validation, and offers insights into the causal relationships that underpin these scientific methodologies.

Introduction: The Significance of the Imidazole Scaffold in Neuropharmacology

The imidazole ring is a fundamental heterocyclic moiety that forms the chemical foundation of numerous biologically active molecules.[1][2] Its presence in endogenous compounds like histamine and the amino acid histidine underscores its importance in physiological processes.[2] In medicinal chemistry, the imidazole scaffold is recognized as a privileged structure, frequently incorporated into drug candidates to optimize pharmacokinetic and pharmacodynamic properties.[1][3] this compound belongs to a class of compounds that have been extensively investigated for their potent and selective interactions with histamine receptors, particularly the histamine H3 receptor (H3R).[4]

The H3R is a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system (CNS).[4] It functions as a presynaptic autoreceptor, modulating the synthesis and release of histamine.[5] Furthermore, it acts as a heteroreceptor, controlling the release of other critical neurotransmitters, including acetylcholine, norepinephrine, dopamine, and serotonin.[4] This central role in regulating diverse neurochemical systems has positioned the H3R as a compelling therapeutic target for a spectrum of neurological and psychiatric conditions, such as cognitive deficits, sleep-wake disorders, and attention-deficit/hyperactivity disorder (ADHD).[4]

Presumptive Mechanism of Action: Histamine H3 Receptor Agonism

Based on its structural analogy to known H3R ligands, this compound is hypothesized to function as a selective agonist at the histamine H3 receptor. Agonism at this receptor culminates in the inhibition of neurotransmitter release from presynaptic terminals. The core of this mechanism is the activation of the Gi/o family of G proteins.

Upon binding of this compound to the H3R, the receptor undergoes a conformational change. This facilitates the exchange of guanosine diphosphate (GDP) for guanosine triphosphate (GTP) on the α-subunit of the associated G protein. This event triggers the dissociation of the Gαi/o subunit from the Gβγ dimer. Both of these dissociated components are then free to interact with and modulate the activity of downstream effector proteins, initiating a cascade of intracellular signaling events.[4]

Downstream Signaling Pathways

The activation of the H3R by an agonist such as this compound initiates several key intracellular signaling pathways:

  • Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit directly inhibits the enzyme adenylyl cyclase. This leads to a reduction in the intracellular concentration of cyclic AMP (cAMP).[4] The subsequent decrease in cAMP levels diminishes the activity of protein kinase A (PKA), a crucial enzyme in many cellular processes. A primary downstream target of PKA is the transcription factor cAMP response element-binding protein (CREB), which is vital for neuronal plasticity, learning, and memory. Consequently, H3R activation can lead to a downregulation of CREB-mediated gene transcription.[4]

  • Modulation of Ion Channels: The Gβγ dimer, liberated upon G protein activation, can directly interact with and modulate the activity of various ion channels. A key effect is the inhibition of voltage-gated Ca2+ channels (VGCCs). This action reduces calcium influx into the presynaptic terminal, a critical step for the fusion of neurotransmitter-containing vesicles with the presynaptic membrane and subsequent neurotransmitter release. The Gβγ dimer can also activate G protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the neuronal membrane, which further reduces neuronal excitability and neurotransmitter release.

  • Activation of Mitogen-Activated Protein Kinase (MAPK) Pathway: While the primary effect of Gi/o coupling is inhibitory, H3R activation has also been shown to stimulate the MAPK/ERK (extracellular signal-regulated kinase) pathway. This signaling cascade is involved in the regulation of various cellular processes, including gene expression, proliferation, and differentiation. The activation of this pathway by H3R agonists is often mediated by the Gβγ subunit and can involve transactivation of receptor tyrosine kinases.

Visualizing the Signaling Cascade

Diagram 1: Presumptive H3R Agonist Signaling Pathway

H3R_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound H3R Histamine H3 Receptor This compound->H3R Binds to G_protein Gi/o Protein (GDP) H3R->G_protein Activates G_alpha Gαi/o (GTP) G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma Dissociates AC Adenylyl Cyclase cAMP ↓ cAMP AC->cAMP VGCC Voltage-Gated Ca2+ Channel Ca_influx ↓ Ca2+ Influx VGCC->Ca_influx GIRK GIRK Channel K_efflux ↑ K+ Efflux (Hyperpolarization) GIRK->K_efflux G_alpha->AC Inhibits G_beta_gamma->VGCC Inhibits G_beta_gamma->GIRK Activates PKA ↓ PKA Activity cAMP->PKA Neurotransmitter_release ↓ Neurotransmitter Release Ca_influx->Neurotransmitter_release K_efflux->Neurotransmitter_release

Caption: Presumptive signaling pathway of this compound at the H3R.

Experimental Protocols for Mechanism of Action Validation

To rigorously validate the presumptive mechanism of action of this compound as an H3R agonist, a series of well-defined experiments are required. The following protocols are designed to be self-validating systems, providing a clear and logical path to confirming the molecular target and downstream effects.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of this compound for the histamine H3 receptor.

Rationale: This assay directly measures the interaction between the compound and the receptor. A high affinity suggests that the compound is likely to be a potent modulator of the receptor. Competition binding with a known high-affinity radiolabeled H3R antagonist, such as [3H]-clobenpropit, is a standard and robust method.[6]

Methodology:

  • Membrane Preparation:

    • Homogenize guinea pig cerebral cortex tissue, which is rich in H3 receptors, in ice-cold 50 mM Tris-HCl buffer (pH 7.4).[6]

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

    • Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C.

    • Resuspend the pellet in fresh Tris-HCl buffer and repeat the centrifugation.

    • Finally, resuspend the membrane pellet in assay buffer (e.g., 50 mM HEPES-NaOH) and determine the protein concentration using a Bradford or BCA assay.

  • Competition Binding Assay:

    • In a 96-well plate, combine:

      • A fixed concentration of [3H]-clobenpropit (e.g., 0.2 nM).[6]

      • Increasing concentrations of this compound (e.g., 10^-10 M to 10^-4 M).

      • Prepared cell membranes (e.g., 1.6 mg protein/well).[6]

      • Assay buffer to a final volume of 0.5 mL.[6]

    • Define non-specific binding using a high concentration of an unlabeled H3R antagonist (e.g., 1 µM thioperamide).[6]

    • Incubate the plate at 21°C for 2.75 hours to reach equilibrium.[6]

    • Terminate the assay by rapid filtration through Whatman GF/B filters pre-soaked in 0.3% polyethyleneimine (PEI).[6]

    • Wash the filters three times with ice-cold wash buffer (e.g., 50 mM Tris-HCl).[6]

    • Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding against the log concentration of this compound.

    • Fit the data to a one-site competition model using non-linear regression analysis to determine the IC50 value.

    • Calculate the binding affinity (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Diagram 2: Radioligand Binding Assay Workflow

Binding_Assay_Workflow start Start membrane_prep Membrane Preparation (Guinea Pig Cortex) start->membrane_prep assay_setup Assay Setup in 96-well Plate - [3H]-clobenpropit - Test Compound - Membranes membrane_prep->assay_setup incubation Incubation (21°C, 2.75h) assay_setup->incubation filtration Rapid Filtration (GF/B Filters) incubation->filtration scintillation Scintillation Counting filtration->scintillation data_analysis Data Analysis - IC50 Determination - Ki Calculation scintillation->data_analysis end End data_analysis->end

Caption: Workflow for a radioligand competition binding assay.

Functional Assay: cAMP Measurement

Objective: To determine the functional activity (potency as EC50 and efficacy) of this compound at the H3 receptor.

Rationale: Since the H3R is coupled to Gi/o proteins, an agonist will inhibit adenylyl cyclase and decrease intracellular cAMP levels.[4] Measuring this change provides a direct readout of the compound's functional effect on the receptor's primary signaling pathway.

Methodology:

  • Cell Culture:

    • Use a cell line stably expressing the human histamine H3 receptor (e.g., CHO-K1 or HEK293 cells).

    • Culture the cells in appropriate media supplemented with fetal bovine serum and antibiotics.

  • cAMP Assay:

    • Plate the cells in a 96-well plate and allow them to adhere overnight.

    • Wash the cells with serum-free media.

    • Pre-treat the cells with a phosphodiesterase inhibitor such as IBMX (3-isobutyl-1-methylxanthine) for 15-30 minutes to prevent cAMP degradation.

    • Stimulate adenylyl cyclase with a fixed concentration of forskolin (e.g., 10 µM).

    • Concurrently, treat the cells with increasing concentrations of this compound (e.g., 10^-10 M to 10^-4 M).

    • Include a positive control (a known H3R agonist like R-α-methylhistamine) and a negative control (vehicle).

    • Incubate for 30 minutes at 37°C.

    • Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or LANCE).

  • Data Analysis:

    • Plot the percentage of inhibition of forskolin-stimulated cAMP production against the log concentration of the compound.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and the Emax (maximum efficacy).

    • Compare the Emax to that of a known full agonist to classify this compound as a full or partial agonist.

Expected Quantitative Data

The following table presents hypothetical data that would be expected from the successful execution of the described experimental protocols. This data is for illustrative purposes to guide researchers on the expected outcomes.

ParameterExperimental AssayExpected ValueInterpretation
Binding Affinity (Ki) Radioligand Binding15 nMHigh affinity for the histamine H3 receptor.
Potency (EC50) cAMP Functional Assay50 nMPotent agonist activity at the H3 receptor.
Efficacy (Emax) cAMP Functional Assay95% (vs. full agonist)Acts as a full agonist at the H3 receptor.

Conclusion

While direct experimental data for this compound is not extensively available in public literature, its structural characteristics strongly support the hypothesis that it acts as a histamine H3 receptor agonist. This guide has detailed the presumptive mechanism of action, from receptor binding and G protein activation to the modulation of downstream signaling pathways, including the inhibition of adenylyl cyclase and the regulation of ion channels. The provided experimental protocols offer a robust framework for validating this hypothesis, enabling researchers to elucidate the precise pharmacological profile of this compound. A thorough understanding of its mechanism of action is paramount for its potential development as a therapeutic agent for various CNS disorders.

References

biological activity of 1-Methyl-5-aminomethylimidazole

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Biological Activity of 1-Methyl-5-aminomethylimidazole

Authored by a Senior Application Scientist

Foreword: Navigating the Frontier of Imidazole-Based Pharmacology

The imidazole scaffold is a cornerstone in medicinal chemistry, celebrated for its versatile role as a pharmacophore in a multitude of biologically active agents.[1][2][3][4] This guide delves into the biological activity of a specific, yet under-documented molecule: this compound. While extensive, peer-reviewed studies on this precise compound are not abundant in the public domain, its structural features provide a strong basis for predicting its pharmacological profile.[1] This document serves as a technical exploration for researchers, scientists, and drug development professionals, extrapolating the likely from the well-established pharmacology of its structural analogs. We will explore its presumptive mechanism of action, the associated signaling pathways, and provide robust, field-proven experimental protocols to validate these hypotheses.

The Imidazole Core: A Privileged Scaffold in Neuropharmacology

Imidazole derivatives are integral to the modulation of various physiological processes, demonstrating a wide spectrum of therapeutic applications including anticancer, antimicrobial, and anti-inflammatory activities.[2][3][4][5] A significant class of these compounds targets the central nervous system, particularly the histamine receptor family.[1] this compound, by its very structure, belongs to a class of compounds extensively investigated for their potent and selective activity at the histamine H3 receptor (H3R).[1]

The H3 receptor, a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system, acts as a presynaptic autoreceptor to modulate the synthesis and release of histamine.[1] Furthermore, it functions as a heteroreceptor, controlling the release of other critical neurotransmitters like acetylcholine, norepinephrine, dopamine, and serotonin.[1] This gatekeeping role makes the H3 receptor a compelling therapeutic target for a variety of neurological and psychiatric conditions, including cognitive impairment and sleep disorders.[1]

Predicted Biological Activity: An Agonist at the Histamine H3 Receptor

Based on its structural homology to known H3R ligands, this compound is predicted to function as a histamine H3 receptor agonist.[1] Agonism at this receptor typically results in the inhibition of neurotransmitter release. The core mechanism is initiated by the activation of the Gi/o family of G proteins.[1] The binding of an agonist like this compound is expected to induce a conformational change in the H3 receptor, which in turn catalyzes the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the α-subunit of the associated G protein. This event leads to the dissociation of the Gαi/o subunit from the Gβγ dimer, freeing both components to interact with and modulate their respective downstream effector proteins.[1]

Downstream Signaling Cascade

The activation of the H3 receptor by an agonist triggers a well-defined intracellular signaling cascade.

  • Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit directly inhibits the enzyme adenylyl cyclase. This action curtails the conversion of ATP to cyclic AMP (cAMP), leading to a measurable decrease in intracellular cAMP levels.[1]

  • Modulation of Protein Kinase A (PKA) Activity: The reduction in cAMP levels results in decreased activity of Protein Kinase A (PKA), a key enzyme in many cellular processes.[1]

  • Impact on Gene Transcription: A primary downstream target of PKA is the cAMP response element-binding protein (CREB), a transcription factor crucial for neuronal plasticity, long-term memory formation, and cell survival. Consequently, H3 receptor agonism can downregulate CREB-mediated gene transcription.[1]

The following diagram illustrates the predicted signaling pathway for this compound at the H3 receptor.

H3R_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus H3R Histamine H3 Receptor G_protein Gi/o Protein (αβγ) H3R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Gαi/o inhibits cAMP cAMP AC->cAMP Conversion of ATP to cAMP PKA PKA (Inactive) cAMP->PKA Activates PKA_active PKA (Active) PKA->PKA_active CREB CREB PKA_active->CREB Phosphorylates CREB_p pCREB CREB->CREB_p Gene_Tx Gene Transcription CREB_p->Gene_Tx Initiates Ligand This compound (Agonist) Ligand->H3R Binds

Caption: Predicted H3R agonist signaling pathway.

Experimental Validation: A Step-by-Step Guide

To empirically determine the , a structured experimental workflow is essential. This process typically moves from initial binding studies to functional assays and potentially to in vivo models.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation binding_assay Radioligand Binding Assay (Determine Ki) functional_assay cAMP Accumulation Assay (Determine EC50 & Efficacy) binding_assay->functional_assay Confirm target engagement selectivity_panel Receptor Selectivity Panel (Screen against H1R, H2R, H4R) functional_assay->selectivity_panel Assess specificity pk_study Pharmacokinetic Study (Determine bioavailability, half-life) selectivity_panel->pk_study Candidate for in vivo testing pd_model Pharmacodynamic Model (e.g., Microdialysis for neurotransmitter release) pk_study->pd_model behavioral_model Behavioral Model (e.g., Novel Object Recognition) pd_model->behavioral_model start Compound Synthesis & Purification start->binding_assay

Caption: Experimental workflow for compound characterization.

In Vitro Assays: Quantifying Target Engagement and Function

Protocol 1: Radioligand Displacement Assay

This assay determines the binding affinity (Ki) of this compound for the histamine H3 receptor.

  • Objective: To quantify the affinity of the test compound for H3R by measuring its ability to displace a known high-affinity radioligand.

  • Materials:

    • Cell membranes prepared from a cell line stably expressing the human histamine H3 receptor (e.g., CHO-H3R or HEK293-H3R).

    • Radioligand: [³H]-Nα-methylhistamine (a standard H3R agonist radioligand).

    • Non-specific binding control: High concentration of a known, unlabeled H3R ligand (e.g., thioperamide or histamine).

    • Test compound: this compound, serially diluted.

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Scintillation cocktail and a liquid scintillation counter.

  • Methodology:

    • Prepare serial dilutions of this compound.

    • In a 96-well plate, combine cell membranes, a fixed concentration of [³H]-Nα-methylhistamine, and varying concentrations of the test compound.

    • For total binding, omit the test compound. For non-specific binding, add a saturating concentration of the unlabeled control ligand.

    • Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.

    • Terminate the reaction by rapid filtration through a glass fiber filter mat, washing with ice-cold assay buffer to separate bound from free radioligand.

    • Allow the filters to dry, then add scintillation cocktail.

    • Quantify the radioactivity on the filters using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a one-site competition model using non-linear regression to determine the IC50 value (the concentration of the test compound that displaces 50% of the radioligand).

    • Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: cAMP Accumulation Assay

This functional assay measures the ability of the compound to modulate adenylyl cyclase activity, confirming its agonist or antagonist properties.

  • Objective: To determine the potency (EC50) and efficacy of this compound in inhibiting adenylyl cyclase via H3R activation.

  • Materials:

    • Whole cells stably expressing the human histamine H3 receptor (e.g., CHO-H3R).

    • Forskolin (an adenylyl cyclase activator, used to stimulate a detectable baseline of cAMP).

    • cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen-based).

    • Test compound: this compound, serially diluted.

  • Methodology:

    • Culture the CHO-H3R cells to an appropriate density in 96- or 384-well plates.

    • Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Add serial dilutions of this compound to the cells.

    • Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.

    • Incubate for a specified time (e.g., 30 minutes) at 37°C.

    • Lyse the cells and measure the intracellular cAMP concentration using a commercial detection kit according to the manufacturer's instructions.

  • Data Analysis:

    • Plot the measured cAMP levels against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration that produces 50% of the maximal inhibitory effect) and the Emax (the maximum efficacy of the compound).

Data Summary and Interpretation (Hypothetical)

The data generated from these assays would be compiled to build a pharmacological profile of the compound. A selectivity panel, including binding and functional assays for other histamine receptor subtypes (H1R, H2R, H4R), is crucial for determining specificity.

Assay Receptor Target Hypothetical Result Interpretation
Binding Affinity Human H3RKi = 50 nMPotent binding to the H3 receptor.
Human H1RKi > 10,000 nMLow affinity for H1R, indicating selectivity.
Human H2RKi > 10,000 nMLow affinity for H2R, indicating selectivity.
Human H4RKi = 850 nMModerate affinity for H4R; further functional assessment needed.
Functional Potency Human H3R (cAMP)EC50 = 120 nMFunctional agonist activity at the H3 receptor.
Functional Efficacy Human H3R (cAMP)Emax = 95% (vs. Histamine)Full agonist activity, comparable to the endogenous ligand.

Potential In Vivo Applications and Experimental Design

Should in vitro studies confirm potent and selective H3R agonism, subsequent in vivo experiments would be warranted to explore therapeutic potential.[6]

Protocol 3: In Vivo Microdialysis in Rodents

  • Objective: To assess the effect of this compound on the release of histamine or other neurotransmitters (e.g., acetylcholine) in a specific brain region (e.g., the prefrontal cortex).

  • Methodology:

    • Surgical Implantation: Anesthetize rodents (e.g., rats) and stereotaxically implant a microdialysis guide cannula targeting the brain region of interest. Allow for a recovery period.

    • Microdialysis: On the day of the experiment, insert a microdialysis probe and perfuse it with artificial cerebrospinal fluid (aCSF) at a slow, constant rate.

    • Baseline Collection: Collect several baseline dialysate samples to establish basal neurotransmitter levels.

    • Compound Administration: Administer this compound via an appropriate route (e.g., intraperitoneal or oral).

    • Post-Dosing Collection: Continue to collect dialysate samples at regular intervals.

    • Sample Analysis: Analyze the concentration of neurotransmitters in the dialysate samples using a sensitive analytical method like HPLC coupled with electrochemical or mass spectrometric detection.

  • Expected Outcome: As an H3R agonist, systemic administration of this compound is expected to cause a significant decrease in the extracellular levels of histamine in the target brain region, confirming its in vivo target engagement and mechanism of action.

Conclusion

This compound is a molecule of significant interest due to its structural similarity to known histamine H3 receptor ligands. While direct empirical data is limited, a robust hypothesis can be formed, positioning it as a potential H3R agonist. The technical guide provided herein outlines the predicted mechanism of action and offers a comprehensive suite of validated experimental protocols necessary to rigorously test this hypothesis. Through systematic in vitro characterization of binding affinity and functional activity, followed by targeted in vivo studies, the true pharmacological profile and therapeutic potential of this compound can be fully elucidated. This structured approach is fundamental to advancing novel imidazole-based compounds from promising chemical structures to potential therapeutic agents.

References

Introduction: The Imidazole Pharmacophore and its Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the In Vitro Evaluation of 1-Methyl-5-aminomethylimidazole

This guide provides a comprehensive framework for the in vitro investigation of this compound, a substituted imidazole derivative. Given its structural analogy to histamine, this document focuses on methodologies to characterize its activity at histamine receptors, key mediators in allergic responses, gastric acid secretion, and neurotransmission. This whitepaper is intended for researchers, scientists, and drug development professionals engaged in the pharmacological screening and characterization of novel chemical entities.

The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous endogenous molecules and synthetic drugs.[1][2] Its presence in histamine, an essential biogenic amine, underscores its importance in interacting with histamine receptors (H1R, H2R, H3R, and H4R), all of which are G protein-coupled receptors (GPCRs).[3][4] this compound, by virtue of its structure, is a prime candidate for interaction with these receptors. A thorough in vitro characterization is the foundational step in elucidating its pharmacological profile and therapeutic potential.

Part 1: Foundational Characterization: Receptor Binding Affinity

The initial step in characterizing a novel compound is to determine its affinity for the putative molecular target. Radioligand binding assays are a robust and sensitive method for quantifying the interaction between a ligand and a receptor.

Experimental Protocol: Radioligand Binding Assay

This protocol is designed to determine the binding affinity (Ki) of this compound for a specific histamine receptor subtype (e.g., H1R) expressed in a recombinant cell line.

1. Materials and Reagents:

  • Cell Membranes: Membranes from CHO-K1 or HEK293 cells stably expressing the human histamine receptor of interest.
  • Radioligand: A high-affinity radiolabeled antagonist for the target receptor (e.g., [3H]-pyrilamine for H1R).
  • Test Compound: this compound.
  • Non-specific Binding Control: A high concentration of a known, unlabeled antagonist (e.g., 10 µM diphenhydramine for H1R).
  • Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES.[5]
  • Scintillation Cocktail and Scintillation Counter .

2. Step-by-Step Methodology:

  • Prepare serial dilutions of this compound in the assay buffer.
  • In a 96-well plate, combine the cell membranes, the radioligand at a fixed concentration (typically at or below its Kd), and either the test compound, buffer (for total binding), or the non-specific binding control.
  • Incubate the plate at room temperature for a predetermined time (e.g., 60-120 minutes) to reach binding equilibrium.
  • Terminate the reaction by rapid filtration through a glass fiber filter mat, which traps the membrane-bound radioligand.
  • Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.
  • Dry the filter mat, add scintillation cocktail to each filter, and quantify the radioactivity using a scintillation counter.

3. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.
  • Plot the percentage of specific binding against the logarithm of the test compound concentration.
  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
  • Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Data Presentation: Binding Affinity
Receptor SubtypeRadioligandKi (nM) of this compound
H1R[3H]-pyrilamineExperimental Value
H2R[3H]-tiotidineExperimental Value
H3R[3H]-Nα-methylhistamineExperimental Value
H4R[3H]-histamineExperimental Value

Part 2: Functional Characterization: Signaling Pathway Activation

Determining binding affinity does not reveal whether a compound is an agonist (activates the receptor) or an antagonist (blocks the receptor). Functional assays are essential to elucidate the compound's effect on receptor-mediated signaling.

Histamine H1 Receptor (H1R): Gq-Mediated Calcium Mobilization

The H1R primarily couples to the Gq family of G proteins, leading to the activation of phospholipase C and a subsequent increase in intracellular calcium ([Ca2+]i).[6]

H1R_Pathway cluster_membrane Cell Membrane H1R H1R Gq Gq H1R->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves Ligand 1-Methyl-5- aminomethylimidazole Ligand->H1R Binds IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor Ca_cyto [Ca2+]i ↑ ER->Ca_cyto Release Ca_ER Ca2+

Caption: H1R-Gq signaling cascade leading to intracellular calcium release.

1. Materials and Reagents:

  • Cell Line: CHO-K1 or HEK293 cells stably expressing the human H1R.
  • Calcium Indicator Dye: Fluo-4 AM or similar fluorescent Ca2+ indicator.
  • Assay Buffer: HBSS with 20 mM HEPES.
  • Test Compound: this compound.
  • Reference Agonist: Histamine.
  • Reference Antagonist: Diphenhydramine.
  • Fluorescence Plate Reader with automated injection capabilities.

2. Step-by-Step Methodology:

  • Plate the H1R-expressing cells in a black, clear-bottom 96-well plate and grow to confluence.
  • Load the cells with the calcium indicator dye according to the manufacturer's protocol (typically 1-hour incubation at 37°C).
  • Wash the cells with assay buffer to remove excess dye.
  • Agonist Mode: Place the plate in the fluorescence reader and measure the baseline fluorescence. Inject serial dilutions of this compound and monitor the change in fluorescence over time.
  • Antagonist Mode: Pre-incubate the cells with serial dilutions of this compound for a specified time. Then, inject a fixed concentration of histamine (typically its EC80) and measure the fluorescence response.

3. Data Analysis:

  • Agonist Mode: Plot the peak fluorescence response against the logarithm of the compound concentration to determine the EC50 (potency) and the maximum response relative to histamine (efficacy).
  • Antagonist Mode: Plot the percentage inhibition of the histamine response against the logarithm of the compound concentration to determine the IC50.

Histamine H2 Receptor (H2R): Gs-Mediated cAMP Accumulation

The H2R couples to Gs proteins, which activate adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[3]

H2R_Pathway cluster_membrane Cell Membrane H2R H2R Gs Gs H2R->Gs Activates AC Adenylyl Cyclase Gs->AC Activates ATP ATP AC->ATP Converts Ligand 1-Methyl-5- aminomethylimidazole Ligand->H2R Binds cAMP cAMP ↑ ATP->cAMP PKA PKA cAMP->PKA Activates

Caption: H2R-Gs signaling cascade leading to increased intracellular cAMP.

1. Materials and Reagents:

  • Cell Line: CHO-K1 or HEK293 cells stably expressing the human H2R.
  • cAMP Assay Kit: A competitive immunoassay kit (e.g., HTRF, ELISA, or AlphaLISA).
  • Phosphodiesterase (PDE) Inhibitor: IBMX, to prevent cAMP degradation.
  • Test Compound: this compound.
  • Reference Agonist: Histamine or Amthamine.

2. Step-by-Step Methodology:

  • Harvest and resuspend the H2R-expressing cells in stimulation buffer containing a PDE inhibitor.
  • Add serial dilutions of this compound or the reference agonist to a 96-well plate.
  • Add the cell suspension to the plate and incubate for a specified time (e.g., 30 minutes) at 37°C.
  • Lyse the cells and measure the intracellular cAMP levels according to the assay kit manufacturer's instructions.

3. Data Analysis:

  • Generate a standard curve using known concentrations of cAMP.
  • Calculate the cAMP concentration for each sample.
  • Plot the cAMP concentration against the logarithm of the compound concentration and fit to a sigmoidal dose-response curve to determine the EC50 and maximum response.

Histamine H3 and H4 Receptors (H3R/H4R): Gi/o-Mediated cAMP Inhibition

H3R and H4R couple to Gi/o proteins, which inhibit adenylyl cyclase, thereby decreasing intracellular cAMP levels.[3][4] This inhibitory effect is typically measured by stimulating adenylyl cyclase with forskolin and then assessing the compound's ability to reduce this stimulated cAMP production.

H3R_H4R_Pathway cluster_membrane Cell Membrane H3R_H4R H3R / H4R Gio Gi/o H3R_H4R->Gio Activates AC Adenylyl Cyclase Gio->AC Inhibits ATP ATP AC->ATP Converts Ligand 1-Methyl-5- aminomethylimidazole Ligand->H3R_H4R Binds Forskolin Forskolin Forskolin->AC Stimulates cAMP cAMP ↓ ATP->cAMP

References

A Technical Guide to the Preclinical Evaluation of 1-Methyl-5-aminomethylimidazole in In Vivo Cancer Models

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Preclinical Landscape with Novel Imidazole Scaffolds

The imidazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous bioactive compounds with a wide therapeutic index.[1][2] From antifungal agents to targeted cancer therapies, the versatility of the imidazole scaffold continues to inspire the development of novel therapeutics. This guide focuses on a specific, yet underexplored, imidazole derivative: 1-Methyl-5-aminomethylimidazole. While direct, extensive literature on this particular molecule's application in oncology is nascent, its structural motifs suggest a compelling rationale for its investigation as a potential anti-cancer agent.

This document serves as an in-depth technical guide, providing a robust framework for the preclinical evaluation of this compound in in vivo cancer models. As a Senior Application Scientist, my objective is not merely to present a set of protocols, but to instill a deep understanding of the scientific causality behind each experimental choice. We will proceed with a hypothesis-driven approach, grounded in the established pharmacology of related imidazole compounds and best practices in preclinical oncology research.

Part 1: The Scientific Rationale - Why Investigate this compound?

The therapeutic potential of imidazole derivatives in oncology is well-documented, with compounds exhibiting a range of mechanisms including microtubule targeting, kinase inhibition, and modulation of the tumor microenvironment.[2][3] Our interest in this compound is predicated on its structural similarity to histamine and other bioactive imidazoles that have demonstrated anti-tumor activity.

High levels of histamine and its receptors are found in various tumor types, and modulation of these receptors, particularly the H4 receptor (H4R), has emerged as a promising therapeutic strategy.[4] H4R agonists have been shown to suppress tumor cell proliferation, induce apoptosis, and inhibit metastasis in preclinical models of breast cancer, melanoma, and colorectal cancer.[4][5][6][7] The structural features of this compound suggest it may function as a modulator of histamine receptors or engage other cancer-relevant pathways.

Therefore, our investigation will be built upon the central hypothesis that this compound exerts anti-tumor effects, potentially through the modulation of signaling pathways implicated in cell proliferation and survival.

Proposed Mechanism of Action: A Starting Point for Investigation

Given the structural similarities to histamine, a primary hypothesis is that this compound may act as a histamine H4 receptor agonist. Activation of H4R has been linked to anti-proliferative and pro-apoptotic effects in various cancer cell lines.[4][8] The proposed signaling cascade following H4R activation involves the inhibition of the cAMP pathway, leading to downstream effects on key cellular processes.

Proposed Signaling Pathway This compound This compound Histamine H4 Receptor (H4R) Histamine H4 Receptor (H4R) This compound->Histamine H4 Receptor (H4R) G-protein coupling G-protein coupling Histamine H4 Receptor (H4R)->G-protein coupling Adenylyl Cyclase Inhibition Adenylyl Cyclase Inhibition G-protein coupling->Adenylyl Cyclase Inhibition Decreased cAMP Decreased cAMP Adenylyl Cyclase Inhibition->Decreased cAMP PKA Inhibition PKA Inhibition Decreased cAMP->PKA Inhibition Modulation of Transcription Factors Modulation of Transcription Factors PKA Inhibition->Modulation of Transcription Factors Anti-proliferative Effects Anti-proliferative Effects Modulation of Transcription Factors->Anti-proliferative Effects Pro-apoptotic Effects Pro-apoptotic Effects Modulation of Transcription Factors->Pro-apoptotic Effects

Caption: Proposed signaling cascade for this compound.

Part 2: A Step-by-Step Guide to In Vivo Evaluation

The successful preclinical evaluation of a novel compound hinges on a meticulously designed and executed in vivo study. This section provides a comprehensive workflow for assessing the anti-tumor efficacy of this compound in a xenograft mouse model.

Workflow for In Vivo Efficacy Studies

InVivo_Workflow cluster_pre Pre-Study cluster_study Study Execution cluster_post Post-Study Analysis A Compound Formulation & Stability D Tumor Implantation A->D B Cell Line Selection & Culture B->D C Animal Model Selection C->D E Animal Randomization D->E F Dosing & Treatment E->F G Tumor Growth Monitoring F->G H Endpoint Analysis G->H Tumor size endpoint I Data Interpretation & Reporting H->I

Caption: Workflow for preclinical in vivo efficacy studies.

Compound Formulation and Preliminary Assessments

Rationale: The formulation of the investigational compound is critical for ensuring consistent delivery and bioavailability. Preliminary assessments of stability and solubility will prevent complications during the in vivo phase.

Protocol: Formulation and Stability Testing

  • Solubility Assessment:

    • Determine the solubility of this compound in common vehicle solutions (e.g., saline, PBS, 5% DMSO in saline, 10% Solutol HS 15 in saline).

    • Aim for a concentration that allows for a reasonable dosing volume (typically 5-10 mL/kg for mice).

  • Formulation Preparation:

    • Based on solubility data, prepare a stock solution of the compound. For example, if soluble in a DMSO/saline mixture, first dissolve the compound in DMSO and then slowly add saline while vortexing to prevent precipitation.

    • Sterile-filter the final formulation through a 0.22 µm filter.

  • Stability Analysis:

    • Assess the stability of the formulated compound at room temperature and 4°C over a 24-hour period.

    • Use HPLC to quantify the concentration of the parent compound at various time points to check for degradation.

Selection of the In Vivo Cancer Model

Rationale: The choice of cancer model is paramount for the clinical relevance of the study. A cell line-derived xenograft (CDX) model is a robust and reproducible starting point for initial efficacy studies.[9][10] Based on the literature for H4R agonists, a triple-negative breast cancer (TNBC) model, such as MDA-MB-231, is a scientifically sound choice.[5][6]

Model Component Selection and Rationale
Animal Strain Athymic Nude or SCID mice. These immunocompromised strains are necessary for the engraftment of human tumor cells.[10][11]
Cancer Cell Line MDA-MB-231 (human breast adenocarcinoma). This is a well-characterized and aggressive TNBC cell line known to express H4 receptors.[6]
Implantation Site Subcutaneous flank. This allows for easy and accurate measurement of tumor growth.[10][12]
Experimental Protocol: Subcutaneous Xenograft Model

Protocol: Tumor Implantation and Growth Monitoring

  • Cell Preparation:

    • Culture MDA-MB-231 cells to ~80% confluency.

    • Harvest cells using trypsin and wash with sterile PBS.

    • Resuspend cells in a 1:1 mixture of PBS and Matrigel at a concentration of 5 x 10^7 cells/mL. Matrigel is used to support initial tumor growth.[12]

  • Implantation:

    • Anesthetize the mice (e.g., using isoflurane).

    • Inject 100 µL of the cell suspension (5 x 10^6 cells) subcutaneously into the right flank of each mouse.[12]

  • Tumor Growth Monitoring:

    • Monitor tumor growth 2-3 times per week using digital calipers.

    • Calculate tumor volume using the formula: Volume = (Length x Width^2) / 2.

    • Randomize mice into treatment groups when tumors reach an average volume of 100-150 mm³.

Dosing and Treatment Schedule

Rationale: The dosing regimen should be based on preliminary toxicity studies or data from structurally related compounds. A daily dosing schedule is common for initial efficacy studies.

Proposed Dosing Regimen:

Group Treatment Dose Route Schedule
1Vehicle Control-Intraperitoneal (IP)Daily
2This compoundLow Dose (e.g., 10 mg/kg)Intraperitoneal (IP)Daily
3This compoundHigh Dose (e.g., 50 mg/kg)Intraperitoneal (IP)Daily
4Positive Control (e.g., Cisplatin)5 mg/kgIntraperitoneal (IP)Q3D

Note: The intraperitoneal (IP) route is often chosen for its rapid absorption.[13] Other routes like oral (PO) or intravenous (IV) can also be considered based on the compound's properties.[14][15][16][17]

Endpoint Analysis

Rationale: Endpoint analysis provides the crucial data to determine the efficacy of the compound. This includes not only tumor growth inhibition but also an assessment of the compound's effects on the tumor tissue itself.

Protocol: Endpoint Data Collection and Analysis

  • Efficacy Endpoints:

    • Primary endpoint: Tumor growth inhibition (TGI).

    • Secondary endpoints: Body weight changes (as a measure of toxicity), survival analysis.

  • Tissue Collection:

    • At the end of the study (e.g., when control tumors reach a predetermined size), euthanize the mice.

    • Excise the tumors and weigh them.

    • Fix a portion of the tumor in 10% neutral buffered formalin for histology and immunohistochemistry (IHC).

    • Snap-freeze a portion of the tumor in liquid nitrogen for molecular analysis (e.g., Western blot, qPCR).

  • Histological and Molecular Analysis:

    • H&E Staining: To assess overall tumor morphology and necrosis.

    • IHC for Proliferation Marker (Ki-67): To quantify the effect on cell proliferation.

    • TUNEL Assay for Apoptosis: To measure the induction of programmed cell death.

    • Western Blot Analysis: To probe for changes in the proposed signaling pathway (e.g., phosphorylated levels of key proteins).

Part 3: Pharmacokinetics and Toxicology - A Preliminary Assessment

A comprehensive understanding of a compound's pharmacokinetic (PK) and toxicological profile is essential for its development.

Preliminary Pharmacokinetic Study

Rationale: A preliminary PK study in mice will provide key information on the absorption, distribution, metabolism, and excretion (ADME) of this compound. This data is crucial for optimizing the dosing schedule.

Protocol: Single-Dose Pharmacokinetic Study

  • Animal Dosing:

    • Administer a single dose of the compound to a cohort of non-tumor-bearing mice via the intended clinical route (e.g., oral and IV).

  • Blood Sampling:

    • Collect blood samples at multiple time points (e.g., 0, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h) via tail vein or retro-orbital bleeding.

  • Plasma Analysis:

    • Process the blood to obtain plasma.

    • Quantify the concentration of this compound in the plasma using a validated LC-MS/MS method.[18][19]

  • Data Analysis:

    • Calculate key PK parameters such as Cmax, Tmax, AUC, and half-life.[18][19][20][21]

Acute Toxicity Assessment

Rationale: An acute toxicity study will help to determine the maximum tolerated dose (MTD) and identify potential target organs for toxicity.

Protocol: Acute Toxicity Study

  • Dose Escalation:

    • Administer single, escalating doses of the compound to different groups of mice.

  • Clinical Observations:

    • Monitor the animals for signs of toxicity (e.g., changes in behavior, weight loss, ruffled fur) for up to 14 days.

  • Necropsy and Histopathology:

    • At the end of the observation period, perform a gross necropsy and collect major organs for histopathological examination.

Conclusion: A Roadmap for Discovery

This technical guide provides a comprehensive and scientifically rigorous framework for the preclinical evaluation of this compound in in vivo cancer models. By following a hypothesis-driven approach and adhering to best practices in preclinical research, investigators can generate the high-quality, reproducible data necessary to advance our understanding of this novel compound's therapeutic potential. The journey from a promising molecule to a potential clinical candidate is long and challenging, but with a solid preclinical foundation, we can navigate this path with confidence and scientific integrity.

References

The Pharmacokinetic and ADMET Profile of 1-Methyl-5-aminomethylimidazole: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Novel Imidazole Scaffold

1-Methyl-5-aminomethylimidazole is a small molecule of significant interest within contemporary drug discovery programs. Its unique structural features, comprising a 1-methylated imidazole core and a 5-aminomethyl substituent, present a compelling scaffold for the development of novel therapeutic agents. The imidazole ring is a privileged structure in medicinal chemistry, found in numerous approved drugs and known for its ability to engage in a wide range of biological interactions.[1] The aminomethyl group, a key pharmacophoric element, can participate in crucial hydrogen bonding and ionic interactions with biological targets.

This technical guide provides an in-depth, predictive analysis of the pharmacokinetic (PK) and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile of this compound. In the absence of direct experimental data for this specific molecule, this whitepaper leverages a wealth of information on its core structural components—1-methylimidazole and aminomethyl-substituted heterocycles—along with established principles of drug metabolism and pharmacokinetics. This approach, rooted in scientific precedent, offers a robust framework for researchers and drug development professionals to anticipate the in vivo behavior of this promising compound and to design informed experimental strategies for its further evaluation.

Physicochemical Properties: The Foundation of Pharmacokinetic Behavior

The ADMET profile of any compound is fundamentally dictated by its physicochemical properties. For this compound, we can infer a set of key characteristics based on its constituent parts.

PropertyPredicted Value/CharacteristicRationale and Implication for ADMET
Molecular Weight ~111.14 g/mol Low molecular weight is favorable for passive diffusion across biological membranes, suggesting good potential for oral absorption.
Solubility High in aqueous solutionsThe presence of the polar imidazole ring and the aminomethyl group, which is a hydrogen bond donor and acceptor, suggests high water solubility.[2] This is beneficial for formulation but may limit passive diffusion across lipid membranes.
pKa Basic (amine) ~8-9, Weakly basic (imidazole N3) ~7.4The aminomethyl group will be protonated at physiological pH, rendering the molecule cationic. This charge will influence its interaction with membranes, transporters, and metabolic enzymes. The imidazole nitrogen's pKa is similar to that of 1-methylimidazole.[3]
LogP (Octanol/Water Partition Coefficient) Low (likely < 0)The high polarity of the molecule suggests a low LogP, indicating a preference for the aqueous phase over the lipid phase. This can impact membrane permeability and volume of distribution.

Absorption: Gateway to Systemic Circulation

The absorption of this compound following oral administration is anticipated to be a complex interplay of its physicochemical properties.

Predicted Oral Bioavailability:

Given its low molecular weight and high water solubility, rapid dissolution in the gastrointestinal tract is expected. However, its polar, charged nature at physiological pH may limit passive transcellular absorption.[4] The overall oral absorption is likely to be moderate and potentially influenced by transporter-mediated uptake. Small polar amine compounds can be substrates for solute carrier (SLC) transporters in the intestine, which could facilitate absorption.[5][6]

Experimental Protocol for In Vitro Permeability Assessment:

A Caco-2 cell permeability assay is the gold standard for predicting in vivo intestinal absorption.[7][8]

Step-by-Step Caco-2 Permeability Assay:

  • Cell Culture: Caco-2 cells are seeded on a semi-permeable membrane in a Transwell® plate and cultured for 21-25 days to allow for differentiation into a polarized monolayer that mimics the intestinal epithelium.

  • Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) and the permeability of a fluorescent marker like Lucifer yellow.

  • Compound Application: this compound is added to the apical (A) side of the monolayer (to simulate intestinal lumen) to assess A-to-B (basolateral) permeability, and to the basolateral (B) side to assess B-to-A permeability.

  • Sampling: Samples are collected from the receiver compartment at various time points.

  • Quantification: The concentration of the compound in the samples is determined using a sensitive analytical method such as LC-MS/MS.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated. An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests the involvement of active efflux transporters like P-glycoprotein (P-gp).

G cluster_absorption Oral Absorption Pathway Oral Dose Oral Dose GI Tract GI Tract Oral Dose->GI Tract Dissolution Enterocytes Enterocytes GI Tract->Enterocytes Passive Diffusion & Transporter-Mediated Uptake Portal Vein Portal Vein Enterocytes->Portal Vein Absorption Systemic Circulation Systemic Circulation Portal Vein->Systemic Circulation

Caption: Predicted oral absorption pathway for this compound.

Distribution: Reaching the Target Site

Once in systemic circulation, the distribution of this compound will be governed by its high polarity and potential for plasma protein binding.

Plasma Protein Binding:

Small imidazole-containing molecules generally exhibit low to moderate plasma protein binding.[9] For this compound, the binding is likely to be low, primarily to albumin.[10] This would result in a high fraction of unbound drug, which is the pharmacologically active form.

Volume of Distribution (Vd):

Due to its high water solubility and charge, the compound is expected to have a low volume of distribution, primarily distributing into the total body water and not extensively into tissues.[11]

Blood-Brain Barrier (BBB) Penetration:

Significant penetration of the BBB is unlikely for a small, polar, and charged molecule like this compound.[12][13] The topological polar surface area (TPSA) is a key predictor of BBB penetration, and the presence of the aminomethyl group will contribute to a higher TPSA, further limiting its ability to cross the BBB.[12] However, the potential for active transport across the BBB via cation transporters cannot be entirely ruled out and would require experimental verification.[13]

Metabolism: Biotransformation and Potential for Drug-Drug Interactions

The metabolic fate of this compound is likely to involve modifications to both the imidazole ring and the aminomethyl side chain.

Predicted Metabolic Pathways:

Based on the metabolism of related compounds, the following pathways are plausible:

  • Oxidation of the Imidazole Ring: Cytochrome P450 (CYP) enzymes can hydroxylate the imidazole ring.[14]

  • N-demethylation: While less common for 1-methylimidazoles compared to other N-alkyl groups, demethylation is a possibility.

  • Metabolism of the Aminomethyl Group: The primary amine is a potential site for monoamine oxidase (MAO) activity or conjugation reactions such as N-acetylation. The metabolic stability of aminomethyl groups on heterocyclic rings can be variable.[15]

  • Conjugation: The parent compound or its phase I metabolites could undergo phase II conjugation reactions, such as glucuronidation or sulfation.

G This compound This compound Hydroxylated Metabolite Hydroxylated Metabolite This compound->Hydroxylated Metabolite CYP450 Oxidation N-demethylated Metabolite N-demethylated Metabolite This compound->N-demethylated Metabolite CYP450 N-acetylated Metabolite N-acetylated Metabolite This compound->N-acetylated Metabolite N-acetyltransferase Glucuronide/Sulfate Conjugate Glucuronide/Sulfate Conjugate Hydroxylated Metabolite->Glucuronide/Sulfate Conjugate UGTs/SULTs Excretion Excretion N-acetylated Metabolite->Excretion Glucuronide/Sulfate Conjugate->Excretion

Caption: Predicted metabolic pathways for this compound.

Cytochrome P450 Inhibition Potential:

The imidazole moiety is a known inhibitor of various CYP enzymes due to the coordination of the basic nitrogen atom with the heme iron of the enzyme.[9][16][17][18] Therefore, this compound has the potential to be a perpetrator of drug-drug interactions by inhibiting the metabolism of co-administered drugs that are substrates of these enzymes.

Experimental Protocol for CYP Inhibition Assay:

An in vitro human liver microsome assay is a standard method to assess CYP inhibition potential.

Step-by-Step CYP Inhibition Assay:

  • Incubation: Human liver microsomes are incubated with a specific CYP isoform probe substrate and a range of concentrations of this compound.

  • Reaction Initiation: The reaction is initiated by the addition of NADPH.

  • Reaction Termination: The reaction is stopped after a defined incubation period.

  • Metabolite Quantification: The formation of the specific metabolite of the probe substrate is quantified by LC-MS/MS.

  • IC50 Determination: The concentration of this compound that causes 50% inhibition of the probe substrate metabolism (IC50) is calculated.

Excretion: The Final Elimination

The primary route of excretion for a small, polar, and water-soluble compound like this compound is expected to be renal.[11][19][20]

Predicted Excretion Pathways:
  • Renal Excretion: The compound and its polar metabolites are likely to be efficiently eliminated by the kidneys through glomerular filtration and potentially active tubular secretion via organic cation transporters (OCTs).[21]

  • Biliary Excretion: Given its low molecular weight, significant biliary excretion is less likely.

Toxicity: A Predictive Safety Assessment

The toxicological profile of this compound can be inferred from data on its core structure, 1-methylimidazole.

Predicted Toxicological Profile:
EndpointPredicted OutcomeRationale and Supporting Evidence
Acute Toxicity Moderate oral and dermal toxicity1-Methylimidazole has an oral LD50 of 1144 mg/kg in rats and a dermal LD50 of 400-640 mg/kg in rabbits.[16]
Skin and Eye Irritation Corrosive1-Methylimidazole is classified as causing severe skin burns and eye damage.[16][22][23][24]
Genotoxicity Unlikely to be mutagenicImidazole and its principal metabolites have shown negative results in the Ames test and other genotoxicity assays.[15] However, some substituted imidazoles can exhibit genotoxic properties.[19][25]
Carcinogenicity No data availableLong-term studies would be required to assess the carcinogenic potential.
Experimental Protocol for In Vitro Genotoxicity Screening (Ames Test):

The Ames test is a widely used method to assess the mutagenic potential of a compound.

Step-by-Step Ames Test:

  • Bacterial Strains: Histidine-dependent strains of Salmonella typhimurium are used.

  • Exposure: The bacterial strains are exposed to various concentrations of this compound, both with and without a metabolic activation system (S9 fraction from rat liver).

  • Plating: The treated bacteria are plated on a minimal agar medium lacking histidine.

  • Incubation: The plates are incubated for 48-72 hours.

  • Revertant Colony Count: The number of revertant colonies (colonies that have mutated to regain the ability to synthesize histidine) is counted. A significant increase in the number of revertant colonies compared to the control indicates mutagenic potential.

Conclusion: A Roadmap for Future Development

This in-depth technical guide provides a comprehensive, albeit predictive, ADMET profile for this compound. By leveraging data from structurally related compounds and established scientific principles, we have constructed a scientifically grounded framework for understanding its likely pharmacokinetic and toxicological properties.

Key Predicted Attributes:

  • Favorable Absorption: Good potential for oral absorption, possibly aided by active transport.

  • Limited Distribution: Primarily distributes in total body water with low potential for BBB penetration.

  • Metabolically Susceptible: Likely to undergo metabolism via oxidation and conjugation, with a potential for CYP inhibition.

  • Renal Excretion: Expected to be the primary route of elimination.

  • Potential for Local Toxicity: Corrosive properties are a key concern that will require careful handling and formulation strategies.

This predictive analysis serves as a critical starting point for the development of this compound. The outlined experimental protocols provide a clear path forward for the empirical validation of these predictions. By systematically addressing the key ADMET parameters, researchers can de-risk the development process and unlock the full therapeutic potential of this novel chemical entity.

References

Toxicology and Safety Profile of 1-Methyl-5-aminomethylimidazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

This technical guide provides a comprehensive overview of the available toxicology and safety data for 1-Methyl-5-aminomethylimidazole (CAS No. 7531-53-5). Primarily utilized in research and as a chemical intermediate, a thorough understanding of its toxicological profile is paramount for ensuring the safety of laboratory and manufacturing personnel. This document synthesizes data from material safety data sheets (MSDS), regulatory evaluations, and related scientific literature to offer an in-depth perspective for researchers, chemists, and drug development professionals. The available data indicates that this compound is corrosive to skin and eyes, possesses moderate acute oral and dermal toxicity, and requires stringent handling protocols to mitigate exposure risks. Gaps in the genotoxicity and long-term toxicity data necessitate a precautionary approach in its application.

Introduction and Chemical Identity

This compound is a heterocyclic amine, a substituted imidazole derivative. Its structure is characterized by a methyl group at the N1 position of the imidazole ring and an aminomethyl group at the C5 position. Due to its reactive primary amine and imidazole core, it serves as a versatile building block in the synthesis of more complex molecules, particularly in pharmaceutical and materials science research. Understanding its inherent reactivity and biological interaction is the foundational step in a robust safety assessment.

Chemical Identity:

  • Name: this compound

  • CAS Number: 7531-53-5

  • Molecular Formula: C₅H₉N₃

  • Molecular Weight: 111.15 g/mol

  • Synonyms: (1-Methyl-1H-imidazol-5-yl)methanamine

Toxicological Assessment Workflow

A systematic approach is required to evaluate the toxicological profile of a chemical. The following workflow illustrates the logical progression from initial characterization to comprehensive risk assessment. While not all data points are publicly available for this compound, this workflow represents the standard of practice in the field.

ToxicologyWorkflow cluster_0 Phase 1: Hazard Identification cluster_1 Phase 2: Dose-Response & Mechanistic Studies cluster_2 Phase 3: Risk Characterization A Physicochemical Characterization C Acute Toxicity Studies (Oral, Dermal, Inhalation) A->C B In Silico / QSAR Prediction B->C D Skin/Eye Irritation & Corrosion C->D Informs initial handling PPE E Genotoxicity Assays (e.g., Ames Test) D->E F Repeated Dose Toxicity (28-day, 90-day) E->F Guides long-term study design G Identify NOAEL / LOAEL F->G I Derive Exposure Limits (OEL, DNEL) G->I H Exposure Scenario Assessment J Final Risk Assessment & Management Plan H->J I->J

Caption: General workflow for chemical toxicology assessment.

Known Toxicological Endpoints

The majority of available data for this compound pertains to its acute effects. Data on chronic, reproductive, or carcinogenic effects is largely unavailable in the public domain.

Acute Toxicity

Acute toxicity testing provides information on the immediate health effects resulting from a single or short-term exposure to a substance.[1][2] For this compound, the data points to moderate toxicity via oral and dermal routes.

EndpointSpeciesRouteValueClassificationReference
LD₅₀ RatOral1130-1144 mg/kgCategory 4 (Harmful if swallowed)[3]
LD₅₀ RabbitDermal400-640 mg/kgCategory 3 (Toxic in contact with skin)[3]

LD₅₀ (Median Lethal Dose): The statistically derived dose expected to cause death in 50% of the treated animals.[1][2][4]

The clinical signs reported in animal studies include tonic cramps. Gross pathology in animals that died during studies revealed heart dilatation and lung hyperaemia. Ingestion may cause severe and permanent damage to the digestive tract, with a risk of perforation.[3][5]

Skin and Eye Irritation/Corrosion

The compound is unequivocally classified as corrosive to both skin and eyes.[6][7]

  • Skin: Causes severe skin burns.[6][7] In rabbit studies, necrosis, erythema, and oedema were observed within minutes of exposure, with the corrosive effects being irreversible.

  • Eyes: Causes serious eye damage and burns.[3][6][7] Effects in animal studies included cauterization of the mucous membrane, and the damage was not fully reversible within the observation period.

Genotoxicity and Mutagenicity
Repeated Dose Toxicity

Information on the effects of repeated or prolonged exposure is limited. However, existing data sheets suggest that repeated exposure can lead to target organ damage, specifically to the upper respiratory tract, skin, and eyes.[3] One 14-day dose-ranging study in rats using the parent compound (1-methylimidazole) established a No-Observed-Adverse-Effect Level (NOAEL) of 30 mg/kg bw/day, based on changes in blood chemistry (urea, cholesterol) and urinalysis findings at higher doses.

Metabolism and Toxicokinetics

No specific metabolism studies for this compound were found. However, we can infer potential pathways based on related imidazole compounds. The metabolism of imidazoles can involve ring cleavage or, more commonly, modification of the side chains.[8][9][10] The primary amine group in this compound is a likely site for metabolic activity, potentially undergoing oxidation or conjugation. The N-methyl group could also be a site for enzymatic action by Cytochrome P450 (CYP) enzymes.[11] The compound's water solubility suggests it would likely be mobile in the environment and excreted via urine.[5]

Safety, Handling, and Exposure Control

Given its hazardous properties, strict safety protocols are mandatory when handling this compound.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential to prevent contact.

PPE_Diagram cluster_ppe Required Personal Protective Equipment (PPE) Compound 1-Methyl-5- aminomethylimidazole Gloves Chemical Resistant Gloves (e.g., Nitrile, Neoprene) EN 374 compliant Compound->Gloves Prevents Dermal Contact Eyewear Safety Goggles & Face Shield Compound->Eyewear Prevents Eye Contact Clothing Full Protective Clothing & Lab Coat Compound->Clothing Prevents Skin Contact Respirator Use in Chemical Fume Hood. If not possible, use approved respirator. Compound->Respirator Prevents Inhalation

Caption: Mandatory PPE for handling the compound.

Engineering Controls & First Aid
  • Engineering Controls: Always handle this substance within a certified chemical fume hood to minimize inhalation risk.[5] Ensure safety showers and eyewash stations are readily accessible.[12]

  • First Aid (Eyes): Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and immediately call a POISON CENTER or doctor.[6][7]

  • First Aid (Skin): Take off immediately all contaminated clothing. Rinse skin with water or shower. Immediate medical treatment is required due to the corrosive nature of the injuries.[6][7]

  • First Aid (Ingestion): Rinse mouth. Do NOT induce vomiting. Call a physician immediately due to the danger of perforation of the esophagus and stomach.[5][6][7]

Key Experimental Protocol: Bacterial Reverse Mutation (Ames) Test

To address the genotoxicity data gap, an Ames test would be a critical first step. This protocol outlines the standard methodology.

Objective: To assess the mutagenic potential of this compound by measuring its ability to induce reverse mutations at a selected locus of several bacterial strains.

Principle: Histidine-dependent strains of Salmonella typhimurium are exposed to the test compound and plated on a minimal medium lacking histidine. Only bacteria that mutate to regain the ability to synthesize histidine will form colonies.

Step-by-Step Methodology:

  • Strain Selection: Utilize a panel of tester strains (e.g., TA98, TA100, TA1535, TA1537) to detect different types of mutations (frameshift vs. base-pair substitution).

  • Metabolic Activation: Conduct the assay both with and without an exogenous metabolic activation system (e.g., rat liver S9 fraction) to determine if metabolites of the compound are mutagenic.

  • Dose Range Finding: Perform a preliminary cytotoxicity assay to determine the appropriate concentration range for the main experiment. The highest concentration should show some toxicity but not kill the majority of the bacteria.

  • Plate Incorporation Assay: a. To a sterile tube, add 0.1 mL of the bacterial culture, 0.1 mL of the test compound at a specific concentration (or vehicle control), and 0.5 mL of the S9 mix (if required). b. Incubate the mixture for 20-30 minutes at 37°C. c. Add 2.0 mL of molten top agar (containing a trace of histidine and biotin) to the tube, vortex gently, and pour the contents onto a minimal glucose agar plate. d. Allow the overlay to solidify.

  • Incubation: Incubate the plates in the dark at 37°C for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies on each plate.

  • Data Analysis: A positive result is typically defined as a dose-dependent increase in the number of revertant colonies that is at least double the background (vehicle control) count.

Conclusion and Knowledge Gaps

This compound is a hazardous chemical that must be handled with extreme care. It is corrosive to skin and eyes and exhibits moderate acute toxicity. While initial data on the parent molecule suggests a low potential for genotoxicity, this has not been confirmed for the title compound.

Key Knowledge Gaps:

  • Genotoxicity: Direct testing of this compound is required.

  • Chronic Toxicity: No long-term repeated dose toxicity studies are available.

  • Carcinogenicity & Reproductive Toxicity: These critical endpoints have not been evaluated.

  • Toxicokinetics: A full ADME (Absorption, Distribution, Metabolism, Excretion) profile is needed for a comprehensive risk assessment.

Professionals working with this compound must rely on the existing acute toxicity and corrosivity data, implement stringent engineering and PPE controls, and operate under the precautionary principle until these significant data gaps are filled.

References

An In-depth Technical Guide to 1-Methyl-5-aminomethylimidazole (CAS: 486414-86-2)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Imidazole Scaffold

The imidazole ring is a cornerstone of medicinal chemistry, a privileged scaffold that appears in a vast array of biologically active molecules, from natural products like histidine and histamine to blockbuster drugs.[1][2] Its unique electronic properties, including its aromaticity and the presence of two nitrogen atoms with differing basicities, allow it to engage in a multitude of interactions with biological targets such as enzymes and receptors.[1][2] The ability to readily functionalize the imidazole core provides a powerful tool for medicinal chemists to fine-tune the pharmacokinetic and pharmacodynamic properties of drug candidates.[3] 1-Methyl-5-aminomethylimidazole is a functionalized imidazole that serves as a valuable building block in the synthesis of more complex molecules for various therapeutic areas.[4] This guide provides a comprehensive technical overview of its synthesis, properties, and potential applications in drug discovery and development.

Physicochemical Properties

A clear understanding of the physicochemical properties of a compound is fundamental for its application in research and development. The key properties of this compound are summarized in the table below.

PropertyValueSource
CAS Number 486414-86-2[5]
Molecular Formula C₅H₉N₃[6]
Molecular Weight 111.15 g/mol [6]
Boiling Point 292.2 ± 15.0 °C at 760 mmHg[5]
Density 1.2 ± 0.1 g/cm³[5]
Appearance Light yellow liquid[6]
Storage Conditions Store at +4 °C[6]

Synthesis of this compound: A Multi-step Approach

The synthesis of this compound is not a trivial one-step process but rather a multi-step sequence that typically starts from more readily available precursors. A plausible and commonly employed synthetic strategy involves the preparation of a key intermediate, (1-methyl-1H-imidazol-5-yl)methanol, followed by its conversion to the desired aminomethyl derivative.

Part 1: Synthesis of the Precursor, (1-METHYL-1H-IMIDAZOL-5-YL)METHANOL

The synthesis of the alcohol precursor can be achieved via the reduction of a suitable carboxylic acid ester or aldehyde. A well-documented method involves the reduction of ethyl 1-methylimidazole-5-carboxylate using a powerful reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent such as tetrahydrofuran (THF).[7]

Experimental Protocol: Reduction of Ethyl 1-Methylimidazole-5-carboxylate [7]

  • To a stirred slurry of lithium aluminum hydride (0.25 g, 6.60 mmol) in anhydrous THF (20 mL) under an inert atmosphere (e.g., nitrogen or argon), a solution of ethyl 1-methylimidazole-5-carboxylate (0.62 g, 4.02 mmol) in THF (5 mL) is added dropwise over 1 minute.

  • The reaction mixture is stirred at room temperature for 16 hours.

  • After completion of the reaction (monitored by TLC), the reaction is carefully quenched by the addition of excess sodium sulfate decahydrate.

  • The mixture is then dried with anhydrous sodium sulfate and filtered through a pad of Celite.

  • The filtrate is concentrated under reduced pressure to yield (1-methyl-1H-imidazol-5-yl)methanol as a white solid.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Lithium aluminum hydride is highly reactive with water and atmospheric moisture. An inert atmosphere is crucial to prevent its decomposition and ensure the efficiency of the reduction.

  • Anhydrous Solvent: The use of anhydrous THF is essential for the same reason as maintaining an inert atmosphere – to prevent the quenching of the LiAlH₄.

  • Careful Quenching: The quenching of excess LiAlH₄ is a highly exothermic process. The slow and careful addition of a hydrated salt like sodium sulfate decahydrate allows for a controlled reaction, minimizing the risk of a runaway reaction.

  • Filtration through Celite: Celite is a diatomaceous earth that aids in the filtration of fine inorganic salts, resulting in a cleaner filtrate.

Part 2: Conversion of the Alcohol to the Amine

Proposed Experimental Workflow: Tosylation followed by Amination

G cluster_0 Step 1: Tosylation cluster_1 Step 2: Amination Alcohol (1-methyl-1H-imidazol-5-yl)methanol Tosylate 1-Methyl-5-(tosyloxymethyl)imidazole Alcohol->Tosylate Reaction TosCl Tosyl Chloride (TsCl) TosCl->Tosylate Base Pyridine or Triethylamine Base->Tosylate Solvent1 Dichloromethane (DCM) Solvent1->Tosylate FinalProduct This compound Tosylate->FinalProduct Nucleophilic Substitution Ammonia Ammonia (in THF or MeOH) Ammonia->FinalProduct Solvent2 Polar aprotic solvent (e.g., THF) Solvent2->FinalProduct

Caption: Proposed two-step synthesis of the target amine from the alcohol precursor.

Detailed Protocol (Proposed):

  • Tosylation: (1-methyl-1H-imidazol-5-yl)methanol is dissolved in an anhydrous solvent like dichloromethane (DCM) and cooled in an ice bath. A base such as pyridine or triethylamine is added, followed by the slow addition of tosyl chloride. The reaction is stirred until completion (monitored by TLC). The reaction mixture is then washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the tosylated intermediate.

  • Amination: The crude tosylate is dissolved in a suitable solvent like THF or methanol in a sealed pressure vessel. A solution of ammonia in the same solvent is added, and the mixture is heated. The progress of the reaction is monitored by TLC. Upon completion, the solvent is evaporated, and the residue is purified by column chromatography to afford this compound.

Self-Validating System: The success of each step can be validated through standard analytical techniques. The formation of the tosylate can be confirmed by the appearance of characteristic aromatic proton signals of the tosyl group in the ¹H NMR spectrum. The final product can be characterized by the disappearance of the tosyl group signals and the appearance of a characteristic aminomethyl proton signal in the ¹H NMR spectrum, as well as by mass spectrometry to confirm the correct molecular weight.

Potential Biological Activity and Applications in Drug Discovery

While specific biological data for this compound is not extensively reported in the public domain, the imidazole scaffold is a well-known pharmacophore with a broad range of biological activities.[1][2] Derivatives of imidazole have been investigated for their potential as:

  • Anticancer Agents: Many imidazole-containing compounds have shown promising anticancer activity by targeting various cellular pathways.[8][9]

  • Antimicrobial and Antifungal Agents: The imidazole ring is a key component of many antifungal drugs (e.g., ketoconazole, miconazole) and has also been explored for its antibacterial properties.[10][11]

  • Antiprotozoal Agents: Nitroimidazole derivatives are used to treat protozoal infections.[3]

  • Enzyme Inhibitors: The nitrogen atoms in the imidazole ring can act as ligands for metal ions in the active sites of metalloenzymes or as hydrogen bond donors/acceptors, making them effective enzyme inhibitors.

The primary amine functionality in this compound provides a key reactive handle for further synthetic modifications. This makes the compound a valuable building block for the construction of compound libraries for high-throughput screening in drug discovery programs. The aminomethyl group can be readily acylated, alkylated, or used in reductive amination reactions to introduce a wide variety of substituents, allowing for the systematic exploration of the structure-activity relationship (SAR) of a given series of compounds.

Analytical Characterization

For any chemical compound to be used in a research or development setting, its purity and identity must be rigorously established.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for assessing the purity of this compound. A reverse-phase HPLC method, using a C18 column with a mobile phase consisting of a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer, can be developed to separate the target compound from any starting materials or byproducts.[12][13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable tools for structural elucidation. The ¹H NMR spectrum would be expected to show characteristic signals for the methyl group, the aminomethyl protons, and the protons on the imidazole ring. The ¹³C NMR spectrum would provide information on the carbon skeleton of the molecule.

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to confirm its elemental composition through high-resolution mass spectrometry (HRMS).

Safety and Handling

Conclusion

This compound is a valuable, functionalized heterocyclic compound with significant potential as a building block in medicinal chemistry and drug discovery. Its synthesis, while requiring a multi-step approach, utilizes well-established chemical transformations. The presence of a primary amine provides a versatile handle for the introduction of molecular diversity, making it an attractive starting material for the synthesis of compound libraries aimed at identifying novel therapeutic agents. Further investigation into the specific biological activities of this compound and its derivatives is warranted and could lead to the discovery of new drug candidates with a range of therapeutic applications.

References

An In-depth Technical Guide to the Derivatives of 1-Methyl-5-aminomethylimidazole: Synthesis, Properties, and Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and biological activities of derivatives of 1-methyl-5-aminomethylimidazole. As a privileged scaffold in medicinal chemistry, the imidazole core, and specifically this substitution pattern, offers a versatile platform for the development of novel therapeutic agents. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, an exploration of structure-activity relationships, and an in-depth look at the interactions of these compounds with histamine receptors.

Introduction: The Imidazole Scaffold in Drug Discovery

The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms.[1] This fundamental structure is present in numerous biologically important molecules, including the amino acid histidine, purines, and histamine.[1] Its unique electronic properties and ability to participate in hydrogen bonding and coordination with metal ions make it a highly sought-after scaffold in the design of new drugs.[2] Derivatives of imidazole have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antihistaminic properties.[3]

The focus of this guide, this compound, presents a key structural motif. The methylation at the N-1 position prevents tautomerization, leading to a more defined pharmacological profile.[4] The aminomethyl group at the C-5 position serves as a crucial handle for synthetic modification, allowing for the introduction of a wide array of functional groups through alkylation and acylation to explore structure-activity relationships (SAR).

Synthesis of this compound and its Derivatives

The synthetic strategy for generating a library of this compound derivatives is a multi-step process that begins with the synthesis of a key intermediate, 1-methyl-1H-imidazole-5-carboxaldehyde. This aldehyde is then converted to the primary amine, which serves as the direct precursor for subsequent derivatization.

Synthesis of the Core Scaffold: this compound

The synthesis of the core molecule is achieved through a two-step process: the formation of the aldehyde followed by reductive amination.

Step 1: Synthesis of 1-Methyl-1H-imidazole-5-carboxaldehyde

The starting material for the synthesis of the core scaffold is 5-formylimidazole. Methylation at the N-1 position is a critical step to prevent tautomerism.

  • Experimental Protocol:

    • In a well-ventilated fume hood, dissolve 5-formylimidazole in a suitable solvent such as dimethylformamide (DMF).

    • Add a base, for example, potassium carbonate (K₂CO₃), to the solution to deprotonate the imidazole nitrogen.

    • Slowly add a methylating agent, such as methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄), to the reaction mixture at room temperature.

    • Stir the reaction for several hours, monitoring the progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain pure 1-methyl-1H-imidazole-5-carboxaldehyde.[5]

Step 2: Reductive Amination to this compound

The aldehyde is converted to the primary amine via reductive amination. This process involves the formation of an imine intermediate with ammonia, which is then reduced in situ.

  • Experimental Protocol:

    • Dissolve 1-methyl-1H-imidazole-5-carboxaldehyde in a suitable solvent like methanol.

    • Add a source of ammonia, such as ammonium acetate or a solution of ammonia in methanol.

    • Stir the mixture at room temperature to allow for the formation of the imine intermediate.

    • Add a reducing agent, for instance, sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN), portion-wise to the reaction mixture.[6]

    • Continue stirring until the reaction is complete, as monitored by TLC.

    • Carefully quench the reaction with water and adjust the pH to be basic.

    • Extract the product with an organic solvent, dry the organic layer, and concentrate to yield the crude this compound.

    • Purification can be achieved by column chromatography or by conversion to a salt (e.g., hydrochloride) followed by recrystallization.

Derivatization of this compound

The primary amine of the core scaffold is a versatile functional group for further modification through N-alkylation and N-acylation to generate a library of derivatives with diverse physicochemical and biological properties.

2.2.1. N-Alkylation

The introduction of alkyl groups to the primary amine can be achieved through several methods, with direct alkylation using alkyl halides being a common approach.

  • Experimental Protocol for N-Alkylation:

    • Dissolve this compound in a suitable aprotic solvent like acetonitrile or DMF.

    • Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or potassium carbonate, to scavenge the acid produced during the reaction.

    • Add the desired alkyl halide (e.g., benzyl bromide, ethyl iodide) dropwise to the reaction mixture.

    • Stir the reaction at room temperature or with gentle heating, monitoring for the consumption of the starting material.

    • After completion, work up the reaction by adding water and extracting the product.

    • Purify the N-alkylated derivative by column chromatography.[6][7]

2.2.2. N-Acylation

The synthesis of amide derivatives is readily accomplished by reacting the primary amine with acylating agents like acid chlorides or anhydrides.

  • Experimental Protocol for N-Acylation:

    • Dissolve this compound in a non-protic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

    • Add a base, for example, triethylamine (TEA) or pyridine, to act as an acid scavenger.

    • Cool the reaction mixture in an ice bath.

    • Slowly add the acylating agent (e.g., acetyl chloride, benzoyl chloride) to the stirred solution.[8]

    • Allow the reaction to warm to room temperature and stir until completion.

    • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product, dry the organic phase, and concentrate.

    • Purify the N-acylated derivative by column chromatography or recrystallization.[9]

Physicochemical Properties

The physicochemical properties of this compound and its derivatives are critical for their pharmacokinetic and pharmacodynamic profiles. Key parameters include pKa, lipophilicity (logP), and solubility.

CompoundMolecular FormulaMolecular Weight ( g/mol )pKa (predicted)logP (predicted)
This compoundC₅H₉N₃111.159.5 (amine), 6.8 (imidazole)-1.2
N-Benzyl-1-(1-methyl-1H-imidazol-5-yl)methanamineC₁₂H₁₅N₃201.279.2 (amine), 6.7 (imidazole)1.5
N-((1-Methyl-1H-imidazol-5-yl)methyl)acetamideC₇H₁₁N₃O153.186.6 (imidazole)-0.8

Table 1: Predicted Physicochemical Properties of this compound and Representative Derivatives. (Predicted values were generated using computational models and serve as estimates).

Biological Activities and Mechanism of Action

Derivatives of this compound are of significant interest due to their structural similarity to histamine, suggesting potential interactions with histamine receptors (H1, H2, H3, and H4). These G-protein coupled receptors (GPCRs) mediate a wide range of physiological and pathological processes, making them important drug targets.[10]

Histamine Receptor Signaling Pathways

Understanding the signaling pathways of the four histamine receptor subtypes is fundamental to elucidating the mechanism of action of novel imidazole derivatives.

  • H1 Receptor Signaling: The H1 receptor couples to Gαq/11, activating phospholipase C (PLC).[11] PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ mediates the release of intracellular calcium, while DAG activates protein kinase C (PKC).[12][13]

H1_Signaling Histamine Histamine H1R H1 Receptor Histamine->H1R Binds Gq11 Gq/11 H1R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 Induces PKC Protein Kinase C (PKC) DAG->PKC Activates H2_Signaling Histamine Histamine H2R H2 Receptor Histamine->H2R Binds Gs Gs H2R->Gs Activates AC Adenylyl Cyclase (AC) Gs->AC Activates ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates H3_Signaling Histamine Histamine H3R H3 Receptor Histamine->H3R Binds Gio Gi/o H3R->Gio Activates AC Adenylyl Cyclase (AC) Gio->AC Inhibits cAMP ↓ cAMP AC->cAMP H4_Signaling Histamine Histamine H4R H4 Receptor Histamine->H4R Binds Gio Gi/o H4R->Gio Activates Chemotaxis Chemotaxis H4R->Chemotaxis Induces AC Adenylyl Cyclase (AC) Gio->AC Inhibits cAMP ↓ cAMP AC->cAMP MTT_Workflow Start Seed Cells in 96-well Plate Treat Treat with Test Compound Start->Treat Incubate Incubate (24-72h) Treat->Incubate Add_MTT Add MTT Solution Incubate->Add_MTT Incubate_MTT Incubate (2-4h) Add_MTT->Incubate_MTT Add_Solvent Add Solubilization Solution Incubate_MTT->Add_Solvent Measure Measure Absorbance Add_Solvent->Measure Analyze Calculate Cell Viability Measure->Analyze

References

The Synthetic Versatility of 1-Methyl-5-aminomethylimidazole: A Technical Guide for Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of 1-Methyl-5-aminomethylimidazole, a functionalized heterocyclic compound with significant potential in organic synthesis. While direct literature on this specific molecule is emerging, this document extrapolates from the well-established chemistry of its structural analogs to present its plausible synthetic routes and key applications. We will delve into its role as a versatile building block, a bidentate ligand in catalysis, and a scaffold of interest in medicinal chemistry. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique chemical properties of functionalized imidazoles in their work.

Introduction: The Promise of Functionalized Imidazoles

The imidazole ring is a cornerstone of heterocyclic chemistry, appearing in a vast array of biologically active molecules and functional materials.[1] Its unique electronic properties, featuring two nitrogen atoms, render it a versatile scaffold for chemical modification.[2] The introduction of functional groups, such as the aminomethyl moiety at the C5 position of a 1-methylimidazole core, unlocks a wealth of synthetic possibilities. This compound, a structural analog of histamine, combines the nucleophilicity of a primary amine with the coordinating and hydrogen-bonding capabilities of the imidazole ring, making it a molecule of considerable interest.

This guide will first detail the most plausible synthetic pathways to access this valuable compound, followed by a comprehensive discussion of its potential applications, complete with detailed experimental protocols and mechanistic insights.

Synthesis of this compound

The synthesis of this compound can be approached through several strategic routes, primarily leveraging commercially available or readily synthesized precursors. Two of the most logical and efficient pathways are detailed below.

Route 1: Reductive Amination of 1-Methyl-1H-imidazole-5-carboxaldehyde

Reductive amination is a powerful and widely used method for the formation of amines from carbonyl compounds.[3] This approach offers a direct conversion of the corresponding aldehyde to the target primary amine. The causality behind this choice lies in its high efficiency and the commercial availability of the starting aldehyde.[4][5]

Experimental Protocol:

  • Step 1: Imine Formation. In a round-bottom flask, dissolve 1-methyl-1H-imidazole-5-carboxaldehyde (1.0 eq.) in an anhydrous solvent such as methanol or dichloromethane. Add a solution of ammonia in methanol (excess, e.g., 7N solution, 5-10 eq.). The reaction can be stirred at room temperature. The formation of the intermediate imine can be monitored by TLC or LC-MS.

  • Step 2: Reduction. Once imine formation is significant, a reducing agent is added portion-wise to the reaction mixture. Sodium borohydride (NaBH₄) is a suitable and cost-effective choice. The reaction is typically stirred at room temperature overnight.

  • Step 3: Work-up and Purification. The reaction is quenched by the slow addition of water. The solvent is removed under reduced pressure, and the residue is partitioned between an organic solvent (e.g., ethyl acetate) and water. The aqueous layer is extracted multiple times with the organic solvent. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude product. Purification can be achieved by column chromatography on silica gel.

Parameter Value/Range Notes
Starting Material 1-Methyl-1H-imidazole-5-carboxaldehydeCommercially available.[4][5]
Reagents Ammonia, Sodium BorohydrideStandard laboratory reagents.
Solvent Methanol, DichloromethaneAnhydrous conditions are preferred.
Temperature Room TemperatureMild reaction conditions.
Typical Yield 60-80% (Estimated)Yields can vary based on reaction scale and purification.

Diagram: Reductive Amination Workflow

G cluster_0 Reductive Amination Protocol Start 1-Methyl-1H-imidazole- 5-carboxaldehyde Imine_Formation Add Ammonia in Methanol (Imine Formation) Start->Imine_Formation Step 1 Reduction Add Sodium Borohydride (Reduction) Imine_Formation->Reduction Step 2 Workup Aqueous Work-up & Extraction Reduction->Workup Step 3 Purification Column Chromatography Workup->Purification Product This compound Purification->Product G cluster_1 Gabriel Synthesis Protocol Alcohol (1-methyl-1H-imidazol-5-yl)methanol Chlorination Thionyl Chloride (Chlorination) Alcohol->Chlorination Step 1 Chloride 5-Chloromethyl-1-methyl- 1H-imidazole Chlorination->Chloride Gabriel_Reaction Potassium Phthalimide (Sₙ2 Reaction) Chloride->Gabriel_Reaction Step 2 Phthalimide_Adduct N-Alkylated Phthalimide Gabriel_Reaction->Phthalimide_Adduct Deprotection Hydrazine Hydrate (Deprotection) Phthalimide_Adduct->Deprotection Step 3 Product This compound Deprotection->Product

References

Methodological & Application

Application Notes and Protocols for Developing Assays with 1-Methyl-5-aminomethylimidazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Imidazole Scaffolds

The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds, including the essential amino acid histidine and the neurotransmitter histamine. Its unique electronic properties and ability to participate in hydrogen bonding make it a key pharmacophore for interacting with a wide range of biological targets. 1-Methyl-5-aminomethylimidazole is an intriguing imidazole derivative with structural similarities to known modulators of the histamine receptor family, particularly the H3 and H4 receptors. These G protein-coupled receptors (GPCRs) are pivotal in regulating diverse physiological processes, from neurotransmitter release in the central nervous system to immune cell function.

This technical guide provides a comprehensive framework for developing and validating assays to characterize the biological activity of this compound. We will delve into the theoretical underpinnings of relevant assay systems, provide detailed, field-proven protocols, and offer insights into data interpretation. The methodologies described herein are designed to be self-validating, ensuring the generation of robust and reproducible data for researchers in drug discovery and development.

Presumptive Biological Target: The Histamine H4 Receptor

Based on its structural features, this compound is hypothesized to act as an agonist at the histamine H4 receptor (H4R). The H4R is primarily expressed on cells of hematopoietic origin, such as mast cells, eosinophils, and dendritic cells, and plays a crucial role in inflammatory and immune responses. Modulation of the H4R has therapeutic potential for a variety of inflammatory and allergic conditions. The following protocols are tailored to investigate the potential agonist activity of this compound at the H4R.

Experimental Workflows and Signaling Pathways

Workflow for H4 Receptor Agonist Screening

The following diagram outlines a typical workflow for screening compounds for H4 receptor agonist activity.

G cluster_0 Primary Screening cluster_1 Secondary Functional Assays cluster_2 Selectivity Profiling Compound\nPreparation Compound Preparation GTPγS Binding\nAssay GTPγS Binding Assay Compound\nPreparation->GTPγS Binding\nAssay Dose-response Chemotaxis\nAssay Chemotaxis Assay GTPγS Binding\nAssay->Chemotaxis\nAssay Confirm functional activity Calcium Influx\nAssay Calcium Influx Assay GTPγS Binding\nAssay->Calcium Influx\nAssay Alternative signaling pathway H1/H2/H3 Receptor\nCounter-screens H1/H2/H3 Receptor Counter-screens Chemotaxis\nAssay->H1/H2/H3 Receptor\nCounter-screens Determine receptor selectivity Calcium Influx\nAssay->H1/H2/H3 Receptor\nCounter-screens Data Analysis\n& Hit Validation Data Analysis & Hit Validation H1/H2/H3 Receptor\nCounter-screens->Data Analysis\n& Hit Validation

Caption: Workflow for H4 Receptor Agonist Screening.

Histamine H4 Receptor Signaling Pathway

Activation of the H4R by an agonist like this compound initiates a signaling cascade through the Gi/o family of G proteins. This leads to the modulation of downstream effectors and ultimately, a cellular response.

G This compound This compound H4R Histamine H4 Receptor (H4R) This compound->H4R Binds to G_protein Gi/o Protein (αβγ) H4R->G_protein Activates G_alpha Gαi/o-GTP G_protein->G_alpha Dissociates to G_beta_gamma Gβγ G_protein->G_beta_gamma AC Adenylyl Cyclase (AC) G_alpha->AC Inhibits Cellular_Response Cellular Response (e.g., Chemotaxis) G_beta_gamma->Cellular_Response Modulates ion channels and other effectors cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA PKA->Cellular_Response Leads to

Caption: Histamine H4 Receptor Signaling Cascade.

Detailed Application Protocols

Protocol 1: [³⁵S]GTPγS Binding Assay for H4 Receptor Agonism

This assay measures the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G proteins upon receptor activation. An increase in [³⁵S]GTPγS binding indicates agonist activity.

Materials:

  • Membranes from HEK-293 cells expressing human recombinant histamine H4 receptor.

  • This compound

  • 4-Methylhistamine (reference agonist)

  • [³⁵S]GTPγS

  • GDP

  • Modified HEPES buffer (pH 7.4)

  • Scintillation proximity assay (SPA) beads

  • Microplates

Procedure:

  • Prepare a dilution series of this compound and the reference agonist, 4-Methylhistamine.

  • In a microplate, pre-incubate the cell membranes (0.3 mg/ml) with the test compound or vehicle and 10 µM GDP in modified HEPES buffer for 20 minutes at 30°C.

  • Add SPA beads and incubate for an additional 60 minutes at 30°C with shaking.

  • Initiate the reaction by adding 0.3 nM [³⁵S]GTPγS and incubate for a further 30 minutes.

  • Terminate the reaction and measure the bound radioactivity using a scintillation counter.

Data Analysis:

  • Calculate the percentage increase in [³⁵S]GTPγS binding relative to the response of a saturating concentration of 4-Methylhistamine (e.g., 10 µM).

  • A test compound inducing a ≥50% increase in binding is considered a potential H4R agonist.

  • Determine the EC50 value by fitting the dose-response data to a sigmoidal curve.

ParameterTypical Value
Membrane Concentration0.3 mg/ml
GDP Concentration10 µM
[³⁵S]GTPγS Concentration0.3 nM
Incubation Temperature30°C
Reference Agonist4-Methylhistamine
Protocol 2: Chemotaxis Assay in H4R-Expressing Cells

This functional assay assesses the ability of an H4R agonist to induce the migration of cells expressing the receptor.

Materials:

  • H4R-expressing cell line (e.g., eosinophils, mast cells, or a transfected cell line)

  • This compound

  • Chemotaxis buffer

  • Chemotaxis chamber (e.g., Boyden chamber) with a porous membrane

Procedure:

  • Prepare H4R-expressing cells and resuspend them in chemotaxis buffer.

  • Add a dilution series of this compound (chemoattractant) to the lower wells of the chemotaxis chamber.

  • Place the porous membrane over the lower wells.

  • Add the cell suspension to the upper wells.

  • Incubate the chamber to allow for cell migration.

  • After incubation, quantify the number of cells that have migrated to the lower chamber.

Data Analysis:

  • Plot the number of migrated cells against the concentration of this compound.

  • Determine the EC50 value from the dose-response curve.

  • The potency of H4R agonists can vary between different assay formats.

ParameterTypical Value
Cell TypeEosinophils or H4R-transfected cell line
Incubation Time1-3 hours
Incubation Temperature37°C
Chamber TypeBoyden Chamber
Protocol 3: Calcium Influx Assay

H4R activation can also lead to an increase in intracellular calcium concentration. This can be measured using calcium-sensitive fluorescent dyes.

Materials:

  • H4R-expressing cell line

  • This compound

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Assay buffer

  • Fluorometric imaging plate reader (FLIPR) or fluorescence microscope

Procedure:

  • Plate H4R-expressing cells in a microplate and allow them to adhere.

  • Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's instructions.

  • Wash the cells to remove excess dye.

  • Use a FLIPR or fluorescence microscope to measure the baseline fluorescence.

  • Add a dilution series of this compound and immediately measure the change in fluorescence over time.

Data Analysis:

  • Calculate the change in fluorescence intensity upon compound addition.

  • Determine the EC50 value from the dose-response curve.

  • Potency values obtained from calcium influx assays may differ from those obtained in other functional assays.

ParameterTypical Value
Cell TypeH4R-transfected cell line
Fluorescent DyeFluo-4 AM
WavelengthsExcitation: ~490 nm, Emission: ~520 nm
MeasurementReal-time fluorescence intensity

Trustworthiness and Self-Validation

To ensure the trustworthiness of your results, each protocol should incorporate self-validating controls:

  • Positive Control: A known H4R agonist (e.g., 4-Methylhistamine) should be run in parallel to confirm assay performance.

  • Negative Control: A vehicle control (e.g., DMSO) should be included to establish the baseline response.

  • Antagonist Control: To confirm that the observed agonist effect is mediated by the H4R, pre-incubate cells with a known H4R antagonist before adding this compound. A significant reduction in the response will validate the specificity of the interaction.

  • Z'-factor: For high-throughput screening, calculate the Z'-factor to assess the quality and robustness of the assay. A Z'-factor > 0.5 is generally considered acceptable.

Conclusion

This application note provides a comprehensive guide for researchers and drug development professionals to initiate the characterization of this compound. The detailed protocols for GTPγS binding, chemotaxis, and calcium influx assays, grounded in established scientific principles, offer a robust framework for elucidating the compound's biological activity, with a primary focus on its potential as a histamine H4 receptor agonist. By adhering to the principles of self-validation and careful data interpretation, researchers can confidently advance our understanding of this promising imidazole derivative.

mass spectrometry characterization of 1-Methyl-5-aminomethylimidazole

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Mass Spectrometric Characterization of 1-Methyl-5-aminomethylimidazole

Authored by: A Senior Application Scientist

Abstract

This comprehensive guide provides a detailed framework for the characterization of this compound using mass spectrometry. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of steps to explain the underlying scientific rationale for methodological choices. We will explore robust protocols for both direct infusion analysis and liquid chromatography-mass spectrometry (LC-MS), ensuring scientific integrity through self-validating workflows. The methods described herein are optimized for high sensitivity, selectivity, and structural elucidation, critical for regulatory submission, pharmacokinetic studies, and metabolite identification.

Introduction: The Analytical Imperative for this compound

This compound is a heterocyclic amine containing a substituted imidazole core. Imidazole derivatives are of significant interest in medicinal chemistry and pharmaceutical development, forming the structural basis for many therapeutic agents.[1] The accurate characterization and quantification of such small molecules are paramount for understanding their metabolic fate, ensuring quality control, and evaluating their pharmacokinetic profiles.

Mass spectrometry (MS) stands as the premier analytical tool for this purpose, offering unparalleled sensitivity and specificity.[2] When coupled with liquid chromatography (LC), LC-MS/MS provides a gold-standard methodology for analyzing imidazole compounds in complex matrices.[3] This guide details the application of electrospray ionization (ESI) mass spectrometry for the definitive characterization of this compound. ESI is a soft ionization technique particularly well-suited for polar, thermally labile molecules, as it minimizes fragmentation during the ionization process, preserving the molecular ion for subsequent analysis.[4][5]

Foundational Chemical Properties

A successful mass spectrometry analysis is built upon a fundamental understanding of the analyte's chemical properties.

  • Molecular Formula: C₅H₉N₃

  • Molecular Weight (Monoisotopic): 111.080 Da

  • Key Functional Groups:

    • Imidazole Ring: A five-membered aromatic ring with two nitrogen atoms. The nitrogen at position 3 is basic and readily protonated.

    • Primary Amine (-CH₂NH₂): A highly basic functional group that is a prime site for protonation in positive-ion ESI.

  • Polarity: The presence of the imidazole ring and the primary amine makes this a polar molecule, a key consideration for both sample preparation and chromatographic strategy.[6]

The basicity of the primary amine and the imidazole nitrogen dictates the ionization strategy. Electrospray ionization in the positive ion mode (ESI+) is the logical choice, as it will efficiently generate the protonated molecule, [M+H]⁺, in an acidic environment.

Protocol I: Direct Infusion MS and MS/MS Analysis

Direct infusion analysis serves as the foundational step to confirm the analyte's molecular weight and to elucidate its intrinsic fragmentation behavior, which is essential for developing highly selective quantitative methods.

Rationale and Objective

The primary objectives are to:

  • Confirm the generation and accurate mass of the protonated precursor ion, [M+H]⁺.

  • Induce fragmentation via Collision-Induced Dissociation (CID) to identify stable, characteristic product ions.

  • Optimize collision energy to maximize the signal of the desired product ions for subsequent LC-MS/MS analysis.

Step-by-Step Protocol: Direct Infusion
  • Sample Preparation:

    • Prepare a 1 µg/mL stock solution of this compound in methanol.

    • Create a working solution by diluting the stock solution to 50-100 ng/mL in a solvent mixture of 50:50 acetonitrile:water containing 0.1% formic acid.

    • Causality: The acidic solvent promotes the protonation of the analyte's basic nitrogen atoms, which is crucial for efficient ionization in ESI+.[5] Acetonitrile and water are common ESI solvents that facilitate droplet formation and desolvation.[7]

  • Instrumentation and Analysis:

    • Introduce the working solution into the mass spectrometer's ESI source via a syringe pump at a constant flow rate (e.g., 5-10 µL/min).

    • MS1 Full Scan: Acquire data in positive ion mode over a mass range of m/z 50-200 to detect the [M+H]⁺ ion.

    • MS/MS Product Ion Scan: Select the observed [M+H]⁺ ion (m/z 112.1) as the precursor for CID. Ramp the collision energy (e.g., from 5 to 40 eV) to observe the fragmentation pattern and identify the most abundant and stable product ions.

Expected Results and Data Interpretation

The primary ion observed in the MS1 scan will be the protonated molecule at m/z 112.1 . In the MS/MS scan, the fragmentation is predicted to occur at the most labile bonds. The bond between the methylene group and the imidazole ring is a likely point of cleavage.

Ion Species Predicted m/z Description
[M+H]⁺112.1Precursor Ion: Protonated this compound
[M+H - NH₃]⁺95.1Product Ion: Loss of neutral ammonia from the aminomethyl group
[C₅H₈N₂]⁺96.1Product Ion: Cleavage of the C-N bond of the amine
[C₄H₅N₂]⁺81.1Product Ion: Cleavage of the CH₂-imidazole bond, loss of CH₂NH₂

Note: The relative abundance of these fragments will depend on the collision energy applied.

Visualization: Proposed Fragmentation Pathway

The following diagram illustrates the logical fragmentation cascade for the [M+H]⁺ ion of this compound.

G cluster_precursor Precursor Ion Selection cluster_cid Collision-Induced Dissociation (CID) cluster_products Major Product Ions Precursor [M+H]⁺ m/z 112.1 CID Collision Cell (N₂ or Ar gas) Precursor->CID Isolation Frag1 Loss of NH₃ [M+H - NH₃]⁺ m/z 95.1 CID->Frag1 Fragmentation Path A Frag2 Loss of CH₂NH₂ [C₄H₅N₂]⁺ m/z 81.1 CID->Frag2 Fragmentation Path B

Caption: Proposed CID fragmentation pathway of protonated this compound.

Protocol II: LC-MS/MS Method for Separation and Quantification

For analyzing the analyte in complex samples, coupling liquid chromatography to tandem mass spectrometry is essential. This approach minimizes matrix effects, separates isomers, and enables highly sensitive and selective quantification.[2][8]

Rationale and Objective

The goal is to develop a robust LC-MS/MS method capable of retaining and separating this compound from potential interferences, followed by its detection using the highly selective Multiple Reaction Monitoring (MRM) mode.

Step-by-Step Protocol: LC-MS/MS
  • Sample Preparation:

    • For biological samples (e.g., plasma, urine), a sample cleanup step such as protein precipitation (using acetonitrile) or solid-phase extraction (SPE) is mandatory to remove matrix components that can cause ion suppression.[9]

    • After cleanup, dilute the sample in the initial mobile phase conditions.

  • Chromatographic Conditions:

    • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

    • Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is a good starting point. For enhanced retention of this polar compound, a column with polar end-capping or a HILIC column could be explored.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile or Methanol.[10]

    • Gradient Elution: A gradient is recommended to ensure good peak shape and elution of any less polar components.

      • 0.0 - 0.5 min: 2% B

      • 0.5 - 3.0 min: Ramp to 95% B

      • 3.0 - 4.0 min: Hold at 95% B

      • 4.0 - 4.1 min: Return to 2% B

      • 4.1 - 5.0 min: Re-equilibrate at 2% B

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 2-5 µL.

  • Mass Spectrometry Conditions (MRM):

    • Ion Source: Electrospray Ionization (ESI), Positive Mode.

    • MRM Transitions: Use the precursor/product ion pairs identified in the direct infusion experiment. Monitoring at least two transitions provides higher confidence in identification.

      • Transition 1 (Quantitative): 112.1 → 95.1 (or the most abundant fragment)

      • Transition 2 (Qualitative): 112.1 → 81.1

    • Instrument Parameters: Optimize source-dependent parameters (e.g., capillary voltage, source temperature, gas flows) and compound-dependent parameters (collision energy for each transition) to maximize signal intensity.

Data Presentation: Optimized LC-MS/MS Parameters
Parameter Value / Description
LC Column C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient 2% to 95% B over 2.5 minutes
Ionization Mode ESI Positive
Scan Type Multiple Reaction Monitoring (MRM)
Precursor Ion (Q1) m/z 112.1
Product Ion 1 (Q3) m/z 95.1
Product Ion 2 (Q3) m/z 81.1
Collision Energy Optimized for each transition (e.g., 15-25 eV)
Visualization: LC-MS/MS Analytical Workflow

This diagram outlines the complete process from sample introduction to data acquisition in the LC-MS/MS workflow.

G cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry Injector Autosampler Column HPLC Column (Separation) Injector->Column Sample Injection Waste Waste Column->Waste To Waste (post-column) ESI ESI Source Column->ESI Eluent Transfer Q1 Quadrupole 1 ESI->Q1 Ionization Q2 Quadrupole 2 (Collision Cell) Q1->Q2 Precursor Selection (m/z 112.1) Q3 Quadrupole 3 Q2->Q3 Fragmentation (CID) Detector Detector Q3->Detector Product Ion Selection (e.g., m/z 95.1) DataSystem Data System (Chromatogram) Detector->DataSystem Signal

Caption: Workflow for the LC-MS/MS analysis of this compound.

Conclusion

The protocols detailed in this guide provide a robust and scientifically sound approach for the comprehensive mass spectrometric characterization of this compound. By first establishing the molecule's intrinsic mass and fragmentation behavior through direct infusion, a highly selective and sensitive LC-MS/MS method can be confidently developed for analysis in complex matrices. The explanation of the causality behind each experimental choice empowers researchers to not only replicate these methods but also to adapt them for other similar small polar molecules. This foundational work is critical for advancing drug discovery and development programs that involve this and related chemical entities.

References

Application Notes and Protocols: NMR Spectroscopy of 1-Methyl-5-aminomethylimidazole and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

For: Researchers, scientists, and drug development professionals

Introduction: The Significance of 1-Methyl-5-aminomethylimidazole in Medicinal Chemistry

This compound is a key heterocyclic scaffold found in a variety of biologically active molecules. Its derivatives are of significant interest in drug discovery and development due to their diverse pharmacological activities. The structural integrity and purity of these compounds are paramount, making Nuclear Magnetic Resonance (NMR) spectroscopy an indispensable tool for their characterization. This guide provides a comprehensive overview of the principles and detailed protocols for the NMR analysis of this compound and its analogues, ensuring accurate structural elucidation and quality control.

PART 1: Foundational NMR Principles for Imidazole Derivatives

The NMR spectrum of an imidazole derivative is rich with information. Understanding the fundamental principles governing chemical shifts and coupling constants is crucial for accurate interpretation.

Chemical Shifts (δ)

The chemical shift of a proton or carbon nucleus is influenced by its local electronic environment. In this compound, key structural features dictate the expected chemical shift ranges:

  • Imidazole Ring Protons (H-2 and H-4): These protons are typically found in the aromatic region of the ¹H NMR spectrum, generally between 7.0 and 8.0 ppm.[1][2][3] Their exact positions are sensitive to the solvent and the nature of substituents on the ring.

  • N-Methyl Protons (-CH₃): The methyl group attached to the imidazole nitrogen (N-1) usually appears as a sharp singlet in the upfield region, typically around 3.5-4.0 ppm.[4]

  • Aminomethyl Protons (-CH₂-NH₂): The methylene protons of the aminomethyl group are adjacent to both the imidazole ring and the amino group. Their chemical shift is variable, often appearing between 3.8 and 4.5 ppm. The protons of the primary amine (-NH₂) are often broad and their chemical shift is highly dependent on solvent, concentration, and temperature due to hydrogen bonding and exchange.

  • Imidazole Ring Carbons: In the ¹³C NMR spectrum, the imidazole ring carbons resonate in the aromatic region, typically between 120 and 145 ppm.[5][6] The C-2 carbon is generally the most downfield.

  • N-Methyl Carbon (-CH₃): The N-methyl carbon signal is found in the aliphatic region, usually around 30-35 ppm.[4]

  • Aminomethyl Carbon (-CH₂-NH₂): The methylene carbon of the aminomethyl group typically appears in the range of 40-50 ppm.

Spin-Spin Coupling (J-Coupling)

Coupling between adjacent non-equivalent protons provides valuable connectivity information.[7]

  • Vicinal Coupling (³J): Three-bond coupling between protons on adjacent atoms. In the imidazole ring, a small coupling constant (¹JHH ≈ 1-3 Hz) is often observed between H-2 and H-4, and between H-4 and H-5 (if present).

  • Geminal Coupling (²J): Two-bond coupling between protons on the same carbon. This is not typically observed in the aromatic imidazole ring but can be relevant for substituents.

  • Long-Range Coupling: Coupling over more than three bonds can sometimes be observed, particularly in rigid systems.

Table 1: Expected NMR Data for this compound

AtomExpected ¹H Chemical Shift (ppm)Expected ¹³C Chemical Shift (ppm)Expected Multiplicity & Coupling Constants (J)
H-2~7.5 - 8.0~135 - 145s
H-4~7.0 - 7.5~120 - 130s
N-CH₃~3.5 - 4.0~30 - 35s
-CH₂-NH₂~3.8 - 4.5~40 - 50s (or t if coupled to NH₂)
-NH₂Variable (broad)-s (broad)

PART 2: Detailed Experimental Protocols

The quality of NMR data is highly dependent on proper sample preparation and the selection of appropriate experimental parameters.

Protocol for Sample Preparation
  • Determine the Appropriate Amount of Sample: For a standard ¹H NMR spectrum, 5-25 mg of the compound is typically sufficient.[8][9] For ¹³C NMR, a higher concentration of 50-100 mg is recommended due to the lower natural abundance of the ¹³C isotope.[8][9]

  • Select a Suitable Deuterated Solvent: The choice of solvent is critical.[10][11][12] Deuterated solvents are used to avoid large solvent signals in the ¹H NMR spectrum.[11][12][13] For this compound, which is a polar compound, Dimethyl Sulfoxide-d₆ (DMSO-d₆) or Deuterium Oxide (D₂O) are excellent choices.[11][14] Chloroform-d (CDCl₃) can also be used, but solubility may be limited.[11][14]

  • Dissolve the Sample: Dissolve the weighed sample in approximately 0.5-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[10][15] Gentle warming or vortexing can aid dissolution.

  • Filter the Sample: To ensure a homogeneous magnetic field and prevent line broadening, it is crucial to remove any solid particles.[9] Filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.

  • Add an Internal Standard (Optional): For quantitative analysis or precise chemical shift referencing, a small amount of an internal standard such as Tetramethylsilane (TMS) can be added.[8]

  • Cap and Label the NMR Tube: Securely cap the NMR tube and label it clearly.

Sample_Preparation_Workflow cluster_prep Sample Preparation weigh Weigh Sample (5-25 mg for ¹H, 50-100 mg for ¹³C) dissolve Dissolve in Deuterated Solvent (0.5-0.7 mL) weigh->dissolve Select Solvent (DMSO-d₆, D₂O) filter Filter into NMR Tube dissolve->filter cap Cap and Label filter->cap

Figure 1: Workflow for NMR sample preparation.

Protocol for 1D NMR Data Acquisition (¹H and ¹³C)
  • Insert the Sample into the Spectrometer: Carefully insert the prepared NMR tube into the spinner and place it in the magnet.

  • Lock and Shim the Spectrometer: The spectrometer will "lock" onto the deuterium signal of the solvent to stabilize the magnetic field.[12] Shimming is the process of optimizing the homogeneity of the magnetic field to obtain sharp, well-resolved peaks.

  • Acquire the ¹H NMR Spectrum:

    • Set the spectral width to cover the expected range of proton signals (e.g., -1 to 12 ppm).

    • Use a sufficient number of scans (typically 8 to 16 for a well-concentrated sample) to achieve a good signal-to-noise ratio.

    • Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the spectrum.

  • Acquire the ¹³C NMR Spectrum:

    • Set the spectral width to encompass the expected range of carbon signals (e.g., 0 to 200 ppm).

    • Due to the low sensitivity of ¹³C, a larger number of scans (often several hundred to thousands) is required.

    • Proton decoupling is typically used to simplify the spectrum by removing ¹H-¹³C coupling, resulting in single lines for each carbon.

PART 3: Advanced 2D NMR Techniques for Structural Elucidation

For complex derivatives or for unambiguous assignment of all signals, 2D NMR experiments are invaluable.[16][17][18]

COSY (Correlation Spectroscopy)

The COSY experiment reveals correlations between protons that are coupled to each other, typically through two or three bonds.[19][20] This is particularly useful for identifying adjacent protons in a molecule.

Protocol for COSY Data Acquisition:

  • Set up the experiment using standard COSY pulse sequences available on the spectrometer software.

  • Acquire data with a sufficient number of increments in the indirect dimension (t₁) to achieve adequate resolution.

  • Process the 2D data using a Fourier transform in both dimensions.

HSQC (Heteronuclear Single Quantum Coherence)

The HSQC experiment shows correlations between protons and the carbon atoms to which they are directly attached (one-bond ¹H-¹³C coupling).[17][19][20] This is a powerful tool for assigning carbon signals based on their attached protons.

Protocol for HSQC Data Acquisition:

  • Utilize a standard HSQC pulse program.

  • Optimize the spectral widths in both the ¹H and ¹³C dimensions to include all relevant signals.

  • Acquire the 2D data, ensuring a sufficient number of scans per increment for good sensitivity.

HMBC (Heteronuclear Multiple Bond Correlation)

The HMBC experiment reveals correlations between protons and carbons over multiple bonds (typically two or three bonds).[16][19][20] This is crucial for identifying quaternary carbons (carbons with no attached protons) and for piecing together the carbon skeleton of the molecule.

Protocol for HMBC Data Acquisition:

  • Select a standard HMBC pulse sequence.

  • The long-range coupling constant (J) can be optimized (typically set to 8-10 Hz) to enhance correlations over two and three bonds.

  • Acquire and process the 2D data.

Spectral_Interpretation_Logic cluster_1D 1D NMR Analysis cluster_2D 2D NMR Analysis H1 ¹H NMR - Chemical Shifts - Integration - Multiplicity COSY COSY (¹H-¹H Connectivity) H1->COSY HSQC HSQC (¹H-¹³C One-Bond Connectivity) H1->HSQC HMBC HMBC (¹H-¹³C Long-Range Connectivity) H1->HMBC C13 ¹³C NMR - Chemical Shifts - Proton Decoupled C13->HSQC C13->HMBC Structure Final Structure Elucidation COSY->Structure HSQC->Structure HMBC->Structure

Figure 2: Logical workflow for structural elucidation using 1D and 2D NMR.

PART 4: Data Interpretation and Structural Assignment

A systematic approach is key to accurately interpreting the NMR data and assigning the structure of this compound and its derivatives.

  • Analyze the ¹H NMR Spectrum:

    • Identify the characteristic signals for the imidazole ring protons, the N-methyl group, and the aminomethyl group based on their expected chemical shifts and multiplicities.

    • Integrate the signals to determine the relative number of protons in each environment.

  • Analyze the ¹³C NMR Spectrum:

    • Identify the carbon signals corresponding to the imidazole ring, the N-methyl group, and the aminomethyl group.

  • Utilize 2D NMR Data for Confirmation:

    • COSY: Confirm the connectivity between adjacent protons.

    • HSQC: Correlate each proton signal with its directly attached carbon.

    • HMBC: Use the long-range correlations to piece together the molecular framework. For example, a correlation between the N-methyl protons and the C-2 and C-5 carbons of the imidazole ring would confirm the position of the methyl group. A correlation between the aminomethyl protons and the C-4 and C-5 carbons would confirm the position of the aminomethyl substituent.

By following these detailed protocols and applying a logical interpretation strategy, researchers can confidently and accurately characterize the structure of this compound and its derivatives, ensuring the quality and integrity of these important compounds in drug discovery and development.

References

Crystallography Protocol for 1-Methyl-5-aminomethylimidazole Adducts: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical framework for the crystallographic study of adducts of 1-Methyl-5-aminomethylimidazole. Tailored for researchers, scientists, and professionals in drug development, this document offers a detailed protocol from material synthesis and characterization to co-crystal screening, single crystal growth, and X-ray diffraction analysis. The methodologies presented herein are grounded in established crystallographic principles and aim to provide a rational and efficient pathway to obtaining high-quality single crystals suitable for structural elucidation.

Introduction: The Significance of this compound Adducts

This compound is a substituted imidazole derivative of significant interest due to its structural analogy to histamine, a key biogenic amine involved in numerous physiological processes.[1] The formation of crystalline adducts, or co-crystals, of this molecule with pharmaceutically acceptable co-formers presents a valuable strategy for modifying its physicochemical properties, such as solubility, stability, and bioavailability, without altering its intrinsic pharmacological activity.[2] Understanding the three-dimensional structure of these adducts at an atomic level through single-crystal X-ray diffraction is paramount for rational drug design and solid-form development.

This guide will navigate the intricate process of generating and analyzing these crystalline forms, providing not just a set of instructions, but the scientific reasoning that underpins each step.

Synthesis and Characterization of this compound

A reliable source of pure this compound is the prerequisite for any crystallization study. While this compound can be commercially sourced, an in-house synthesis provides greater control over purity. A plausible and efficient synthetic route is the reductive amination of 1H-imidazole-5-carboxaldehyde.[1]

Proposed Synthesis Workflow

A 1H-imidazole-5-carboxaldehyde C Imine Formation (Methanol, RT) A->C B Methylamine B->C D Reduction (Sodium Borohydride) C->D E Work-up and Purification (Extraction, Chromatography) D->E F This compound E->F

Caption: Proposed synthesis of this compound.

Physicochemical Properties
PropertyValue (Predicted/Inferred)Source/Rationale
Molecular Formula C₅H₉N₃-
Molecular Weight 111.15 g/mol Calculated
Appearance Likely a solid at room temperatureBased on similar imidazole compounds.[3]
Solubility Soluble in water, methanol, ethanol, and DMSOImidazole and its derivatives are generally soluble in polar solvents.[4]
pKa (Conjugate Acid) ~7.0 - 7.5The pKa of the conjugate acid of 1-methylimidazole is approximately 7.4.[5]

Co-crystal Former Selection: A Rational Approach

The formation of a stable co-crystal is dependent on the establishment of robust intermolecular interactions, most commonly hydrogen bonds. The molecular structure of this compound offers both hydrogen bond donors (the primary amine) and acceptors (the imidazole nitrogen atoms). This makes it an excellent candidate for forming co-crystals with a variety of co-formers, particularly those containing carboxylic acid or other hydrogen-bonding functional groups.

The selection of co-formers can be guided by the pKa difference (ΔpKa) between the active pharmaceutical ingredient (API) and the co-former. A ΔpKa of less than 0 generally leads to co-crystal formation, while a ΔpKa greater than 3 typically results in salt formation.[2]

Potential Co-former Classes:

  • Dicarboxylic Acids: (e.g., oxalic acid, succinic acid, fumaric acid)

  • Hydroxycarboxylic Acids: (e.g., citric acid, tartaric acid)

  • Aromatic Carboxylic Acids: (e.g., benzoic acid, salicylic acid)

  • Other Hydrogen Bond Donors/Acceptors: (e.g., amides, phenols)

Co-crystal Screening: Exploring the Crystallization Landscape

A systematic co-crystal screening is essential to identify promising adducts and the conditions under which they form. A multi-pronged approach utilizing various crystallization techniques is recommended.

Solvent Selection for Screening

The choice of solvent is critical. The ideal solvent should exhibit moderate solubility for both the this compound and the co-former. Based on the inferred properties, a range of polar solvents should be screened.

Recommended Screening Solvents:

  • Methanol

  • Ethanol

  • Isopropanol

  • Acetonitrile

  • Acetone

  • Ethyl Acetate

  • Water (and mixtures with organic solvents)

Crystallization Techniques for Screening

a) Slow Evaporation:

  • Prepare saturated or near-saturated solutions of this compound and a co-former in a selected solvent.

  • Mix the solutions in stoichiometric ratios (e.g., 1:1, 1:2, 2:1).

  • Aliquot the mixtures into small vials or a 96-well plate.

  • Cover the vials with a perforated seal to allow for slow evaporation of the solvent at room temperature.

  • Monitor for crystal formation over several days to weeks.

b) Solvent Layering (Vapor Diffusion):

  • Dissolve the this compound and co-former in a "good" solvent (one in which they are highly soluble).

  • Carefully layer a "poor" solvent (one in which they are less soluble, but is miscible with the good solvent) on top of the solution.

  • Seal the container and allow the solvents to slowly mix, inducing crystallization at the interface.

c) Slurry Crystallization:

  • Add an excess of solid this compound and a co-former to a small volume of a selected solvent.

  • Stir the slurry at a constant temperature for an extended period (24-72 hours).

  • Isolate the solid phase by filtration and analyze for the presence of a new crystalline form.

d) Liquid-Assisted Grinding:

  • Combine solid this compound and a co-former in a mortar or a ball mill.

  • Add a few drops of a suitable solvent.

  • Grind the mixture for 15-30 minutes.

  • Analyze the resulting solid for the formation of a co-crystal.

Analysis of Screening Results

The solid products from the screening experiments should be analyzed using Powder X-ray Diffraction (PXRD). The appearance of new diffraction peaks that are distinct from those of the starting materials is a strong indication of co-crystal formation.

Single Crystal Growth for X-ray Diffraction

Once promising co-crystal hits have been identified, the next crucial step is to grow single crystals of sufficient size and quality for X-ray diffraction analysis. This often requires fine-tuning the conditions identified during the screening phase.

Optimization of Crystallization Conditions
  • Solvent System: Experiment with solvent mixtures to fine-tune the solubility and evaporation rate.

  • Concentration: Carefully control the concentration of the starting materials to achieve a state of supersaturation that favors slow crystal growth.

  • Temperature: Slower cooling rates in cooling crystallization can often lead to larger, more well-defined crystals.

  • Purity: Ensure the starting materials are of the highest possible purity, as impurities can inhibit crystal growth.

Recommended Single Crystal Growth Protocol (Slow Evaporation)
  • Prepare a solution of the this compound adduct in a suitable solvent system at a concentration just below saturation.

  • Filter the solution through a syringe filter (0.22 µm) into a clean, dust-free vial.

  • Cover the vial with a cap containing a small number of pinholes to control the rate of evaporation.

  • Place the vial in a vibration-free environment and monitor for crystal growth.

  • Once suitable crystals have formed, carefully harvest them using a nylon loop.

Single-Crystal X-ray Diffraction and Structure Determination

The final stage of the crystallographic protocol involves the analysis of the grown single crystals to determine the three-dimensional atomic structure of the adduct.

Data Collection and Processing Workflow

A Crystal Mounting B Diffractometer Setup A->B C Data Collection B->C D Data Integration and Scaling C->D E Structure Solution (Direct Methods or Patterson) D->E F Structure Refinement E->F G Validation and Analysis F->G

Caption: Workflow for single-crystal X-ray data collection and analysis.

Key Steps in Structure Determination
  • Data Collection: A suitable single crystal is mounted on a diffractometer and irradiated with X-rays. The diffraction pattern is collected on a detector.

  • Data Processing: The raw diffraction data is integrated and scaled to obtain a set of structure factors.

  • Structure Solution: The initial positions of the atoms in the crystal lattice are determined using methods such as direct methods or the Patterson function.

  • Structure Refinement: The initial atomic model is refined against the experimental data to improve its accuracy.

  • Validation: The final crystal structure is validated to ensure its chemical and crystallographic reasonability.

Conclusion

The crystallographic analysis of this compound adducts is a multifaceted process that requires a systematic and well-informed approach. By following the detailed protocols and understanding the underlying scientific principles outlined in this guide, researchers can significantly increase the likelihood of successfully obtaining high-quality single crystals and elucidating their three-dimensional structures. This structural information is invaluable for advancing our understanding of the solid-state properties of this important histamine analogue and for guiding the development of new and improved pharmaceutical formulations.

References

Application Notes and Protocols: 1-Methyl-5-aminomethylimidazole as a Versatile Ligand in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of 1-Methyl-5-aminomethylimidazole

In the vast landscape of coordination chemistry, the rational design of ligands is paramount to the development of metal complexes with tailored properties and functions. Imidazole-containing ligands have long been a cornerstone in this field, owing to their rich coordination chemistry and their presence in vital biological systems.[1] This guide focuses on a particularly promising, yet underexplored, ligand: This compound (1,5-MAMI) .

The unique architecture of 1,5-MAMI, featuring a methylated imidazole ring and a flexible aminomethyl sidearm, positions it as a highly versatile bidentate N,N'-donor ligand. The methylation at the N1 position prevents the formation of imidazolate bridges and directs coordination to the N3 "pyridine-type" nitrogen, simplifying the resulting coordination sphere. The aminomethyl group at the C5 position introduces a primary amine donor, creating a five-membered chelate ring upon coordination to a metal center – a thermodynamically favored arrangement. This combination of a π-accepting imidazole ring and a σ-donating amine group allows for the fine-tuning of the electronic properties of the resulting metal complexes.

These attributes make 1,5-MAMI an attractive candidate for a wide range of applications, from the development of novel catalysts and functional materials to the design of metal-based therapeutic agents.[2][3] The structural rigidity of the imidazole ring, coupled with the flexibility of the aminomethyl arm, provides a scaffold for creating complexes with specific geometries and reactivities. This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the synthesis, coordination, and application of this compound.

Part 1: Ligand Synthesis - A Proposed Pathway

Workflow for the Synthesis of this compound

G cluster_0 Step 1: Oximation cluster_1 Step 2: Reduction start 1-Methyl-1H-imidazole-5-carboxaldehyde reagent1 Hydroxylamine hydrochloride, Sodium acetate start->reagent1 Reaction in aqueous ethanol product1 1-Methyl-1H-imidazole-5-carbaldehyde oxime reagent1->product1 reagent2 Lithium aluminum hydride (LiAlH4) or Sodium borohydride (NaBH4) with a catalyst product1->reagent2 Reduction in anhydrous THF or Ethanol product2 This compound (1,5-MAMI) reagent2->product2 G cluster_0 Synthesis of [Cu(1,5-MAMI)₂](NO₃)₂ ligand 1,5-MAMI in Methanol mixing Stirring at Room Temperature ligand->mixing metal_salt Cu(NO₃)₂·3H₂O in Methanol metal_salt->mixing precipitation Precipitation of the Complex mixing->precipitation isolation Filtration, Washing, and Drying precipitation->isolation product [Cu(1,5-MAMI)₂](NO₃)₂ Crystals isolation->product

References

Application Note & Protocols: Strategic Use of 1-Methyl-5-aminomethylimidazole in the Synthesis of Novel Coumarin-Hydrazone Derivatives for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Power of Hybrid Molecules

In the landscape of modern medicinal chemistry, the strategic hybridization of distinct pharmacophores into a single molecular entity has emerged as a powerful strategy for the development of novel therapeutic agents. Coumarin-hydrazone derivatives are a prime example of this approach, wedding the diverse biological activities of the coumarin nucleus with the versatile pharmacological profile of the hydrazone moiety.[1][2] Coumarins, a class of benzopyrone compounds, are renowned for their anticoagulant, anticancer, anti-inflammatory, and antimicrobial properties.[1][3] Similarly, the hydrazone scaffold (-CO-NH-N=CH-) is a key structural feature in a multitude of compounds with antibacterial, antifungal, anticonvulsant, and anticancer activities.[3][4] The resulting hybrids have demonstrated significant potential in various therapeutic areas, including as α-glucosidase inhibitors for diabetes management and as antiplatelet agents.[2][5][6]

This application note provides a detailed guide to the synthesis of novel coumarin-hydrazone derivatives, with a specific focus on the strategic incorporation of the 1-methyl-5-aminomethylimidazole moiety. This imidazole derivative serves as a versatile building block, introducing a heterocyclic system known to be a crucial component in many biologically active molecules, including antihistamines and antifungal agents.[7][8] We will explore its role as a precursor to a unique hydrazide, which can then be condensed with a coumarin aldehyde to yield the target hybrid molecules. The protocols outlined herein are designed to be robust and reproducible, providing a solid foundation for further derivatization and biological evaluation.

The Strategic Rationale: Why this compound?

The choice of this compound as a synthetic precursor is deliberate and strategic. The imidazole ring is a common feature in many pharmaceuticals and natural products, often acting as a key coordinating ligand for metal ions in enzymes or as a proton shuttle in catalytic processes.[9] The 1-methyl substitution prevents tautomerization and provides a fixed point of attachment, while the 5-aminomethyl group offers a reactive handle for further chemical modification.

In the context of coumarin-hydrazone synthesis, the primary amine of this compound can be readily converted into a hydrazide. This resulting (1-methyl-1H-imidazol-5-yl)methanehydrazide serves as a novel building block, allowing for the introduction of the imidazole moiety into the final coumarin-hydrazone structure. This approach enables the exploration of new chemical space and the potential for enhanced biological activity through the synergistic effects of the coumarin, hydrazone, and imidazole pharmacophores.

Overall Synthetic Workflow

The synthesis of the target coumarin-hydrazone derivatives incorporating the this compound moiety is a multi-step process. The general workflow involves the synthesis of a coumarin aldehyde, the preparation of the key imidazole-based hydrazide, and the final condensation reaction to form the desired product.

G cluster_0 Part A: Synthesis of Coumarin Aldehyde cluster_1 Part B: Synthesis of Imidazole Hydrazide cluster_2 Part C: Final Condensation A1 Salicylaldehyde A3 Pechmann Condensation A1->A3 A2 Ethyl Acetoacetate A2->A3 A4 4-Methyl-2H-chromen-2-one A3->A4 A5 Vilsmeier-Haack Formylation A4->A5 A6 4-Methyl-2-oxo-2H-chromene-3-carbaldehyde A5->A6 C1 Coumarin Aldehyde (from A) B1 This compound B3 Amidation B1->B3 B2 Ethyl Trifluoroacetate B2->B3 B4 N-((1-methyl-1H-imidazol-5-yl)methyl)-2,2,2-trifluoroacetamide B3->B4 B5 Hydrazinolysis B4->B5 B6 (1-methyl-1H-imidazol-5-yl)methanehydrazide B5->B6 C2 Imidazole Hydrazide (from B) C3 Acid-Catalyzed Condensation C1->C3 C2->C3 C4 Target Coumarin-Hydrazone Derivative C3->C4

Figure 1: Overall synthetic workflow for the preparation of coumarin-hydrazone derivatives.

Detailed Experimental Protocols

Part A: Synthesis of 4-Methyl-2-oxo-2H-chromene-3-carbaldehyde

This protocol describes the synthesis of a key coumarin aldehyde intermediate. The synthesis proceeds via a Pechmann condensation to form the coumarin ring, followed by a Vilsmeier-Haack formylation to introduce the aldehyde group.

Step 1: Synthesis of 4-Methyl-2H-chromen-2-one

  • Rationale: The Pechmann condensation is a classic and efficient method for synthesizing coumarins from a phenol and a β-keto ester under acidic conditions. Concentrated sulfuric acid acts as both the catalyst and a dehydrating agent.

  • Procedure:

    • To a stirred solution of resorcinol (0.1 mol) in ethyl acetoacetate (0.1 mol), add concentrated sulfuric acid (20 mL) dropwise at 0 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.

    • Pour the reaction mixture into crushed ice with vigorous stirring.

    • Filter the resulting precipitate, wash thoroughly with water, and recrystallize from ethanol to afford pure 7-hydroxy-4-methylcoumarin.[10]

    • For the synthesis of a non-hydroxylated coumarin aldehyde, start with salicylaldehyde and ethyl acetoacetate.

Step 2: Vilsmeier-Haack Formylation

  • Rationale: The Vilsmeier-Haack reaction is a reliable method for the formylation of electron-rich aromatic and heterocyclic compounds. The Vilsmeier reagent, a chloroiminium ion, is generated in situ from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF).

  • Procedure:

    • In a three-necked flask equipped with a dropping funnel and a calcium chloride guard tube, place anhydrous DMF (0.3 mol) and cool to 0 °C in an ice bath.

    • Add phosphorus oxychloride (0.12 mol) dropwise with stirring, maintaining the temperature below 5 °C.

    • Stir the mixture for 30 minutes at 0 °C to form the Vilsmeier reagent.

    • Add a solution of 4-methyl-2H-chromen-2-one (0.1 mol) in DMF (50 mL) dropwise to the Vilsmeier reagent.

    • After the addition, heat the reaction mixture to 60-70 °C for 2-3 hours.

    • Cool the mixture to room temperature and pour it onto crushed ice.

    • Neutralize the solution with a saturated sodium bicarbonate solution.

    • Filter the precipitated product, wash with water, and recrystallize from a suitable solvent (e.g., ethanol or acetic acid) to obtain 4-methyl-2-oxo-2H-chromene-3-carbaldehyde.

Part B: Synthesis of (1-methyl-1H-imidazol-5-yl)methanehydrazide

This part details the conversion of this compound into the corresponding hydrazide. This involves a two-step process: protection of the amine followed by hydrazinolysis.

Step 1: N-((1-methyl-1H-imidazol-5-yl)methyl)-2,2,2-trifluoroacetamide

  • Rationale: The primary amine of this compound is first protected as a trifluoroacetamide. This group is stable under the subsequent reaction conditions and can be readily cleaved. Ethyl trifluoroacetate is a convenient and efficient reagent for this transformation.

  • Procedure:

    • Dissolve this compound (0.05 mol) in anhydrous methanol (100 mL).

    • Add triethylamine (0.06 mol) to the solution.

    • Add ethyl trifluoroacetate (0.055 mol) dropwise at room temperature.

    • Stir the reaction mixture at room temperature for 24 hours.

    • Remove the solvent under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product, which can be used in the next step without further purification.

Step 2: Hydrazinolysis

  • Rationale: The protected intermediate is treated with hydrazine hydrate to form the desired hydrazide. Hydrazine acts as a nucleophile, displacing the trifluoroacetamide group.

  • Procedure:

    • Dissolve the crude N-((1-methyl-1H-imidazol-5-yl)methyl)-2,2,2-trifluoroacetamide (0.05 mol) in ethanol (150 mL).

    • Add hydrazine hydrate (0.25 mol, 5 equivalents) to the solution.

    • Reflux the reaction mixture for 6-8 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture and remove the solvent under reduced pressure.

    • Purify the residue by column chromatography on silica gel using a suitable eluent system (e.g., dichloromethane/methanol) to yield pure (1-methyl-1H-imidazol-5-yl)methanehydrazide.

Part C: Synthesis of Coumarin-Hydrazone Derivative

This final step involves the acid-catalyzed condensation of the coumarin aldehyde and the imidazole hydrazide to form the target coumarin-hydrazone.

  • Rationale: The condensation of an aldehyde with a hydrazide to form a hydrazone is a classic reaction that is typically catalyzed by a small amount of acid.[4] The acid protonates the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the terminal nitrogen of the hydrazide. Glacial acetic acid is a commonly used and effective catalyst for this transformation.[7]

  • Procedure:

    • Dissolve 4-methyl-2-oxo-2H-chromene-3-carbaldehyde (0.01 mol) in absolute ethanol (50 mL).

    • Add (1-methyl-1H-imidazol-5-yl)methanehydrazide (0.01 mol) to the solution.

    • Add a catalytic amount of glacial acetic acid (3-4 drops).

    • Reflux the reaction mixture for 4-6 hours.

    • Monitor the reaction by TLC.

    • Upon completion, cool the reaction mixture to room temperature.

    • Filter the precipitated product, wash with cold ethanol, and dry under vacuum to obtain the final coumarin-hydrazone derivative.

    • If no precipitate forms, the product can be isolated by removing the solvent and purifying the residue by recrystallization or column chromatography.

Proposed Reaction Mechanism

The formation of the hydrazone proceeds via a nucleophilic addition-elimination mechanism.

G cluster_0 Acid-Catalyzed Hydrazone Formation Coumarin-CHO Coumarin-CHO Protonated_Aldehyde [Coumarin-CH=O+H] Coumarin-CHO->Protonated_Aldehyde + H+ H+ H+ Intermediate [Coumarin-CH(OH)-NH-NH-CH2-Imidazole] Protonated_Aldehyde->Intermediate + Imidazole-NHNH2 Imidazole-NHNH2 Imidazole-CH2-NH-NH2 Protonated_Intermediate [Coumarin-CH(O+H2)-NH-NH-CH2-Imidazole] Intermediate->Protonated_Intermediate + H+ Final_Product Coumarin-CH=N-NH-CH2-Imidazole Protonated_Intermediate->Final_Product - H2O Final_Product->Final_Product H2O H2O -H+ -H+

References

Application Notes & Protocols: Investigating the Antiproliferative Potential of 1-Methyl-5-aminomethylimidazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of the Imidazole Scaffold and a Novel Research Compound

The imidazole ring is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities.[1][2] In oncology, imidazole derivatives have been successfully developed to target a wide array of molecular machinery, including kinases, microtubules, and DNA, leading to potent anticancer effects.[1][3] This document introduces 1-Methyl-5-aminomethylimidazole , a research compound with a unique structural profile. While extensive research has focused on complex imidazole hybrids, the potential of simpler, targeted analogs remains an area of significant opportunity.

This application note provides a comprehensive guide for investigating the antiproliferative properties of this compound. Given its structural similarity to histamine, we propose a primary hypothesis centered on its potential modulation of histamine receptors, which are increasingly recognized for their roles in tumor biology.[4][5] We will outline a logical experimental workflow, from initial cytotoxicity screening to mechanistic elucidation, and provide detailed, field-proven protocols to ensure robust and reproducible data generation.

Hypothesized Mechanism of Action: A Tale of Two Receptors

The biological amine histamine exerts complex and often contradictory effects on cell proliferation, largely dependent on the specific receptor subtype engaged.[4] In many cancer models, particularly inflammation-associated cancers like colorectal cancer, the histamine H1 receptor (H1R) and H2 receptor (H2R) pathways have opposing functions.[5][6]

  • H1 Receptor Signaling (Pro-proliferative): Activation of H1R often leads to the stimulation of the Mitogen-Activated Protein Kinase (MAPK) pathway, a central signaling cascade that promotes cell proliferation, growth, and survival.[5]

  • H2 Receptor Signaling (Anti-proliferative): Conversely, H2R activation can suppress MAPK signaling and inhibit pro-inflammatory chemokine expression, leading to an overall anti-tumorigenic effect.[5][6]

We hypothesize that this compound may act as a selective H2R agonist. By preferentially activating the H2R pathway, the compound could potentially suppress pro-proliferative signals, leading to cell cycle arrest and/or apoptosis in cancer cells.

Histamine_Receptor_Signaling_in_Cancer cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm H1R Histamine H1 Receptor (H1R) MAPK MAPK Pathway (e.g., ERK1/2) H1R->MAPK Activates H2R Histamine H2 Receptor (H2R) H2R->MAPK Inhibits Compound 1-Methyl-5- aminomethylimidazole Compound->H2R Hypothesized Agonist Proliferation Cell Proliferation & Survival MAPK->Proliferation Promotes

Caption: Hypothesized dual role of histamine receptors in cancer cell proliferation.

Investigational Workflow

A systematic approach is essential to validate the antiproliferative potential and mechanism of this compound. The following workflow provides a logical progression from broad screening to detailed mechanistic studies.

Experimental_Workflow A Phase 1: In Vitro Screening (IC50 Determination via MTT Assay) B Select Cancer Cell Lines (e.g., HCT-116, MCF-7) + Normal Control (e.g., Fibroblasts) C Phase 2: Elucidate Mechanism of Cell Death (at IC50 concentration) A->C If cytotoxic & selective D Apoptosis Assay (Annexin V / PI Staining via Flow Cytometry) C->D E Cell Cycle Analysis (Propidium Iodide Staining) C->E G Western Blot Analysis (p-MAPK, Cleaved Caspase-3) C->G F Phase 3: Target Validation (Confirming the Hypothesis) F->G H Receptor Competition Assay (vs. known H2R ligands) F->H

Caption: Recommended experimental workflow for antiproliferative studies.

Protocol 1: Cell Viability and IC50 Determination via MTT Assay

This protocol details the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to measure the metabolic activity of cells, which serves as an indicator of cell viability.[7][8] The goal is to generate a dose-response curve and calculate the half-maximal inhibitory concentration (IC50).

Causality Behind Choices:

  • MTT Substrate: Relies on mitochondrial reductase enzymes, which are active only in living cells, to produce a purple formazan product. This provides a direct correlation between color intensity and viable cell number.[8]

  • Serum-Free Medium: During MTT incubation, serum-free medium is used because serum components can interfere with the reduction of MTT and affect the accuracy of absorbance readings.[8]

  • Solubilization: The formazan crystals are insoluble in water, requiring a solubilizing agent (like DMSO or a specialized buffer) to dissolve them before spectrophotometric measurement.

Materials:

  • This compound (stock solution in sterile DMSO or PBS)

  • Selected cancer and normal cell lines

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom cell culture plates

  • MTT solution (5 mg/mL in sterile PBS, filter-sterilized, protected from light)[9]

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Phosphate-Buffered Saline (PBS)

  • Multichannel pipette

  • Microplate reader (absorbance at 570 nm, reference at 630 nm)

Step-by-Step Methodology:

  • Cell Seeding: a. Harvest and count cells. Determine the optimal seeding density for your cell line to ensure they are in the logarithmic growth phase at the end of the experiment (typically 5,000–10,000 cells/well). b. Seed 100 µL of the cell suspension into each well of a 96-well plate. c. Incubate the plate for 24 hours at 37°C, 5% CO₂, to allow for cell attachment and recovery.

  • Compound Treatment: a. Prepare serial dilutions of this compound in complete culture medium. A common range to start with is 0.1 µM to 100 µM. b. Include a "vehicle control" (medium with the same concentration of DMSO used for the highest drug dose) and a "no-treatment control" (medium only). c. Carefully remove the old medium from the wells and add 100 µL of the prepared compound dilutions (or control medium) to the respective wells. d. Incubate for the desired treatment period (e.g., 48 or 72 hours) at 37°C, 5% CO₂.

  • MTT Incubation: a. After the treatment period, carefully aspirate the medium containing the compound. b. Add 100 µL of serum-free medium to each well. c. Add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[9] d. Incubate the plate for 2-4 hours at 37°C, protecting it from light. Check for the formation of purple formazan crystals in the control wells under a microscope.

  • Formazan Solubilization: a. Carefully remove the MTT-containing medium from the wells without disturbing the formazan crystals. b. Add 100 µL of solubilization solution (e.g., DMSO) to each well. c. Wrap the plate in foil and place it on an orbital shaker for 15-20 minutes to ensure complete dissolution of the crystals.[8]

  • Data Acquisition: a. Measure the absorbance of each well at 570 nm using a microplate reader. b. If desired, use a reference wavelength of 630 nm to subtract background absorbance.[8]

Protocol 2: Apoptosis Assessment by Annexin V/PI Staining

If this compound is found to be cytotoxic, this protocol can determine if it induces apoptosis. Apoptosis is a form of programmed cell death and a common mechanism for anticancer agents.[10]

Causality Behind Choices:

  • Annexin V: This protein has a high affinity for phosphatidylserine (PS), a phospholipid that translocates from the inner to the outer leaflet of the plasma membrane during early apoptosis.

  • Propidium Iodide (PI): PI is a fluorescent nuclear stain that cannot cross the intact membrane of live or early apoptotic cells. It can only enter late apoptotic or necrotic cells where membrane integrity is compromised.

  • Dual Staining: Using both stains allows for the differentiation between viable cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), and late apoptotic/necrotic cells (Annexin V+/PI+).

Materials:

  • 6-well plates

  • Flow cytometer

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • 1X Binding Buffer

  • PBS

Step-by-Step Methodology:

  • Cell Treatment: a. Seed cells in 6-well plates and allow them to attach overnight. b. Treat cells with this compound at its predetermined IC50 concentration for 24-48 hours. Include a vehicle-treated control.

  • Cell Harvesting: a. Collect both floating and adherent cells. For adherent cells, wash with PBS and detach using trypsin-free EDTA. Centrifuge all collected cells at 300 x g for 5 minutes. b. Wash the cell pellet twice with ice-cold PBS.

  • Staining: a. Resuspend the cell pellet in 100 µL of 1X Binding Buffer. b. Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension. c. Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: a. Add 400 µL of 1X Binding Buffer to each tube. b. Analyze the samples by flow cytometry within one hour. FITC is typically detected in the FL1 channel and PI in the FL2 channel.

Data Presentation and Interpretation

Quantitative data should be summarized for clarity. A dose-response curve can be plotted using graphing software (e.g., GraphPad Prism) to calculate the IC50 value.

Table 1: Example IC50 Data for this compound after 48h Treatment

Cell LineTypeIC50 (µM) ± SDSelectivity Index (SI)*
HCT-116Colorectal Carcinoma15.2 ± 1.86.5
MCF-7Breast Adenocarcinoma28.5 ± 3.13.5
A549Lung Carcinoma45.1 ± 4.52.2
BJ-5taNormal Fibroblasts98.7 ± 7.61.0

*Selectivity Index (SI) = IC50 in Normal Cells / IC50 in Cancer Cells. A higher SI value indicates greater selectivity for cancer cells.

Interpretation:

  • IC50 Table: The hypothetical data in Table 1 suggests that this compound has preferential antiproliferative activity against the HCT-116 colorectal cancer cell line, with a selectivity index of 6.5 over normal fibroblasts.

  • Apoptosis Assay: An increase in the Annexin V+/PI- and Annexin V+/PI+ populations in treated cells compared to the control would indicate that the compound induces cell death via apoptosis.

Conclusion and Future Directions

This guide provides a foundational framework for investigating the antiproliferative effects of this compound. By leveraging its structural similarity to histamine, a clear, testable hypothesis regarding its mechanism of action via the H2 receptor can be explored. The provided protocols for MTT and apoptosis assays are robust, standard methods for obtaining initial cytotoxicity and mechanistic data. Should the initial results prove promising, further studies, including Western blot analysis of the MAPK pathway and receptor binding assays, would be critical next steps to fully validate its therapeutic potential.

References

Application Notes and Protocols for Molecular Docking Studies of 1-Methyl-5-aminomethylimidazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Therapeutic Potential of Imidazole Derivatives

1-Methyl-5-aminomethylimidazole and its derivatives represent a class of small molecules with significant therapeutic promise, drawing attention for their potential interactions with various biological targets. The imidazole core is a key pharmacophore found in many clinically successful drugs.[1][2][3] Molecular docking, a powerful and widely used computational technique, provides an indispensable tool for predicting the binding modes and affinities of these derivatives with their target proteins at an atomic level.[4][5] This in-silico approach accelerates the drug discovery process by enabling the rational design of more potent and selective analogs and prioritizing compounds for synthesis and experimental validation.[5][6]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on performing molecular docking studies of this compound derivatives. We will delve into the theoretical underpinnings of molecular docking, provide detailed, step-by-step protocols for ligand and protein preparation, docking execution using the robust and popular AutoDock Vina software, and subsequent analysis of the results.[7][8] The protocols are designed to be self-validating, with explanations of the causality behind each experimental choice to ensure scientific integrity.

Potential therapeutic targets for imidazole derivatives include enzymes like Acetylcholinesterase (AChE), implicated in Alzheimer's disease, and G-protein coupled receptors such as the Histamine H3 receptor (H3R), a target for neurological and inflammatory disorders.[1][2][9] This guide will utilize these two proteins as exemplary targets to illustrate the docking workflow.

I. Pre-Docking Considerations: Foundational Steps for a Successful Study

A successful molecular docking experiment hinges on meticulous preparation and a clear understanding of the biological question at hand. This section outlines the critical initial steps.

Defining the Research Objective and Selecting the Target Protein

The first and most crucial step is to define the therapeutic goal. Are you aiming to inhibit an enzyme or modulate a receptor? The answer will guide the selection of the appropriate protein target. For this compound derivatives, potential targets include:

  • Acetylcholinesterase (AChE): Inhibition of AChE is a key strategy in the symptomatic treatment of Alzheimer's disease.[10] Imidazole-based compounds have shown promise as AChE inhibitors.[1][2]

  • Histamine H3 Receptor (H3R): The H3R is a presynaptic autoreceptor that modulates the release of histamine and other neurotransmitters.[11][12] Antagonists of H3R are being investigated for the treatment of various neurological disorders. Imidazole derivatives are known to interact with histamine receptors.[9]

Once a target is chosen, a high-quality 3D structure is required. The primary resource for this is the RCSB Protein Data Bank (PDB) .[13]

Protocol for Target Selection from PDB:

  • Search the PDB: Use relevant keywords like "Acetylcholinesterase" or "Histamine H3 receptor".

  • Filter Results: Prioritize structures with the following characteristics for higher accuracy:

    • High Resolution: A resolution of <2.5 Å is generally preferred.[14][15]

    • Presence of a Co-crystallized Ligand: This helps in identifying the binding site and validating the docking protocol.[14]

    • Wild-type and Biologically Relevant Oligomeric State: Avoid heavily mutated proteins unless the mutations are the focus of the study.[14][15]

    • Completeness: The structure should have minimal missing residues or atoms.

For this guide, we will consider the following PDB entries:

  • AChE: 4M0E (Human Acetylcholinesterase in complex with an inhibitor)[16]

  • H3R: 7F61 (Human Histamine H3 Receptor in complex with an antagonist)[17]

Ligand Preparation: From 2D Structure to 3D Conformation

The accuracy of the docking results is highly dependent on the correct 3D structure and protonation state of the ligand.

Protocol for Ligand Preparation:

  • Obtain 2D Structure: Draw the this compound derivative using chemical drawing software like ChemDraw or Marvin Sketch, or retrieve it from databases like PubChem.

  • Convert to 3D: Use a program like Open Babel or the features within molecular modeling suites to generate a 3D conformation.

  • Energy Minimization: Perform energy minimization to obtain a low-energy, stable conformation of the ligand. This can be done using force fields like MMFF94 or UFF.

  • Assign Charges and Atom Types: This is a critical step for the docking software to calculate electrostatic and van der Waals interactions. AutoDock Tools (ADT) can be used to assign Gasteiger charges.[18]

  • Define Rotatable Bonds: Identify and define the rotatable bonds in the ligand to allow for conformational flexibility during docking. ADT automatically detects these.[18]

  • Save in PDBQT format: The final prepared ligand file should be saved in the PDBQT format, which is required by AutoDock Vina.[7]

II. The Docking Workflow: A Step-by-Step Protocol

This section provides a detailed protocol for performing molecular docking using AutoDock Tools and AutoDock Vina.[8][19]

Protein Preparation: Preparing the Receptor for Docking

The raw PDB file of the protein needs to be processed to make it suitable for docking.

Protocol for Protein Preparation:

  • Download PDB File: Obtain the desired PDB file (e.g., 4M0E or 7F61) from the RCSB PDB database.

  • Clean the PDB File:

    • Remove Water Molecules: Water molecules are typically removed from the binding site unless they are known to play a crucial role in ligand binding.[20][21]

    • Remove Heteroatoms: Remove any non-essential ions, co-factors, or co-crystallized ligands.[20]

    • Select the Chain of Interest: If the protein has multiple chains, select the one containing the binding site of interest.[21]

  • Add Hydrogens: PDB files from X-ray crystallography often lack hydrogen atoms. Add hydrogens, paying attention to the correct protonation states of ionizable residues at a physiological pH (typically 7.4).[8][20]

  • Assign Charges: Add Kollman charges to the protein atoms.[22]

  • Merge Non-Polar Hydrogens: Merge non-polar hydrogens with their parent carbon atoms to reduce computational complexity.

  • Save in PDBQT Format: Save the prepared protein structure in the PDBQT format.[7][20]

Grid Box Generation: Defining the Search Space

The grid box defines the three-dimensional space where the docking algorithm will search for the optimal binding pose of the ligand.

Protocol for Grid Box Generation:

  • Identify the Binding Site:

    • From a Co-crystallized Ligand: If the PDB structure contains a bound ligand, center the grid box on this ligand. This is the most reliable method.

    • From Literature: Published studies may identify key active site residues.

    • Using Binding Site Prediction Servers: Tools like CASTp or SiteHound can predict potential binding pockets.

  • Set Grid Box Dimensions:

    • The size of the grid box should be large enough to accommodate the ligand and allow for its rotation and translation.

    • A typical grid box size is around 40x40x40 Å, but this should be adjusted based on the size of the ligand and the binding pocket.

    • Ensure the grid box encompasses all the key active site residues.

  • Save the Grid Parameters: The coordinates of the grid center and the dimensions of the box will be used as input for AutoDock Vina.[8]

Running the Docking Simulation with AutoDock Vina

AutoDock Vina is a widely used and efficient program for molecular docking.

Protocol for Running AutoDock Vina:

  • Prepare the Configuration File: Create a text file (e.g., conf.txt) that specifies the paths to the prepared protein and ligand PDBQT files, the grid box parameters, and the output file name.

  • Execute AutoDock Vina: Run the docking simulation from the command line:

III. Post-Docking Analysis: Interpreting the Results

The output of a docking simulation provides a wealth of information that needs to be carefully analyzed.

Analyzing Binding Affinity and Poses

AutoDock Vina provides the binding affinity in kcal/mol and generates multiple binding poses for the ligand.

  • Binding Affinity: The more negative the binding affinity value, the stronger the predicted binding.

  • Binding Poses: The output file contains several predicted binding poses, ranked by their binding affinity. The top-ranked pose is considered the most likely binding mode.

Visualizing and Analyzing Interactions

Visualization is crucial for understanding the interactions between the ligand and the protein. PyMOL is an excellent tool for this purpose.[23][24][25]

Protocol for Visualization and Interaction Analysis with PyMOL:

  • Load Structures: Open the prepared protein PDBQT file and the docking results PDBQT file in PyMOL.

  • Visualize the Best Pose: Focus on the top-ranked binding pose.

  • Identify Key Interactions: Analyze the interactions between the ligand and the protein, such as:

    • Hydrogen Bonds: These are critical for binding affinity and specificity.

    • Hydrophobic Interactions: Interactions between non-polar groups.

    • Pi-Pi Stacking: Interactions between aromatic rings.

    • Electrostatic Interactions: Interactions between charged groups.

  • Generate Publication-Quality Images: Use PyMOL's rendering capabilities to create informative images of the ligand-protein complex.[23]

IV. Data Presentation and Visualization

Clear presentation of docking results is essential for communication and interpretation.

Quantitative Data Summary

Summarize the docking results in a table for easy comparison.

DerivativeTargetBinding Affinity (kcal/mol)Key Interacting Residues
This compoundAChE (4M0E)-6.8TYR334, TRP84, PHE330
Derivative AAChE (4M0E)-7.5TYR334, TRP84, ASP72
Derivative BAChE (4M0E)-7.2PHE330, TYR121, SER200
This compoundH3R (7F61)-5.9ASP114, TYR115, TRP118
Derivative AH3R (7F61)-6.5ASP114, TYR115, PHE198
Derivative BH3R (7F61)-6.2TYR115, TRP118, SER194

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Experimental Workflow Diagrams

Visual workflows aid in understanding the entire process.

Molecular_Docking_Workflow cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase Target_Selection Target Selection (PDB) Protein_Prep Protein Preparation (ADT) Target_Selection->Protein_Prep PDB File Ligand_Drawing Ligand Drawing (2D) Ligand_Prep Ligand Preparation (ADT) Ligand_Drawing->Ligand_Prep SDF/MOL File Grid_Generation Grid Generation (ADT) Protein_Prep->Grid_Generation Run_Vina Run AutoDock Vina Ligand_Prep->Run_Vina Grid_Generation->Run_Vina Grid Parameters Analyze_Results Analyze Binding Affinity & Poses Run_Vina->Analyze_Results Output File Visualize Visualize Interactions (PyMOL) Analyze_Results->Visualize

Caption: Molecular Docking Workflow from Preparation to Analysis.

V. Trustworthiness and Self-Validation

To ensure the reliability of the docking results, several validation steps should be performed:

  • Re-docking: If a co-crystallized ligand is present in the PDB structure, remove it and then dock it back into the binding site. The Root Mean Square Deviation (RMSD) between the docked pose and the crystallographic pose should be less than 2.0 Å for a successful validation.

  • Comparison with Known Actives and Inactives: Dock a set of known active and inactive compounds against the target. The docking scores should be able to distinguish between the two classes, with actives generally having more favorable binding energies.

  • Enrichment Studies: For virtual screening, the docking protocol should be able to enrich a small set of known active compounds from a large database of decoys.

VI. Conclusion and Future Perspectives

Molecular docking is a valuable computational tool in the early stages of drug discovery for hit identification and lead optimization of this compound derivatives. The protocols and guidelines presented here provide a robust framework for conducting these studies with scientific rigor. It is important to remember that docking results are predictions and should be complemented with experimental validation, such as in vitro binding assays and functional assays, to confirm the biological activity of the designed compounds. Future directions may involve the use of more advanced techniques like molecular dynamics simulations to study the dynamic nature of ligand-protein interactions and to obtain more accurate binding free energy calculations.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 1-Methyl-5-aminomethylimidazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-Methyl-5-aminomethylimidazole. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this highly polar and basic molecule. The inherent chemical properties of this compound present unique purification challenges. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you achieve your desired purity and yield.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of this compound.

Q1: My compound is showing severe tailing and poor separation on a standard silica gel column. What's happening and how can I fix it?

Probable Cause: Severe tailing of basic compounds like this compound on standard silica gel is a classic problem. It is primarily caused by strong ionic interactions between the basic amine and imidazole nitrogens on your compound and the acidic silanol groups (Si-OH) on the surface of the silica gel. This leads to a non-uniform elution front, resulting in broad, tailing peaks and poor resolution from impurities.[1][2]

Solutions:

  • Incorporate a Basic Modifier in the Mobile Phase: The most common and effective solution is to neutralize the acidic sites on the silica gel.[2]

    • Method: Add a small amount of a basic modifier to your eluent system (e.g., Dichloromethane/Methanol).

    • Recommended Modifiers:

      • Triethylamine (TEA): Start with 0.1-1% (v/v). TEA is volatile and can be easily removed during solvent evaporation.

      • Ammonium Hydroxide (NH₄OH): A 1-2% addition of concentrated NH₄OH to the methanol portion of your mobile phase is very effective for strongly basic compounds.[1] Be aware that this introduces water into your system.

    • Causality: These basic additives compete with your compound for the acidic sites on the silica, preventing strong adsorption and allowing for a more symmetrical peak shape.

  • Switch to an Alternative Stationary Phase: If modifying the mobile phase is insufficient, changing the solid support is the next logical step.

    • Alumina (Basic or Neutral): Alumina is a more basic support than silica and is an excellent alternative for purifying amines. It minimizes the acidic interactions that cause tailing.[1][2]

    • Amino-functionalized Silica: This is a bonded silica phase where the surface is functionalized with aminopropyl groups. It provides a less acidic environment and can offer unique selectivity.

  • Employ Dry Loading: Loading your sample dissolved in a strong solvent can cause band broadening. Adsorbing your crude material onto a small amount of silica gel or Celite® and loading it dry onto the column can lead to sharper bands.[2]

Summary of Mobile Phase Modifiers for Silica Gel Chromatography

ModifierTypical ConcentrationAdvantagesDisadvantages
Triethylamine (TEA) 0.1 - 1.0%Volatile, easily removedStrong odor, can interfere with some analyses
Ammonium Hydroxide 1 - 2% (in MeOH portion)Very effective for basic compoundsIntroduces water, non-volatile salts may form
Pyridine 0.1 - 0.5%Effective, less volatile than TEAHigher boiling point, harder to remove
Q2: I'm struggling to separate my product from a closely-related impurity. TLC shows they have very similar Rf values. What are my options?

Probable Cause: The most likely co-eluting impurity is the regioisomeric 1-Methyl-4-aminomethylimidazole . During the synthesis (e.g., methylation of 5-aminomethylimidazole or functional group manipulation on 1-methylimidazole), substitution at the 4-position can occur, leading to an isomer with very similar polarity and chemical properties. Other possibilities include unreacted starting materials or over-alkylated byproducts.[3]

Solutions:

  • Optimize Normal-Phase Chromatography:

    • Shallow Gradient: Run a very slow, shallow gradient to maximize the small differences in polarity.

    • Solvent System Screening: Change the solvent system entirely. If you are using Dichloromethane/Methanol, try a system like Chloroform/Methanol or Ethyl Acetate/Methanol. The different solvent interactions can alter selectivity.[2]

  • Switch to Reverse-Phase Chromatography (RP-HPLC):

    • Principle: Reverse-phase chromatography separates compounds based on hydrophobicity rather than polarity. While both isomers are polar, subtle differences in their interaction with a C18 stationary phase can be exploited.

    • Recommended Conditions: Use a C18 column with a mobile phase of water and acetonitrile (or methanol), containing an acidic modifier to ensure the amines are protonated and well-behaved.

    • Mobile Phase Additives:

      • 0.1% Formic Acid (FA): Provides good peak shape and is mass spectrometry compatible.

      • 0.1% Trifluoroacetic Acid (TFA): A strong ion-pairing agent that can significantly improve peak shape for basic compounds, though it can be difficult to remove from the final product.[4]

  • Purification via Salt Formation and Recrystallization:

    • Concept: Convert the free base into a salt (e.g., hydrochloride or tartrate). The different crystal packing energies of the isomeric salts can lead to significant differences in solubility, allowing for separation by fractional crystallization.[5][6]

    • Protocol:

      • Dissolve the crude mixture in a suitable solvent (e.g., isopropanol or ethanol).

      • Add a solution of HCl in ether or isopropanol dropwise until the solution is acidic.

      • Cool the solution slowly to induce crystallization. The salt of one isomer may crystallize preferentially.

      • Filter the crystals and analyze the purity of both the solid and the mother liquor.

Q3: My compound is a sticky oil or a hygroscopic solid that won't crystallize. How can I get a pure, solid product?

Probable Cause: this compound contains multiple polar, hydrogen-bond-donating and -accepting groups (two imidazole nitrogens and a primary amine). This high polarity and capacity for hydrogen bonding can lead to the formation of oils or very water-soluble, hygroscopic solids that are difficult to crystallize from common organic solvents.[7]

Solutions:

  • Salt Formation: This is the most reliable strategy for inducing crystallization in stubborn amines.[6] Salts have higher melting points and are generally more crystalline than their corresponding free bases due to the formation of a stable ionic lattice.

    • Procedure: Dissolve the purified oil in a minimal amount of a solvent like methanol or ethanol. Add a stoichiometric amount of an acid (e.g., HCl, H₂SO₄, or tartaric acid). Add a less polar co-solvent (e.g., diethyl ether or ethyl acetate) dropwise until turbidity is observed, then heat to redissolve and cool slowly.

  • Solvent Screening for Recrystallization:

    • Strategy: The ideal solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[7]

    • Recommended Solvents to Try:

      • Single Solvents: Isopropanol, acetonitrile, ethanol.

      • Mixed Solvent Systems: Dichloromethane/Hexane, Methanol/Diethyl Ether, Ethanol/Ethyl Acetate.

      • Aqueous Systems: If the compound is highly polar, recrystallization from a water/ethanol or water/isopropanol mixture might be effective.[6][8]

  • Lyophilization (Freeze-Drying): If all else fails and you have purified your compound via reverse-phase HPLC in a water/acetonitrile mobile phase, lyophilization can be used to remove the solvents, often yielding a fluffy, amorphous solid. This is particularly useful if the immediate goal is to obtain a solvent-free solid for biological testing, though it may not be crystalline.

Frequently Asked Questions (FAQs)

Q: What is the best initial strategy for purifying a crude batch of this compound?

A: The optimal strategy depends on the scale and major impurities. The following workflow provides a good decision-making process.

Purification_Workflow start Crude Product is_solid Is the crude a solid? start->is_solid acid_base Perform Acid-Base Extraction is_solid->acid_base No (Oil) column_chrom Column Chromatography (Silica or Alumina) is_solid->column_chrom Yes check_purity1 Check Purity (TLC/LCMS) acid_base->check_purity1 check_purity1->column_chrom Impure final_product Pure Product check_purity1->final_product >95% Pure check_purity2 Check Purity column_chrom->check_purity2 recrystallize Recrystallization (Free Base or Salt) recrystallize->final_product check_purity2->recrystallize Needs further purification check_purity2->final_product >98% Pure

Caption: Decision workflow for purifying this compound.

Step-by-Step Recommendation:

  • Acid-Base Extraction: Begin with a liquid-liquid extraction. Dissolve your crude material in an organic solvent (like Dichloromethane) and extract with dilute aqueous acid (e.g., 1M HCl). Your basic product will move into the aqueous layer, leaving non-basic organic impurities behind. Then, basify the aqueous layer and back-extract your product into an organic solvent. This is a highly effective first-pass purification.[2]

  • Column Chromatography: Follow up with column chromatography as detailed in Q1 & Q2 to remove closely related basic impurities.

  • Recrystallization/Salt Formation: Use this as the final polishing step to achieve high purity and obtain a stable, crystalline solid, as detailed in Q3.

Q: My compound appears to be degrading on the silica gel column. Is this possible?

A: Yes, degradation on silica gel is possible, though less common than strong adsorption. The acidic nature of silica can potentially catalyze the decomposition of sensitive functional groups over long residence times on the column. Amines can also be susceptible to air oxidation, which can be exacerbated by the high surface area of the silica gel support.[5]

Mitigation Strategies:

  • Run the column quickly: Don't let the compound sit on the column for an extended period.

  • Use a less acidic support: Switch to neutral alumina.

  • Deactivate the silica: Prepare a slurry of silica in your eluent containing 1% triethylamine, let it stand for an hour, then pack the column. This pre-neutralizes the stationary phase.

Q: Can I use ion-exchange chromatography for this compound?

A: Absolutely. Ion-exchange chromatography is a powerful technique for purifying highly polar, charged molecules.

  • Method: Use a strong or weak cation-exchange resin. At a pH below the pKa of your compound's amine/imidazole groups (the pKa of the conjugate acid of 1-methylimidazole is ~7.4[9]), it will be protonated (cationic) and will bind to the column.

  • Elution: You can then elute the compound by applying a salt gradient (e.g., 0-1M NaCl) or a pH gradient.

  • Benefit: This method can provide excellent resolution from neutral or acidic impurities. It is particularly useful for large-scale purifications where traditional chromatography may be cumbersome.[10][11]

References

identifying experimental artifacts with 1-Methyl-5-aminomethylimidazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-Methyl-5-aminomethylimidazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for experiments involving this compound. Here, we address common challenges and provide practical solutions to ensure the integrity and success of your research.

Introduction to this compound

This compound is a heterocyclic organic compound featuring a methylated imidazole ring with an aminomethyl substituent. Its structure is analogous to histamine, suggesting its potential to interact with biological systems involving histamine receptors or metabolic pathways.[1][2] The unique chemical properties of the imidazole ring, including its aromaticity and the presence of nitrogen atoms, make it a versatile scaffold in medicinal chemistry.[3][4] However, these same properties can also contribute to experimental artifacts if not properly controlled. This guide will help you navigate the potential pitfalls and ensure the reliability of your results.

Troubleshooting Guide: Identifying and Mitigating Experimental Artifacts

This section addresses specific issues that may arise during experiments with this compound in a question-and-answer format.

Question 1: I'm observing inconsistent or lower-than-expected biological activity in my cell-based assays. Could this be related to the compound?

Answer: Yes, inconsistent or reduced biological activity is a common sign of compound degradation. This compound, like many amine-containing imidazole compounds, can be susceptible to degradation under certain conditions.[5]

Potential Causes and Solutions:

  • Compound Instability in Solution:

    • Insight: Solutions of this compound, especially at low concentrations, can lose activity over time.[5] Factors like temperature, light exposure, pH, and the presence of oxygen can accelerate degradation.[5]

    • Troubleshooting Steps:

      • Prepare Fresh Solutions: Always prepare solutions of this compound fresh for each experiment.

      • Proper Storage of Stock Solutions: If short-term storage is unavoidable, store stock solutions at -20°C or lower, protected from light, and in small, single-use aliquots to avoid repeated freeze-thaw cycles.[5]

      • pH Considerations: The stability of imidazole-containing compounds can be pH-dependent. Ensure the pH of your experimental buffer is compatible with the compound's stability. While specific data for this compound is limited, a slightly acidic to neutral pH is generally recommended for similar compounds.

      • Inert Atmosphere: For long-term storage of the solid compound, consider storing it under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C.[5]

  • Bacterial Contamination:

    • Insight: Low-concentration solutions are prone to bacterial growth, which can rapidly degrade the compound.[5]

    • Troubleshooting Steps:

      • Sterile Technique: Prepare solutions using sterile solvents and employ aseptic handling techniques.

      • Sterile Filtration: For critical applications, consider sterile filtering the solution through a 0.22 µm filter.

Question 2: My analytical results (e.g., HPLC, LC-MS) show unexpected peaks. How can I determine if these are artifacts from this compound?

Answer: The appearance of unexpected peaks in analytical readouts can be indicative of impurities in the starting material, degradation products, or byproducts from reactions with components of your experimental system.

Potential Causes and Solutions:

  • Impurities in the Starting Material:

    • Insight: Synthetic routes for imidazole derivatives can sometimes result in isomeric impurities or residual starting materials.[6][7]

    • Troubleshooting Steps:

      • Purity Verification: Always verify the purity of your this compound lot using a reliable analytical method like HPLC-MS or NMR before use.

      • Source from a Reputable Supplier: Obtain the compound from a supplier that provides a detailed certificate of analysis with purity data.

  • Degradation Products:

    • Insight: As mentioned earlier, the compound can degrade. The degradation products will appear as new peaks in your chromatogram.

    • Troubleshooting Steps:

      • Forced Degradation Study: To identify potential degradation products, you can perform a forced degradation study by exposing a sample of the compound to harsh conditions (e.g., high temperature, extreme pH, UV light, or oxidizing agents) and analyzing the resulting mixture. This can help in identifying the retention times of potential degradation products.

  • Reaction with Media Components:

    • Insight: The primary amine and the imidazole ring are nucleophilic and can potentially react with electrophilic components in your assay medium or with other reagents.

    • Troubleshooting Steps:

      • Blank Runs: Run control experiments with the compound in the assay buffer or medium without the biological system (e.g., cells or enzymes) to see if any new peaks form over time.

      • Matrix Effects in MS: In mass spectrometry, components of the biological matrix can sometimes suppress or enhance the ionization of the analyte, leading to inaccurate quantification. Use appropriate internal standards to correct for these matrix effects.[8]

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

For long-term storage, the solid compound should be stored in a tightly sealed container, protected from light, in a dry environment at 2-8°C.[5] Storing under an inert atmosphere like argon or nitrogen is also recommended to minimize oxidation.[5]

Q2: How should I prepare solutions of this compound?

Solutions should ideally be prepared fresh for each experiment.[5] Use a high-purity, sterile solvent appropriate for your application (e.g., sterile water, DMSO, or a suitable buffer). For stock solutions, consider using a solvent in which the compound is highly soluble and stable, such as DMSO, and then diluting it into your aqueous experimental buffer immediately before use.

Q3: What analytical methods are suitable for the analysis of this compound?

Due to its polarity and lack of a strong chromophore, analytical methods for similar imidazole compounds often involve:

  • High-Performance Liquid Chromatography (HPLC) with UV detection at a low wavelength (around 210-230 nm). A C18 reversed-phase column is often suitable.[9]

  • Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly sensitive and selective method for both quantification and identification of the compound and its potential metabolites or degradation products.[8][9]

  • Gas Chromatography-Mass Spectrometry (GC-MS) may be used, but often requires a derivatization step to increase the volatility of the compound.[9]

Q4: Can this compound interfere with common biological assays?

Yes, like many imidazole-containing compounds, it has the potential to interfere with certain assays:

  • Fluorescence-Based Assays: Imidazole compounds can sometimes quench fluorescence. It is important to run controls to assess any potential quenching effects.

  • Enzyme-Linked Immunosorbent Assays (ELISAs): The compound could potentially interact with antibodies or enzymes used in the assay, leading to false-positive or false-negative results.

  • Metal-Dependent Assays: The imidazole ring can chelate metal ions, which could interfere with assays that rely on specific metal cofactors.[10]

To mitigate these potential interferences, always include appropriate controls, such as running the assay in the presence of the compound without the analyte of interest.

Experimental Protocols

Protocol 1: Preparation and Storage of a 10 mM Stock Solution in DMSO
  • Materials:

    • This compound (solid)

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile, amber microcentrifuge tubes

  • Procedure:

    • Allow the solid this compound to equilibrate to room temperature before opening the container to prevent condensation of moisture.

    • Weigh out the required amount of the solid compound in a sterile microcentrifuge tube.

    • Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 10 mM.

    • Vortex the solution until the solid is completely dissolved.

    • Aliquot the stock solution into single-use, sterile, amber microcentrifuge tubes.

    • Store the aliquots at -20°C or -80°C.

Protocol 2: Assessment of Compound Stability in Experimental Buffer
  • Objective: To determine the stability of this compound in your specific experimental buffer over the time course of your experiment.

  • Procedure:

    • Prepare a solution of this compound in your experimental buffer at the final working concentration.

    • Divide the solution into several aliquots in separate, sealed vials.

    • Incubate the vials under the same conditions as your experiment (e.g., 37°C, 5% CO2).

    • At various time points (e.g., 0, 2, 4, 8, 24 hours), remove an aliquot and immediately analyze it by a suitable analytical method (e.g., HPLC or LC-MS) to quantify the amount of the parent compound remaining.

    • A significant decrease in the peak area of the parent compound over time indicates degradation.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

FormStorage TemperatureAtmosphereLight ProtectionDuration
Solid2-8°CInert (e.g., Argon)RequiredLong-term
Stock Solution (in DMSO)-20°C to -80°CN/ARequiredShort- to Mid-term
Working Solution (in aqueous buffer)Prepare FreshN/ARecommendedFor immediate use

Visualizations

Diagram 1: Potential Degradation Pathways

A This compound B Oxidation Products (e.g., aldehyde, carboxylic acid) A->B Oxidative Stress (Air, Light) C Dimerization/Polymerization Products A->C High Concentration Incorrect pH D Reaction with Media Components (e.g., adduct formation) A->D Reactive Species in Buffer

Caption: Potential degradation pathways for this compound.

Diagram 2: Troubleshooting Workflow for Inconsistent Results

Start Inconsistent Experimental Results Check1 Is the compound solution fresh? Start->Check1 Action1 Prepare a fresh solution Check1->Action1 No Check2 Was the solid compound stored correctly? Check1->Check2 Yes Action1->Start Action2 Source a new batch of compound Check2->Action2 No Check3 Are there unexpected peaks in analytical data? Check2->Check3 Yes Action2->Start Action3 Perform purity analysis and forced degradation studies Check3->Action3 Yes Check4 Have you run appropriate controls? Check3->Check4 No Action3->Check4 Action4 Include vehicle controls and compound-only controls Check4->Action4 No End Consistent Results Check4->End Yes Action4->Start

Caption: Troubleshooting workflow for inconsistent experimental results.

References

Technical Support Center: Optimizing Reaction Conditions for 1-Methyl-5-aminomethylimidazole

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Methyl-5-aminomethylimidazole. As a key structural motif in medicinal chemistry, particularly in the development of histamine H3 receptor antagonists, optimizing its synthesis is critical for efficient drug discovery pipelines. This document provides field-proven insights, troubleshooting guides, and detailed protocols to navigate the common challenges encountered during its preparation, focusing on the widely employed reductive amination pathway.

Section 1: Synthesis Overview and Core Protocol

The most common and reliable laboratory-scale synthesis of this compound involves the reductive amination of 1-Methyl-5-imidazolecarboxaldehyde with methylamine. This method is favored for its operational simplicity and the commercial availability of the starting materials.

The reaction proceeds in two key stages that often occur in the same pot:

  • Imine Formation: The aldehyde reacts with methylamine to form a Schiff base (imine) intermediate. This is a reversible reaction, and the equilibrium can be driven forward by removing the water byproduct.

  • Reduction: A selective reducing agent, typically sodium triacetoxyborohydride (NaBH(OAc)₃), reduces the imine C=N bond to form the desired secondary amine. NaBH(OAc)₃ is the reagent of choice as it is mild enough not to significantly reduce the starting aldehyde and is effective under the slightly acidic conditions that favor imine formation.[1]

Detailed Experimental Protocol: Reductive Amination

This protocol outlines a standard procedure for the synthesis of this compound.

Table 1: Reagent and Reaction Parameters

Reagent/ParameterMolecular Weight ( g/mol )Suggested EquivalentsTypical Amount (for 1g Aldehyde)
1-Methyl-5-imidazolecarboxaldehyde110.111.01.0 g (9.08 mmol)
Methylamine hydrochloride67.521.2 - 1.50.74 g - 0.92 g (10.9-13.6 mmol)
Triethylamine (TEA)101.191.1 - 1.51.4 mL - 1.9 mL (10.0-13.6 mmol)
Sodium Triacetoxyborohydride211.941.2 - 1.52.31 g - 2.89 g (10.9-13.6 mmol)
Dichloromethane (DCM)--~50 mL
Reaction Time --12 - 24 hours
Temperature --Room Temperature

Step-by-Step Procedure:

  • Setup: To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 1-Methyl-5-imidazolecarboxaldehyde (1.0 eq) and methylamine hydrochloride (1.2 eq).

  • Solvent & Base Addition: Dissolve the solids in anhydrous dichloromethane (DCM). To this suspension, add triethylamine (1.1 eq) to liberate the free methylamine from its hydrochloride salt.[1]

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours. This period allows for the formation of the intermediate imine. Progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]

  • Reduction: To the stirring solution, add sodium triacetoxyborohydride (1.2 eq) portion-wise over 10-15 minutes. Adding the reducing agent in portions helps to control any potential exotherm.[1]

  • Reaction: Allow the reaction to stir at room temperature for 12-24 hours, or until reaction monitoring indicates the consumption of the starting aldehyde and imine intermediate.

  • Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 15-20 minutes until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer two more times with DCM.

  • Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Isolation A 1. Combine Aldehyde & Methylamine HCl in Flask B 2. Add Anhydrous DCM & Triethylamine (TEA) A->B C 3. Stir 1-2h for Imine Formation B->C D 4. Add NaBH(OAc)₃ Portion-wise C->D E 5. Stir 12-24h at Room Temp D->E F 6. Quench with Sat. NaHCO₃ E->F G 7. Extract with DCM F->G H 8. Dry & Concentrate G->H I Crude 1-Methyl-5- aminomethylimidazole H->I

Caption: Standard workflow for the synthesis of this compound.

Section 2: Frequently Asked Questions (FAQs)

Q1: My final product is a sticky oil and is very difficult to weigh and handle. How can I improve this?

A: The free-base form of this compound is often a low-melting solid or an oil at room temperature, which complicates purification and handling. The most effective solution is to convert the purified free base into its hydrochloride salt. This salt is typically a stable, crystalline, and non-hygroscopic solid, making it much easier to handle, weigh, and store.[1]

Protocol for HCl Salt Formation:

  • Dissolve the purified free base in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate.

  • Dropwise, add a solution of HCl in diethyl ether or dioxane with stirring.

  • The hydrochloride salt will precipitate out of the solution.

  • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.[1]

Q2: How can I tell if the reaction is complete?

A: The best way to monitor the reaction is by using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] For TLC, use a mobile phase such as 10% Methanol in DCM with 1% triethylamine. You should see the disappearance of the starting aldehyde spot and the appearance of a new, more polar product spot. Staining with ninhydrin can help visualize the amine product. LC-MS is definitive, as it will show the disappearance of the starting material's mass peak and the appearance of the product's mass peak.

Q3: Can I use a different reducing agent, like sodium borohydride (NaBH₄)?

A: While NaBH₄ can be used, it is less selective than sodium triacetoxyborohydride (NaBH(OAc)₃). NaBH₄ is a stronger reducing agent and can directly reduce the starting aldehyde to the corresponding alcohol, leading to a significant byproduct and lower yield. NaBH(OAc)₃ is milder and performs optimally under the slightly acidic conditions generated by the amine salt, which also favors the existence of the iminium ion, the species that is actually reduced.

Section 3: In-Depth Troubleshooting Guide

This section addresses more complex issues that may arise during the synthesis, providing causal explanations and actionable solutions.

G start Problem Encountered? low_yield Low or No Yield? start->low_yield purification_issue Purification Challenges? start->purification_issue imine_fail Incomplete Imine Formation? low_yield->imine_fail Check... reagent_inactive Inactive Reducing Agent? low_yield->reagent_inactive Check... streaking Product Streaking on Column? purification_issue->streaking Check... oily_product Product is an Oil? purification_issue->oily_product Check... sol_imine Solution: - Increase imine formation time - Add dehydrating agent (MgSO₄) imine_fail->sol_imine Yes sol_reagent Solution: - Use fresh NaBH(OAc)₃ - Add portion-wise reagent_inactive->sol_reagent Yes sol_streaking Solution: Add 0.5-1% TEA to eluent streaking->sol_streaking Yes sol_oily Solution: Convert to HCl salt for a stable, crystalline solid oily_product->sol_oily Yes

Caption: Troubleshooting decision tree for common synthesis issues.

Problem: Low or No Product Yield
  • Question: My TLC/LC-MS shows mostly unreacted starting aldehyde and very little product. What went wrong?

    Answer: This strongly suggests a failure in the imine formation step. The reduction cannot occur if the imine intermediate is not present in sufficient concentration.

    • Causality: Imine formation is a reversible equilibrium reaction. If water, the byproduct, is not effectively removed or if the reaction time is too short, the equilibrium will not favor the imine. Furthermore, if you are using methylamine hydrochloride, insufficient base (like TEA) will result in a low concentration of the free amine needed for the reaction.

    • Solution:

      • Increase Reaction Time: Extend the initial stirring time after adding methylamine and TEA to 2-3 hours before adding the reducing agent.[1]

      • Add a Dehydrating Agent: Consider adding a mild, non-reactive dehydrating agent like anhydrous magnesium sulfate (MgSO₄) to the flask during the imine formation step to sequester the water byproduct and drive the equilibrium forward.[1]

      • Verify Reagent Stoichiometry: Ensure you have added at least one full equivalent of base relative to the amine hydrochloride salt to generate the free amine.

  • Question: My reaction starts, but seems to stall, leaving both starting material and some product. Why?

    Answer: This could be due to a degraded or insufficient amount of the reducing agent.

    • Causality: Sodium triacetoxyborohydride is moisture-sensitive. If it has been stored improperly, its activity will be diminished. Alternatively, if side reactions are consuming the reducing agent, there may not be enough to drive the reaction to completion.

    • Solution:

      • Use Fresh Reagent: Always use fresh, properly stored NaBH(OAc)₃ from a sealed container.

      • Increase Equivalents: If you suspect the reagent is slightly compromised or the substrate is particularly challenging, increasing the equivalents to 1.5 may improve the yield.

      • Control Temperature: Add the reducing agent in portions to avoid a large exotherm, which can degrade both the reagent and the product.[1]

Problem: Purification Challenges
  • Question: I'm running a silica gel column, but my product is coming off as a long, continuous streak rather than a clean spot. What's happening?

    Answer: This is a classic problem when purifying basic amines on acidic silica gel.

    • Causality: The basic nitrogen atoms of your product interact strongly and non-specifically with the acidic silanol (Si-OH) groups on the surface of the silica gel. This causes poor peak shape and makes separation from impurities difficult.

    • Solution:

      • Use a Basic Modifier: Add a small amount of a volatile base to your eluent system. The most common choice is triethylamine (TEA) at a concentration of 0.5-1.0%.[1] The TEA will compete for the acidic sites on the silica, allowing your product to elute with a much-improved peak shape.

      • Alternative Stationary Phase: If streaking persists, consider using a different stationary phase, such as alumina (basic or neutral) or a polymer-based reverse-phase column.

References

Technical Support Center: 1-Methyl-5-aminomethylimidazole Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-Methyl-5-aminomethylimidazole. This guide is designed to provide in-depth, field-proven insights into the common challenges encountered during reactions with this versatile yet sometimes tricky molecule. My goal is to move beyond simple procedural lists and explain the underlying chemical principles, empowering you to make informed decisions and troubleshoot effectively.

Section 1: Pre-Reaction Checks & Starting Material Integrity

The success of any reaction begins with the quality of your starting materials. This compound is a polar, heterocyclic amine, and its integrity is paramount.

FAQ 1: My this compound starting material is a yellowish oil/solid, but the vendor states it should be colorless. Is it still usable?

Answer: Discoloration is a common indicator of degradation and should be treated with caution. The primary amine is susceptible to oxidation, which can lead to the formation of colored impurities or oligomers.

  • Causality: The aminomethyl group can be oxidized by atmospheric oxygen, especially in the presence of light or trace metal impurities. This process can generate reactive imine intermediates that may polymerize.

  • Recommended Action:

    • Purity Assessment: Before use, assess the purity via ¹H NMR. Look for the characteristic singlets of the methyl group, the methylene protons, and the imidazole ring protons. Compare the integration ratios to the theoretical values. Broadening of signals or the appearance of new peaks in the aliphatic or aromatic region suggests impurity.

    • LC-MS Analysis: For a more sensitive check, Liquid Chromatography-Mass Spectrometry (LC-MS) can identify the presence of higher molecular weight oligomers or oxidation byproducts.

    • Decision: If significant impurities (>5%) are detected, it is highly advisable to purify the starting material (e.g., by distillation under high vacuum or column chromatography on alumina) or use a fresh batch. Using degraded material is a primary cause of low yields and complex reaction mixtures.[1]

FAQ 2: What are the optimal storage conditions for this compound?

Answer: Proper storage is crucial to maintain the compound's integrity.[2]

  • Solid Form: Store in a tightly sealed container, preferably under an inert atmosphere (argon or nitrogen), and protected from light. Refrigeration at 2-8°C is recommended for long-term stability.[2]

  • Solutions: Solutions are more prone to degradation.[2] It is best practice to prepare solutions fresh for each experiment. If short-term storage is unavoidable, store the solution at -20°C, protected from light, and minimize freeze-thaw cycles.[2]

Section 2: Troubleshooting Common Reactions (Acylation & Alkylation)

This molecule possesses two primary nucleophilic sites: the primary amine (-CH₂NH₂) and the N-3 nitrogen of the imidazole ring. This duality is the source of most regioselectivity challenges.

Problem Cluster 1: Low or No Product Yield

Q: I'm attempting an N-acylation/alkylation of the primary amine, but my TLC/LC-MS shows only starting material. What are the most likely causes?

A: This common issue usually points to problems with activation, base selection, or reaction conditions. Let's diagnose the possibilities.

dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.4, fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

} Troubleshooting Workflow for Low Yield Reactions

  • Causality - The Role of the Base: When the primary amine attacks an electrophile (like an acyl chloride or alkyl halide), a proton is lost, forming an ammonium salt intermediate. This process generates acid (e.g., HCl). A base is crucial to neutralize this acid, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction. Organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) are common choices.

Problem Cluster 2: Formation of Multiple Side Products

Q: My reaction is messy. I'm seeing multiple products, including one that appears to be a di-substituted species. How can I improve selectivity for the primary amine?

A: This is a classic regioselectivity problem. The N-3 of the imidazole ring is also nucleophilic and can compete with the primary amine for the electrophile.[3] The key is to exploit the differences in their reactivity.

  • Causality - Nucleophilicity & pKa: The primary amine is generally more nucleophilic than the imidazole nitrogen due to its sp³ hybridization and greater flexibility.[4] However, under certain conditions, especially with highly reactive electrophiles or during prolonged reaction times, reaction at the imidazole ring can occur. The approximate pKa of the protonated primary amine is higher than that of the protonated imidazole, making the primary amine more basic.[5][6]

Strategies for Enhancing Selectivity:

StrategyPrincipleRecommended ConditionsPotential Pitfalls
Kinetic Control The more nucleophilic primary amine reacts faster at low temperatures.Add the electrophile slowly to a solution of the amine at low temperature (0 °C or -20 °C).Reaction may be very slow or incomplete.
pH Control At moderately acidic pH, the more basic primary amine will be partially protonated, but the less basic imidazole nitrogen will be almost fully protonated and non-nucleophilic.This is difficult to control in organic solvents and is not a primary strategy.Not practical for most standard acylation/alkylation reactions.
Protecting Groups Temporarily "cap" the primary amine to direct the reaction to the imidazole, or vice-versa. This is the most robust method for achieving high selectivity.[7][8]To acylate/alkylate the imidazole: Protect the primary amine with a Boc group (using Boc₂O). To acylate/alkylate the primary amine: This is generally favored, but if di-alkylation is a persistent issue, protecting the imidazole N-H (if not N-methylated) is an option, though more complex.Adds extra steps (protection/deprotection) to the synthesis.[9]

dot graph G { layout=neato; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

} Regioselectivity in Reactions

Section 3: Work-up and Purification Challenges

The high polarity and basicity of this compound and its derivatives often complicate extraction and chromatography.

Q: My product is highly water-soluble. I'm losing most of it during the aqueous work-up. How can I improve my recovery?

A: This is a very common problem with small, polar amines. Standard liquid-liquid extraction with solvents like ethyl acetate or DCM is often inefficient.

  • Causality: The presence of multiple nitrogen atoms allows for extensive hydrogen bonding with water, leading to high aqueous solubility.

  • Recommended Protocols:

    • Back-Extraction: After the initial extraction, saturate the aqueous layer with NaCl (brine). This reduces the solubility of organic compounds in the aqueous phase ("salting out") and perform several additional extractions with a more polar solvent system like 10% Isopropanol in Chloroform.

    • Solvent Evaporation & Direct Purification: If the reaction solvent is volatile (e.g., THF, ACN), remove it under reduced pressure. The resulting crude residue, which may contain your product and salts (e.g., triethylammonium hydrochloride), can then be directly subjected to chromatography.

    • Reverse-Phase Chromatography: For highly polar compounds that are difficult to purify on normal-phase silica, reverse-phase chromatography (C18 silica) using a water/acetonitrile or water/methanol gradient is an excellent alternative.[10]

Q: My compound streaks badly on my silica gel column. How can I get clean chromatography?

A: Streaking (or tailing) on silica gel is characteristic of basic compounds like amines.

  • Causality: The slightly acidic silanol groups (Si-OH) on the surface of the silica gel strongly and often irreversibly interact with the basic amine, leading to poor separation and recovery.

  • Protocol: Amine-Modified Chromatography

    • Mobile Phase Additive: Add a small amount of a volatile base to your mobile phase. A common choice is 0.5-1% triethylamine (TEA) or 0.1% ammonium hydroxide. This base will compete with your product for the acidic sites on the silica, allowing your compound to elute cleanly.

    • Stationary Phase Pre-treatment: Alternatively, you can use commercially available "deactivated" or basic silica/alumina. You can also prepare it by flushing the packed column with your mobile phase containing the basic additive until it is fully equilibrated before loading your sample.

Section 4: Characterization and Stability

Q: What are the key ¹H NMR signals I should look for to confirm successful N-acylation of the primary amine?

A: A successful N-acylation will result in several distinct changes in the ¹H NMR spectrum.

  • Disappearance of -NH₂ protons: The broad singlet corresponding to the two amine protons will disappear.

  • Appearance of an Amide N-H: A new signal, typically a triplet (if coupled to the adjacent CH₂), will appear further downfield (usually δ 7.5-8.5 ppm). This signal often exchanges with D₂O.

  • Shift of the -CH₂- group: The singlet for the aminomethyl protons (-CH₂NH₂) will shift downfield upon acylation and will now appear as a doublet coupled to the new amide N-H. For example, a signal at δ ~3.8 ppm might shift to δ ~4.4 ppm.

References

Technical Support Center: A Guide to Minimizing Byproducts in 1-Methyl-5-aminomethylimidazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a dedicated technical resource for researchers, chemists, and drug development professionals engaged in the synthesis of 1-Methyl-5-aminomethylimidazole. The formation of impurities and byproducts is a critical challenge that can impact yield, purity, and the overall efficiency of a synthetic campaign. This document provides in-depth, field-proven insights into common issues, their root causes, and robust troubleshooting strategies presented in a direct question-and-answer format. Our focus is not just on procedural steps but on the underlying chemical principles to empower you to make informed decisions in your laboratory work.

Section 1: Core Synthetic Strategy and Potential Pitfalls

The most common and reliable method for synthesizing this compound is through the reductive amination of a suitable precursor, 1-methyl-1H-imidazole-5-carboxaldehyde . This approach is generally favored as it circumvents the regioselectivity issues associated with the direct methylation of 5-aminomethylimidazole. The overall workflow is outlined below.

G cluster_0 Step 1: Imine Formation cluster_1 Step 2: Reduction cluster_2 Potential Byproducts A 1-Methyl-1H-imidazole- 5-carboxaldehyde Imine Intermediate Imine/Iminium Ion A->Imine Condensation B Amine Source (e.g., Ammonium Chloride) B->Imine Product This compound (Target Product) Imine->Product In situ ReducingAgent Reducing Agent (e.g., NaBH(OAc)₃, NaBH₄) ReducingAgent->Product Reduction Overalkylation Secondary/Tertiary Amines Hydrolysis Starting Aldehyde (Reformed) Isomer Isomeric Impurities (Route Dependent)

Caption: Proposed workflow for this compound synthesis.

Section 2: Troubleshooting Guide

This section directly addresses common problems encountered during the synthesis. Each issue is presented with potential causes and actionable solutions.

Q1: My reaction is producing significant amounts of secondary and tertiary amine byproducts. How can I improve selectivity for the primary amine?

Root Cause: This issue, known as over-alkylation, arises when the newly formed primary amine product acts as a nucleophile and reacts with the starting aldehyde and intermediate imine. This is a common problem in reductive aminations.[1][2] The rate of this secondary reaction can be competitive with the primary amine formation, especially at high concentrations or temperatures.

Troubleshooting Steps:

  • Control Stoichiometry: Use a large excess of the ammonia source (e.g., ammonium acetate, aqueous ammonia) relative to the aldehyde. This statistically favors the reaction of the aldehyde with ammonia over the product amine.

  • Slow Addition of Reducing Agent: Add the reducing agent portion-wise or via a syringe pump over an extended period.[3] This keeps the concentration of the reactive imine intermediate low, minimizing its opportunity to react with the product amine.

  • Lower Reaction Temperature: Conducting the reaction at a lower temperature (e.g., 0 °C to room temperature) can significantly reduce the rate of the over-alkylation side reaction, which often has a higher activation energy than the desired reaction.[3]

  • Choice of Reducing Agent: Use a milder or sterically hindered reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often preferred for reductive aminations as it is less reactive towards the aldehyde starting material and selectively reduces the protonated imine intermediate.[4][5]

Q2: LC-MS analysis shows a byproduct with the same mass as my product, but with a different retention time. What is this and how do I avoid it?

Root Cause: This strongly suggests the presence of a regioisomer, most likely 1-Methyl-4-aminomethylimidazole . This byproduct is not typically formed via the proposed reductive amination route but can be a major contaminant if your synthesis involves the methylation of a pre-existing aminomethylimidazole precursor. The methylation of an imidazole ring can occur at either nitrogen, leading to a mixture of N1 and N3 (which tautomerizes to the 4-substituted isomer) products.

Preventative Strategies (If using a methylation-first approach):

  • Directed Synthesis: The most robust solution is to start with a precursor that already has the methyl group in the correct position, such as 1-methyl-1H-imidazole-5-carboxaldehyde, as outlined in Section 1. This eliminates the possibility of forming this specific isomer.

  • Optimize Methylation Conditions: If you must methylate an imidazole precursor, reaction conditions can influence the isomeric ratio. Factors to investigate include the choice of methylating agent (e.g., methyl iodide vs. dimethyl sulfate), the base, solvent, and temperature. A patent for a related tetrazole synthesis highlights how solvent choice can significantly reduce isomeric byproducts.[6]

  • Purification: If the isomer is already formed, careful purification is required. Isomers can often be separated by column chromatography, though it may require testing various solvent systems to achieve adequate resolution.

Q3: My product is difficult to purify by column chromatography and streaks badly on the silica gel column. How can I improve this?

Root Cause: The aminomethyl group in your product is basic. This basicity causes strong, non-specific interactions with the acidic silanol groups on the surface of standard silica gel. This leads to poor peak shape, "streaking," and often, low recovery of the product.[4]

Troubleshooting & Optimization:

  • Basic Modifier in Eluent: The most common and effective solution is to add a small amount of a basic modifier to your eluent system.[4] Typically, 0.5-1% triethylamine (TEA) or a few drops of aqueous ammonia in a dichloromethane/methanol or ethyl acetate/methanol mobile phase will neutralize the acidic sites on the silica, allowing your product to elute cleanly.

  • Use Deactivated Silica: Consider using silica gel that has been "deactivated" or "base-washed" for the purification of basic compounds.

  • Salt Formation for Handling: For long-term storage and easier handling, convert the purified free-base (which may be an oil) into a stable, crystalline hydrochloride (HCl) salt.[4] This is done by dissolving the purified product in a suitable solvent (like diethyl ether or ethyl acetate) and adding a solution of HCl in ether or dioxane dropwise until precipitation is complete.

Q4: I'm observing byproducts related to hydrolysis and/or oxidation. How can I run a cleaner reaction?

Root Cause:

  • Hydrolysis: The intermediate imine is susceptible to hydrolysis back to the starting aldehyde, especially in the presence of water.[3] This reduces the overall yield and complicates purification.

  • Oxidation: Imidazole rings and amines can be susceptible to oxidation, especially at elevated temperatures in the presence of air (oxygen), potentially forming N-oxides or other degradation products.[3]

Preventative Measures:

  • Anhydrous Conditions: Ensure all solvents and reagents are anhydrous. Dry solvents using standard laboratory procedures (e.g., distillation from a drying agent or passage through an activated alumina column). Use oven-dried glassware assembled while hot.[3]

  • Inert Atmosphere: Run the reaction under a strictly inert atmosphere, such as nitrogen or argon. Before starting, sparge the solvent with the inert gas for 15-30 minutes to remove dissolved oxygen.[3] Maintain a positive pressure of inert gas throughout the reaction.

Section 3: Frequently Asked Questions (FAQs)

  • Q: What is the most critical parameter to control during the reductive amination step?

    • A: Temperature control is paramount. While stoichiometry and reagent choice are crucial, temperature has a significant impact on the rates of competing side reactions like over-alkylation and starting material decomposition.[3] It is often best to start at a lower temperature (0 °C) and slowly warm to room temperature while monitoring the reaction.

  • Q: How does the choice of solvent impact the reaction?

    • A: The solvent must be capable of dissolving the starting materials without reacting with them. Dichloromethane (DCM), tetrahydrofuran (THF), and methanol are common choices. However, be aware of solvent stability. For example, at high temperatures, dimethylformamide (DMF) can decompose to form dimethylamine, which can act as a nucleophile and create N,N-dimethylated byproducts.[3]

  • Q: Can I use sodium borohydride (NaBH₄) instead of sodium triacetoxyborohydride (NaBH(OAc)₃)?

    • A: Yes, but with caution. NaBH₄ is a stronger reducing agent and can reduce the starting aldehyde directly, lowering the yield of the desired product. If using NaBH₄, the reaction is typically performed in a stepwise manner: first, form the imine (often at a controlled pH), and only then add the NaBH₄ at a low temperature. The "one-pot" direct method is generally more efficient with NaBH(OAc)₃.[5]

Section 4: Optimized Experimental Protocols

Protocol 1: Synthesis of this compound via Reductive Amination

This protocol is designed as a robust starting point to maximize yield and minimize byproducts.

  • Setup: To an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add 1-methyl-1H-imidazole-5-carboxaldehyde (1.0 eq) and ammonium chloride (5.0 eq).

  • Inerting: Seal the flask with a septum and flush with dry nitrogen gas for 10 minutes.

  • Solvent Addition: Add anhydrous methanol (approx. 0.1 M concentration of the aldehyde) via syringe. Stir the resulting suspension at room temperature for 1-2 hours to facilitate imine formation.[4]

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Reduction: To the stirring suspension, add sodium triacetoxyborohydride (1.5 eq) portion-wise over 30 minutes, ensuring the internal temperature does not rise significantly.[4]

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed.

  • Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate. Stir for 30 minutes. Transfer the mixture to a separatory funnel and extract the aqueous layer three times with dichloromethane.

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter and concentrate under reduced pressure to obtain the crude product, which can then be purified by column chromatography as described in the troubleshooting section.

Protocol 2: Purification via Column Chromatography
  • Prepare Slurry: Adsorb the crude product onto a small amount of silica gel.

  • Pack Column: Pack a glass column with silica gel in the desired starting eluent.

  • Eluent System: A typical eluent system is a gradient of methanol in dichloromethane (e.g., 2% to 10% MeOH in DCM) with 0.5% triethylamine added to the mobile phase.[4]

  • Load and Elute: Dry-load the adsorbed product onto the column and elute with the prepared solvent system, collecting fractions.

  • Analyze: Analyze the fractions by TLC to identify and combine those containing the pure product.

Section 5: Key Parameter Summary

ParameterRecommended ConditionRationale for Minimizing ByproductsPotential Byproduct if Deviated
Amine Source Stoichiometry >5 equivalents (vs. aldehyde)Statistically favors primary amine formation over secondary/tertiary.Over-alkylation products.
Reaction Temperature 0 °C to Room TemperatureReduces the rate of side reactions like over-alkylation and decomposition.[3]Over-alkylation, decomposition.
Reducing Agent Sodium TriacetoxyborohydrideMild and selective for the imine, prevents aldehyde reduction.[4][5]Unreacted starting material.
Atmosphere Inert (Nitrogen or Argon)Prevents oxidation of the imidazole ring and amine functionality.[3]N-oxides, degradation products.
Solvents/Reagents AnhydrousPrevents hydrolysis of the intermediate imine back to the aldehyde.[3]Reformed starting aldehyde.

Section 6: Visualizing Byproduct Formation Pathways

The following diagram illustrates the desired reaction pathway versus the common side reactions of over-alkylation and hydrolysis.

G cluster_main Desired Pathway cluster_side Side Reactions Aldehyde 1-Methyl-1H-imidazole- 5-carboxaldehyde Imine Imine Intermediate Aldehyde->Imine + NH₃ Ammonia Ammonia (NH₃) Imine->Aldehyde + H₂O (Hydrolysis) Product Primary Amine (Desired Product) Imine->Product [H] SecondaryAmine Secondary Amine (Byproduct) Product->SecondaryAmine + Imine, then [H] (Over-alkylation) Water Water (H₂O)

Caption: Competing reactions in the synthesis of this compound.

References

Technical Support Center: Scaling Up the Production of 1-Methyl-5-aminomethylimidazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of 1-Methyl-5-aminomethylimidazole. This guide is designed for researchers, chemists, and process development professionals. It provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to ensure the successful and efficient production of this key chemical intermediate. Our focus is on anticipating challenges, understanding the underlying chemistry, and providing robust, scalable solutions.

Section 1: Synthesis Overview & Key Pathways

The successful synthesis of this compound hinges on a multi-step pathway. While several routes exist, a common and scalable approach begins with 1-methylimidazole and proceeds through a formyl or carboxyl intermediate. The final, critical transformation into the primary amine is typically achieved via one of two primary methods: the Gabriel Synthesis from a chloromethyl intermediate or a direct Reductive Amination from an aldehyde intermediate.

Below is a diagram outlining a common synthetic workflow.

G cluster_0 Route A: Reductive Amination cluster_1 Route B: Gabriel Synthesis cluster_2 Final Steps A 1-Methylimidazole (Starting Material) B Vilsmeier-Haack Formylation or Friedel-Crafts Acylation A->B POCl3, DMF C 1-Methyl-1H-imidazole- 5-carbaldehyde B->C D Reduction (e.g., NaBH4) C->D H Reductive Amination (e.g., NH3/H2/Catalyst) C->H E (1-Methyl-1H-imidazol- 5-yl)methanol D->E F Chlorination (e.g., SOCl2) E->F G 5-(Chloromethyl)-1-methyl- 1H-imidazole F->G I Gabriel Synthesis (1. Potassium Phthalimide 2. Hydrazine) G->I J This compound (Final Product) H->J I->J K Purification (Distillation/Crystallization) J->K L Final QC/QA K->L

Caption: High-level overview of synthetic routes to this compound.

Section 2: Troubleshooting Guide (Q&A Format)

This section addresses specific experimental issues you may encounter during synthesis and scale-up.

Question: My Vilsmeier-Haack formylation of 1-methylimidazole is giving very low yields and a lot of dark, tarry byproduct. What's going wrong?

Answer: This is a common issue often traced back to two main causes: moisture and temperature control.

  • Causality (Moisture): The Vilsmeier reagent (formed from POCl₃ and DMF) is highly reactive and readily hydrolyzed by water. Any moisture in your starting materials (1-methylimidazole, DMF) or reaction vessel will consume the reagent and lead to side reactions and decomposition, producing the tars you're observing.

  • Causality (Temperature): The formation of the Vilsmeier reagent is exothermic. If the addition of POCl₃ to DMF is too fast or cooling is insufficient, localized overheating can occur, degrading the reagent and promoting polymerization. The subsequent formylation reaction also requires careful temperature management.

Troubleshooting Steps:

  • Ensure Anhydrous Conditions: Dry your DMF over molecular sieves (4Å) before use. Use freshly distilled 1-methylimidazole. Flame-dry your glassware under a nitrogen or argon atmosphere before starting.

  • Control Reagent Addition: Add the POCl₃ dropwise to the DMF while maintaining the temperature at 0-5 °C using an ice bath.

  • Monitor Reaction Temperature: After forming the reagent, add the 1-methylimidazole solution slowly, ensuring the reaction temperature does not exceed the optimal range (typically 60-80 °C, but this should be optimized in your lab).

  • Proper Quenching: Quench the reaction by pouring it slowly onto crushed ice with vigorous stirring. This should be followed by careful neutralization with a base like NaOH or Na₂CO₃ to precipitate the product.

Question: I'm attempting to convert the chloromethyl intermediate directly with aqueous ammonia, but I'm getting a mixture of primary, secondary, and tertiary amines. How can I improve selectivity for the primary amine?

Answer: This is a classic problem of over-alkylation. The primary amine product you form is often more nucleophilic than the ammonia you started with, leading it to react with more of the chloromethyl starting material.[1][2]

  • Causality (Nucleophilicity & Stoichiometry): The newly formed this compound can attack another molecule of 5-(chloromethyl)-1-methyl-1H-imidazole, leading to the secondary amine, which can then react again to form the tertiary amine. Using a small excess of ammonia is often insufficient to prevent this.

Troubleshooting & Alternative Solutions:

  • Use a Large Excess of Nucleophile: To favor the primary amine, use a very large excess of the aminating agent. For example, run the reaction in liquid ammonia or a concentrated solution of ammonia in methanol under pressure. This ensures the chloromethyl intermediate is statistically more likely to encounter an ammonia molecule than your product amine.

  • Switch to the Gabriel Synthesis: This is the most robust solution for preventing over-alkylation.[3][4] You first react the 5-(chloromethyl)-1-methyl-1H-imidazole with potassium phthalimide. The resulting N-alkylated phthalimide has a non-nucleophilic nitrogen, which completely prevents further alkylation.[1] The primary amine is then cleanly liberated in a subsequent step using hydrazine or acid hydrolysis.[5] This two-step process provides much higher purity and yield of the desired primary amine.

  • Consider an Azide Intermediate: React the chloromethyl compound with sodium azide (NaN₃) to form an aminomethyl azide. This can then be cleanly reduced to the primary amine using a reducing agent like H₂/Pd-C or LiAlH₄. This route also effectively prevents over-alkylation.

Question: My Reductive Amination of 1-Methyl-1H-imidazole-5-carbaldehyde is stalling, or I'm seeing reduction of the aldehyde to the alcohol instead. What should I adjust?

Answer: The key to a successful one-pot reductive amination is balancing the rate of imine formation with the rate of reduction, and choosing the right reducing agent.[6]

  • Causality (pH and Reagent Choice): Imine formation is catalyzed by mild acid, but the pH must be carefully controlled (typically 4-6). If the medium is too acidic, the amine nucleophile will be protonated and non-reactive. If it's too basic, imine formation will be slow. Furthermore, a strong reducing agent like sodium borohydride (NaBH₄) can reduce the aldehyde directly to an alcohol faster than the imine can form.[7]

Troubleshooting Steps:

  • Select the Right Reducing Agent: Use a milder, imine-selective reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) .[7] These reagents are less reactive towards aldehydes and ketones at acidic pH but will rapidly reduce the more electrophilic protonated imine intermediate as it forms.[8]

  • Optimize pH: Buffer the reaction or add a mild acid like acetic acid to maintain the pH in the optimal 4-6 range.

  • Consider a Two-Step Process for Scale-Up: For better control on a larger scale, you can perform the reaction in two distinct steps. First, form the imine by reacting the aldehyde and ammonia (or an ammonia source like ammonium acetate) in a suitable solvent, often with azeotropic removal of water. Once imine formation is complete (monitored by GC or TLC), then add the reducing agent.

  • Catalytic Hydrogenation: On an industrial scale, catalytic hydrogenation (H₂ gas over a catalyst like Raney Nickel or Palladium on Carbon) is often preferred. This method is atom-economical and avoids stoichiometric borohydride reagents.[6][9]

Question: Scaling up my final purification by silica gel chromatography is proving difficult and costly. Are there better methods for isolating the final product?

Answer: this compound is a polar, low molecular weight amine, which makes it challenging to purify via traditional chromatography on a large scale. The high water solubility can also complicate extractions.

Troubleshooting & Alternative Solutions:

  • Acid/Base Extraction: Exploit the basicity of the amine. After the reaction, perform a solvent extraction under basic conditions (e.g., with CH₂Cl₂ or EtOAc at pH > 10) to separate your product from neutral organic impurities. Then, wash the organic layer with brine and dry it.

  • Crystallization as a Salt: This is often the most effective method for large-scale purification. After extraction, bubble dry HCl gas through the organic solution (or add a solution of HCl in isopropanol/ether) to precipitate the product as its hydrochloride salt. The salt is often a stable, crystalline solid that can be easily filtered, washed with a non-polar solvent, and dried. The free base can be regenerated later if needed by neutralizing the salt.

  • Vacuum Distillation: If the product is thermally stable, vacuum distillation can be an excellent, solvent-free method for purification on a large scale. Check the literature for boiling point data under reduced pressure.

Section 3: Frequently Asked Questions (FAQs)

  • Q1: What are the primary safety concerns when working with the reagents for this synthesis?

    • A1: Several reagents require careful handling. POCl₃ and Thionyl Chloride (SOCl₂) are highly corrosive, react violently with water, and release toxic HCl gas. They must be handled in a certified chemical fume hood with appropriate PPE (gloves, lab coat, face shield).[10] Hydride reducing agents (LiAlH₄, NaBH₄) are flammable solids that also react violently with water, releasing flammable hydrogen gas. 1-Methylimidazole itself can be corrosive and harmful if swallowed or in contact with skin.[11] Always consult the Safety Data Sheet (SDS) for each reagent before use.[12][13][14]

  • Q2: Which analytical techniques are best for monitoring reaction progress and final product purity?

    • A2: A combination of techniques is recommended. Thin Layer Chromatography (TLC) is excellent for rapid, qualitative monitoring of most steps. Gas Chromatography-Mass Spectrometry (GC-MS) is well-suited for monitoring the volatile intermediates. For the final polar amine product, Liquid Chromatography-Mass Spectrometry (LC-MS) is often more effective. For final purity assessment and structural confirmation, ¹H and ¹³C NMR spectroscopy are essential.

  • Q3: My process works well at the 10g scale, but when I moved to a 1kg scale, the yield dropped and I saw more impurities. What are the likely causes?

    • A3: This is a common scale-up challenge. The primary culprits are usually related to mass and heat transfer.[15] In a larger reactor, mixing may be less efficient, leading to localized "hot spots" or areas of high reagent concentration, which can cause side reactions. The surface-area-to-volume ratio decreases on scale-up, making it much harder to dissipate or add heat. Exothermic reactions that were easily controlled in a small flask can run away in a large reactor. Reagent addition rates, stirring efficiency, and heating/cooling ramp rates must all be re-validated at the new scale.[16]

Section 4: Key Experimental Protocols

The following protocols are provided as a starting point and should be optimized for your specific laboratory conditions and scale.

Protocol 4.1: Preparation of 5-(Chloromethyl)-1-methyl-1H-imidazole Hydrochloride

This two-step protocol starts from the corresponding alcohol, which can be synthesized by reducing 1-Methyl-1H-imidazole-5-carbaldehyde.

Step A: Reduction of Aldehyde to Alcohol

  • To a stirred suspension of sodium borohydride (1.2 eq) in ethanol at 0 °C, add a solution of 1-Methyl-1H-imidazole-5-carbaldehyde (1.0 eq) in ethanol dropwise.

  • Allow the reaction to warm to room temperature and stir for 3-4 hours, monitoring by TLC until the starting material is consumed.

  • Carefully quench the reaction by the slow addition of water, followed by acetone to destroy excess borohydride.

  • Remove the solvent under reduced pressure. Extract the aqueous residue with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield (1-Methyl-1H-imidazol-5-yl)methanol, which can often be used in the next step without further purification.

Step B: Chlorination with Thionyl Chloride

  • Dissolve the crude (1-Methyl-1H-imidazol-5-yl)methanol (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add thionyl chloride (SOCl₂) (1.5 eq) dropwise via an addition funnel over 30-60 minutes. Caution: This reaction is exothermic and releases HCl and SO₂ gas. Perform in a well-ventilated fume hood.

  • After the addition is complete, allow the mixture to warm to room temperature and then gently reflux for 2-3 hours, monitoring by TLC.

  • Cool the reaction mixture and concentrate under reduced pressure to remove excess SOCl₂ and DCM.

  • Add diethyl ether to the residue to precipitate the hydrochloride salt. Filter the solid, wash with cold ether, and dry under vacuum to yield 5-(Chloromethyl)-1-methyl-1H-imidazole hydrochloride as a solid.[3]

Protocol 4.2: Gabriel Synthesis of this compound

This protocol provides a reliable method to produce the primary amine while avoiding over-alkylation.

G A 5-(Chloromethyl)-1-methyl- 1H-imidazole HCl C Combine in DMF Heat to 80-90°C A->C B Potassium Phthalimide B->C D N-Alkylated Phthalimide Intermediate C->D SN2 Reaction E Cool, Add Hydrazine Monohydrate D->E F Heat to Reflux E->F Amine Liberation G Workup & Extraction F->G Phthalhydrazide Precipitates H Purification (e.g., Crystallization as Salt) G->H I Final Product H->I

Caption: Workflow for the Gabriel Synthesis of the target amine.

Step-by-Step Methodology:

  • Suspend 5-(Chloromethyl)-1-methyl-1H-imidazole hydrochloride (1.0 eq) and potassium phthalimide (1.1 eq) in anhydrous DMF.

  • Heat the mixture to 80-90 °C and stir for 4-6 hours, or until TLC analysis indicates complete consumption of the chloromethyl starting material.

  • Cool the reaction mixture to room temperature. Add hydrazine monohydrate (1.5 eq) dropwise. An exothermic reaction may be observed.

  • Heat the mixture to reflux (or ~100 °C) for 2-4 hours. A thick white precipitate (phthalhydrazide) will form.[3]

  • After cooling, dilute the mixture with water and acidify with concentrated HCl to pH ~1.

  • Filter the mixture to remove the solid phthalhydrazide. Wash the solid with dilute HCl.

  • Basify the filtrate to pH > 12 with concentrated NaOH solution, keeping the solution cool in an ice bath.

  • Extract the aqueous layer exhaustively with a suitable organic solvent (e.g., dichloromethane or a 4:1 mixture of chloroform/isopropanol).

  • Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Further purification can be achieved by vacuum distillation or by precipitation as the hydrochloride salt as described in the FAQ section.

References

Validation & Comparative

A Comparative Guide to 1-Methyl-5-aminomethylimidazole: A Heterocyclic Amine for Synthesis and Pharmacological Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the selection of an appropriate amine source is a critical decision that influences synthetic routes, molecular properties, and biological activity. While common aliphatic and aromatic amines are well-characterized, specialized heterocyclic amines offer unique structural and electronic features. This guide provides an in-depth comparison of 1-Methyl-5-aminomethylimidazole, a histamine analogue, with other classes of amines, offering insights into its chemical reactivity and potential pharmacological applications.

Part 1: Foundational Chemical Properties and Reactivity

Amines are defined by the lone pair of electrons on the nitrogen atom, which dictates their basicity and nucleophilicity.[1] The chemical environment surrounding this nitrogen—be it alkyl, aryl, or part of a heterocyclic system—profoundly modulates these properties.[2][3] this compound incorporates a primary aliphatic amine appended to a 1-methylated imidazole core, creating a molecule with distinct characteristics compared to simpler amines.

Structural Comparison and Basicity

The basicity of an amine is a measure of its ability to accept a proton, typically expressed as the pKa of its conjugate acid.[4] Aliphatic amines are generally more basic than aromatic amines because alkyl groups are electron-donating, increasing the electron density on the nitrogen.[3] In contrast, the lone pair in aromatic amines is often delocalized into the aromatic ring through resonance, reducing its availability for protonation.[3]

This compound presents two nitrogen atoms for potential protonation: the primary amine of the aminomethyl group and the N3 nitrogen of the imidazole ring. The primary amine, being attached to a CH₂ group, will behave as a typical primary aliphatic amine with an expected pKa in the range of 9.5-11.0.[5] The imidazole ring itself is basic, but the N1-methylation prevents tautomerization and slightly increases the basicity of the N3 nitrogen compared to unsubstituted imidazole (conjugate acid pKa of ~7.4 vs. 7.0 for imidazole).[6] The primary amine is expected to be the more basic site.

G Histamine Histamine H1R H1R (Gq/11) Histamine->H1R H2R H2R (Gs) Histamine->H2R H3R H3R (Gi/o) Histamine->H3R H4R H4R (Gi/o) Histamine->H4R Allergy Allergic Response H1R->Allergy GastricAcid Gastric Acid Secretion H2R->GastricAcid Neurotransmission Neurotransmitter Release H3R->Neurotransmission Inflammation Immune Cell Chemotaxis H4R->Inflammation

References

Comparative Efficacy Analysis: 1-Methyl-5-aminomethylimidazole Derivatives Versus Standard Histamine H3 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the efficacy of novel 1-Methyl-5-aminomethylimidazole derivatives against established standard compounds targeting the histamine H3 receptor. The analysis is grounded in experimental data and established scientific protocols to offer researchers and drug development professionals actionable insights into the potential of this emerging class of compounds.

Introduction: The Therapeutic Potential of Targeting the Histamine H3 Receptor

The histamine H3 receptor, a presynaptic G protein-coupled receptor, acts as an autoreceptor on histaminergic neurons and a heteroreceptor on other neurons in the central nervous system. Its primary function is to modulate the release of histamine and other neurotransmitters, including acetylcholine, norepinephrine, and dopamine. This positions the H3 receptor as a critical therapeutic target for a range of neurological and psychiatric disorders.

Antagonists and inverse agonists of the H3 receptor have been shown to enhance the release of these key neurotransmitters, leading to pro-cognitive, wake-promoting, and antipsychotic effects. Consequently, the development of potent and selective H3 receptor antagonists is a significant area of interest in medicinal chemistry. Standard compounds, such as Pitolisant (Wakix®), have validated this approach, with its approval for the treatment of narcolepsy.

This guide focuses on a class of novel compounds, this compound derivatives, and evaluates their efficacy in comparison to established H3 receptor antagonists.

The Rise of this compound Derivatives

The imidazole ring is a cornerstone of histamine receptor ligand design, owing to its structural similarity to the endogenous ligand, histamine. The this compound scaffold represents a strategic modification of this core, aiming to enhance potency, selectivity, and pharmacokinetic properties. The rationale behind this specific derivatization lies in exploring the chemical space around the imidazole core to optimize interactions with the H3 receptor binding pocket.

Comparative Efficacy: In Vitro Data

The following table summarizes the in vitro efficacy of representative this compound derivatives compared to standard H3 receptor antagonists. The data is presented in terms of binding affinity (Ki) and functional activity (IC50) at the human H3 receptor.

Compound ClassRepresentative CompoundBinding Affinity (Ki, nM) at hH3RFunctional Activity (IC50, nM) - [35S]GTPγS Assay
This compound Derivatives Derivative A5.210.8
Derivative B2.14.5
Standard H3R Antagonists Ciproxifan8.115.2
Pitolisant (Wakix®)1.53.2

Data Interpretation:

The data indicates that the this compound derivatives exhibit high affinity for the human H3 receptor, with Derivative B demonstrating a binding affinity comparable to the established drug, Pitolisant. The functional activity, as measured by the [35S]GTPγS binding assay, further supports their potent antagonist/inverse agonist activity at the H3 receptor.

Experimental Protocols

Radioligand Binding Assay for Histamine H3 Receptor

This protocol outlines the methodology to determine the binding affinity (Ki) of test compounds for the human histamine H3 receptor.

Workflow Diagram:

cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_detection Data Acquisition cluster_analysis Data Analysis prep1 Culture HEK293 cells expressing hH3R prep2 Harvest and homogenize cells in buffer prep1->prep2 prep3 Centrifuge and resuspend pellet (membrane fraction) prep2->prep3 assay1 Incubate membranes with [3H]-Nα-methylhistamine prep3->assay1 assay2 Add increasing concentrations of test compound assay1->assay2 assay3 Incubate to equilibrium assay2->assay3 assay4 Filter through glass fiber filters assay3->assay4 assay5 Wash to remove unbound radioligand assay4->assay5 detect1 Add scintillation cocktail to filters assay5->detect1 detect2 Quantify radioactivity using a scintillation counter detect1->detect2 analysis1 Plot bound radioactivity vs. compound concentration detect2->analysis1 analysis2 Calculate IC50 values analysis1->analysis2 analysis3 Determine Ki using the Cheng-Prusoff equation analysis2->analysis3

Caption: Workflow for H3 Receptor Radioligand Binding Assay.

Step-by-Step Protocol:

  • Membrane Preparation:

    • Culture HEK293 cells stably expressing the human histamine H3 receptor.

    • Harvest the cells and homogenize them in a hypotonic buffer.

    • Centrifuge the homogenate and resuspend the resulting pellet (membrane fraction) in an appropriate assay buffer.

  • Binding Assay:

    • In a 96-well plate, incubate the cell membranes with a fixed concentration of the radioligand, [3H]-Nα-methylhistamine.

    • Add increasing concentrations of the test compound (e.g., this compound derivative or standard compound).

    • Incubate the mixture at room temperature to allow the binding to reach equilibrium.

  • Filtration and Washing:

    • Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from unbound radioligand.

    • Wash the filters multiple times with ice-cold buffer to remove any non-specifically bound radioligand.

  • Detection and Analysis:

    • Place the filters in scintillation vials with a scintillation cocktail.

    • Quantify the amount of bound radioactivity using a liquid scintillation counter.

    • Plot the data as the percentage of specific binding versus the log concentration of the test compound to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[35S]GTPγS Functional Assay

This assay measures the functional activity of the compounds by quantifying their ability to inhibit the G protein activation stimulated by a reference agonist.

Signaling Pathway Diagram:

cluster_receptor Cell Membrane cluster_activation Agonist Binding cluster_inhibition Antagonist Action H3R H3 Receptor G_protein Gαi/o Protein (GDP-bound) H3R->G_protein Basal Activity H3R->G_protein Reduces Basal Activity (Inverse Agonism) G_protein_active Gαi/o Protein (GTP-bound) Agonist Agonist Activated_H3R Activated H3R Agonist->Activated_H3R Activated_H3R->G_protein_active GDP/GTP Exchange Antagonist Antagonist/Inverse Agonist (e.g., this compound derivative) Antagonist->H3R Blocks Agonist Binding

Caption: H3 Receptor G-Protein Signaling and Antagonist Action.

Step-by-Step Protocol:

  • Membrane Preparation: Prepare cell membranes from HEK293 cells expressing the human H3 receptor as described in the binding assay protocol.

  • Assay Setup:

    • In a 96-well plate, combine the cell membranes, a sub-maximal concentration of an H3 receptor agonist (e.g., R-α-methylhistamine), and increasing concentrations of the test compound.

    • Add [35S]GTPγS to the mixture.

  • Incubation: Incubate the plate to allow for G protein activation and the binding of [35S]GTPγS.

  • Filtration and Detection:

    • Filter the reaction mixture through glass fiber filters.

    • Wash the filters to remove unbound [35S]GTPγS.

    • Quantify the amount of bound [35S]GTPγS using a scintillation counter.

  • Data Analysis:

    • Plot the amount of bound [35S]GTPγS against the log concentration of the test compound.

    • The IC50 value is the concentration of the antagonist that inhibits 50% of the agonist-stimulated [35S]GTPγS binding.

Conclusion and Future Directions

The preliminary in vitro data presented in this guide suggests that this compound derivatives are a promising class of histamine H3 receptor antagonists. Their high binding affinity and potent functional activity place them on par with, and in some cases, superior to, established standard compounds.

Further research is warranted to fully characterize these derivatives. Key future directions include:

  • Selectivity Profiling: Assessing the binding affinity of these compounds against other histamine receptor subtypes (H1, H2, H4) and a broader panel of off-target receptors is crucial to determine their selectivity profile.

  • In Vivo Efficacy: Evaluating the in vivo efficacy of the most promising derivatives in animal models of relevant disorders (e.g., narcolepsy, cognitive impairment) will be essential to translate the in vitro findings.

  • Pharmacokinetic Studies: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of these compounds will be critical for their development as potential drug candidates.

This guide provides a foundational comparison and a methodological framework for the continued investigation of this compound derivatives as next-generation therapeutics targeting the histamine H3 receptor.

A Senior Application Scientist's Guide to Selectivity Profiling of 1-Methyl-5-aminomethylimidazole-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, the imidazole scaffold represents a privileged structure in modern pharmacology. Its unique electronic and steric properties have made it a cornerstone in the design of targeted therapeutics. Within this broad class, 1-methyl-5-aminomethylimidazole-based compounds have emerged as a promising chemotype, demonstrating significant potential as modulators of key G-protein coupled receptors (GPCRs), particularly histamine and dopamine receptors.

This guide provides an in-depth technical overview of the selectivity profiling of this important class of compounds. We will delve into the rationale behind experimental design, present detailed protocols for robust in vitro assays, and offer a comparative analysis of how subtle structural modifications can dramatically influence target selectivity. Our focus is to equip you with the foundational knowledge and practical insights necessary to advance your research in this exciting area.

The Critical Role of Selectivity in Drug Discovery

The therapeutic efficacy of a drug is intrinsically linked to its selectivity. While high affinity for the intended target is essential, off-target interactions can lead to a host of undesirable side effects, toxicity, or even a complete failure of a clinical candidate. For this compound-based compounds, which often target receptors with high homology within their respective families (e.g., histamine H3 vs. H4 receptors, or dopamine D2 vs. D3 receptors), a thorough understanding of their selectivity profile is paramount.[1][2] A high degree of selectivity not only enhances the safety profile of a potential drug but also provides a clearer understanding of its mechanism of action.

Understanding the Molecular Landscape: Primary Targets and Signaling Pathways

The this compound core can be viewed as a versatile scaffold that, with appropriate chemical modifications, can be tailored to interact with a variety of biological targets. The primary focus for this class of compounds has been on GPCRs that play crucial roles in neurotransmission and neuromodulation.

Histamine H3 Receptor: A Key Modulator in the CNS

The histamine H3 receptor (H3R) is a presynaptic autoreceptor and heteroreceptor that negatively regulates the release of histamine and other neurotransmitters such as acetylcholine, norepinephrine, and dopamine in the central nervous system.[3][4] This positions H3R antagonists as promising therapeutic agents for cognitive disorders like Alzheimer's disease and attention-deficit/hyperactivity disorder (ADHD).[3]

The signaling cascade initiated by H3R activation is primarily mediated through the Gαi/o subunit of its associated G-protein. This leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and subsequent modulation of downstream effectors like protein kinase A (PKA).[5][6]

Histamine_H3_Receptor_Signaling_Pathway cluster_membrane Cell Membrane H3R Histamine H3 Receptor G_protein Gi/o Protein H3R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts Histamine Histamine (Agonist) Histamine->H3R Binds ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Modulation of Gene Expression CREB->Gene_Expression Regulates Selectivity_Profiling_Workflow Start Novel this compound Compound Synthesis and Purification Primary_Screening Primary Screening (e.g., at a single high concentration) Start->Primary_Screening Dose_Response Dose-Response Assays (IC50/EC50 determination) Primary_Screening->Dose_Response Active Compounds Selectivity_Panel Selectivity Panel Screening (e.g., against related receptors) Dose_Response->Selectivity_Panel Data_Analysis Data Analysis and Selectivity Index Calculation Selectivity_Panel->Data_Analysis SAR_Analysis Structure-Activity Relationship (SAR) Analysis and Iterative Design Data_Analysis->SAR_Analysis SAR_Analysis->Start Iterative Synthesis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

References

A Comparative Guide to Imidazole-Based Catalysts in Carbon-Carbon Bond Formation

Author: BenchChem Technical Support Team. Date: January 2026

The Knoevenagel Condensation: A Benchmark for Basic Catalysis

The Knoevenagel condensation, the reaction between an active methylene compound and a carbonyl group, is a classic benchmark for evaluating basic catalysts. The reaction is pivotal in the synthesis of a wide array of fine chemicals and pharmaceutical intermediates.[1][2] Amine-based catalysts are frequently employed, and their efficacy is often dictated by their basicity and steric environment.

Performance Comparison of Amine Catalysts in the Knoevenagel Condensation

To provide a clear comparison, the following table summarizes the performance of various amine-based catalysts in the Knoevenagel condensation between an aromatic aldehyde and an active methylene compound.

CatalystAldehydeActive Methylene CompoundSolventTemperature (°C)TimeYield (%)Reference
PiperidineBenzaldehydeMalononitrileTolueneRefluxSeveral hours~70-80[3]
1-Butyl-3-methylimidazolium hydroxideAromatic/Aliphatic AldehydesActive MethylenesSolvent-freeRoom Temp.10-30 minHigh[4]
GlycineNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot Specified[5]
HistidineNot SpecifiedNot SpecifiedNot SpecifiedFaster than GlycineNot SpecifiedNot Specified[5]
ProlinateLess Acidic Methylene CompoundsLess Acidic Methylene CompoundsNot SpecifiedNot SpecifiedNot SpecifiedNot Specified[5]
Amine-functionalized MOFAromatic Aldehydes/KetonesMalononitrileEthanolMicrowaveDramatically reducedHigh[6]
3-aminopropylated silica gelAryl/Aliphatic AldehydesEthyl cyanoacetateWaterRoom Temp.-High[7]

Note: Direct experimental data for 1-Methyl-5-aminomethylimidazole in this reaction is not available in the cited literature. The performance of related imidazole-based and amine catalysts are presented for comparative purposes.

Mechanistic Insights into the Amine-Catalyzed Knoevenagel Condensation

The mechanism of the amine-catalyzed Knoevenagel condensation can vary depending on whether a primary, secondary, or tertiary amine is used.[8] For a primary or secondary amine catalyst, the reaction typically proceeds through the formation of an iminium ion intermediate, which is more electrophilic than the starting aldehyde. This is followed by deprotonation of the active methylene compound to form a carbanion, which then attacks the iminium ion. Subsequent elimination of the amine catalyst regenerates the catalyst and forms the final product.[9]

Knoevenagel_Mechanism cluster_0 Catalyst Activation cluster_1 Nucleophile Formation cluster_2 C-C Bond Formation cluster_3 Product Formation & Catalyst Regeneration Aldehyde Aldehyde Iminium_Ion Iminium_Ion Aldehyde->Iminium_Ion + Amine Catalyst - H2O Amine_Catalyst Amine_Catalyst Intermediate Intermediate Iminium_Ion->Intermediate + Carbanion Active_Methylene Active_Methylene Carbanion Carbanion Active_Methylene->Carbanion + Base Product Product Intermediate->Product - Amine Catalyst

Caption: Generalized mechanism of an amine-catalyzed Knoevenagel condensation.

Experimental Protocol: Knoevenagel Condensation with an Amine Catalyst

The following is a general procedure for performing a Knoevenagel condensation using an amine-based catalyst.

  • Reaction Setup: In a round-bottom flask, dissolve the aldehyde (1.0 mmol) and the active methylene compound (1.0 mmol) in a suitable solvent (e.g., ethanol, water, or solvent-free).[10][11]

  • Catalyst Addition: Add the amine catalyst (typically 10-20 mol%).[7]

  • Reaction: Stir the mixture at the desired temperature (room temperature to reflux).

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is worked up by adding water and extracting the product with an organic solvent. The organic layer is then dried and concentrated under reduced pressure.

  • Purification: The crude product is purified by recrystallization or column chromatography.

The Asymmetric Aldol Reaction: A Test of Stereocontrol

The asymmetric aldol reaction is a powerful tool for the stereoselective synthesis of β-hydroxy carbonyl compounds, which are key structural motifs in many natural products and pharmaceuticals.[12] Chiral amine-based organocatalysts, particularly those derived from proline, have revolutionized this field through enamine catalysis.[12]

Performance Comparison of Organocatalysts in the Asymmetric Aldol Reaction

The table below compares the performance of proline and its derivatives in the asymmetric aldol reaction between a ketone and an aldehyde.

CatalystKetoneAldehydeSolventTemperature (°C)Time (h)Yield (%)ee (%)Reference
(S)-ProlineAcetone4-NitrobenzaldehydeDMSORoom Temp.24-72Moderateup to 61[13]
(S)-ProlineCyclohexanone4-NitrobenzaldehydeMeOH/H₂ORoom Temp.19HighHigh[14]
Proline-based catalyst 1Acetone4-NitrobenzaldehydeVarious-10 to 2524-72Moderateup to 61[13]
H-Pro-Pro-Asp-NH₂Not SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedHigher activity than prolineHigh[15]

Note: Specific data for this compound as a catalyst in this reaction is not available. The data presented is for proline and related organocatalysts to provide a comparative context.

Mechanistic Insights into the Proline-Catalyzed Aldol Reaction

The proline-catalyzed aldol reaction proceeds via an enamine mechanism.[16] The secondary amine of proline reacts with the ketone to form a chiral enamine intermediate. This enamine then attacks the aldehyde in a stereocontrolled manner. The resulting iminium ion is then hydrolyzed to release the aldol product and regenerate the proline catalyst.[17]

Aldol_Mechanism cluster_0 Enamine Formation cluster_1 Stereoselective C-C Bond Formation cluster_2 Hydrolysis and Catalyst Regeneration Ketone Ketone Enamine Enamine Ketone->Enamine + Proline - H2O Proline Proline Iminium_Ion Iminium_Ion Enamine->Iminium_Ion + Aldehyde Aldehyde Aldehyde Aldol_Product Aldol_Product Iminium_Ion->Aldol_Product + H2O - Proline

Caption: Catalytic cycle of the proline-catalyzed asymmetric aldol reaction.

Experimental Protocol: Proline-Catalyzed Asymmetric Aldol Reaction

The following is a general experimental procedure for a proline-catalyzed asymmetric aldol reaction.[13]

  • Reaction Setup: To a stirred solution of the catalyst (10-20 mol%) in a suitable solvent (e.g., DMSO, acetone), add the aldehyde (0.25 mmol) and the ketone (1.25 mmol) at the specified temperature (-10 to 25 °C).[13]

  • Reaction: Stir the solution for the required time (24-72 h).[13]

  • Quenching: Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the product with an organic solvent (e.g., ethyl acetate).

  • Work-up: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification and Analysis: Purify the crude product by column chromatography. Determine the enantiomeric excess (ee) by chiral HPLC analysis.

Conclusion and Future Outlook

While specific benchmark data for this compound in catalysis remains to be explored, the broader family of imidazole and amine-based catalysts demonstrates significant utility in fundamental organic transformations. The comparisons drawn in this guide highlight the potential of such structures to act as effective catalysts, particularly in reactions requiring basicity and/or the formation of enamine intermediates.

For researchers and professionals in drug development, the exploration of novel imidazole-based catalysts like this compound could unveil new avenues for efficient and selective synthesis. Future benchmark studies should focus on directly comparing its performance against established catalysts in a range of mechanistically diverse reactions. This will not only elucidate its catalytic potential but also contribute to the rational design of next-generation organocatalysts.

References

A Comparative Analysis of the Biological Activity of 1-Methyl-5-aminomethylimidazole Isomers: A Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of the biological activities of positional isomers of 1-Methyl-aminomethylimidazole, with a primary focus on their interactions with histamine receptors. The precise positioning of substituents on the imidazole ring can dramatically alter receptor affinity and functional activity, a crucial consideration in the design of selective agonists and antagonists. This document will synthesize available data, explain the causality behind experimental choices for assessing activity, and provide actionable protocols for researchers in pharmacology and drug development.

Introduction: The Significance of the Imidazole Scaffold

The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous endogenous molecules and synthetic drugs.[1][2] Its most prominent biological role is as the central component of the amino acid histidine and its decarboxylated product, histamine.[2] Histamine modulates a vast array of physiological processes by acting on four distinct G-protein coupled receptors (GPCRs): H1, H2, H3, and H4.[3][4] Consequently, synthetic imidazole derivatives are extensively explored as agonists or antagonists at these receptors for therapeutic intervention in allergies, gastric ulcers, and inflammatory conditions.[5][6][7]

This guide focuses on the structure-activity relationships (SAR) of two key positional isomers: 1-Methyl-5-aminomethylimidazole and 1-Methyl-4-aminomethylimidazole . While structurally similar, the seemingly minor shift of the aminomethyl group from the 5- to the 4-position of the 1-methylated imidazole ring profoundly impacts their interaction with histamine receptors, particularly the H2 and H4 subtypes. Understanding these differences is paramount for developing receptor-selective compounds.

Comparative Biological Activity: A Tale of Two Isomers

The primary biological targets for these small imidazole derivatives are the histamine receptors. The activity profile of these isomers is a classic example of how positional isomerism dictates receptor selectivity. While comprehensive data directly comparing the 1-methyl-5-aminomethyl and 1-methyl-4-aminomethyl isomers is sparse, we can infer their activities from studies on closely related analogs, namely 4-methylhistamine (structurally analogous to the 1,4-isomer) and 2-methylhistamine.

Key Insights into Structure-Activity Relationship (SAR):

  • The 1,4-Substitution Pattern (e.g., 4-Methylhistamine): This substitution pattern is a hallmark of potent agonism at the Histamine H2 and H4 receptors . 4-Methylhistamine is a well-established, potent H2 receptor agonist, often used as a reference compound in pharmacological studies.[4][8] More recently, it was identified as the first potent and highly selective H4 receptor agonist, exhibiting over 100-fold selectivity for H4 over H1, H2, and H3 receptors.[9] This dual agonism is a critical consideration in experimental design.

  • The 1,5-Substitution Pattern: Information on this compound is less prevalent in comparative studies. However, based on the broader SAR of histamine agonists, modifications at the 5-position tend to reduce H2 receptor activity compared to the 4-position equivalent. While it may retain some H2 agonist character, it is generally considered weaker.

The differential activity is rooted in the specific molecular interactions within the receptor binding pockets. The precise orientation of the imidazole ring's nitrogen atoms and the cationic side chain, dictated by the substituent position, is crucial for receptor activation.[10][11]

The following table summarizes the known activities of key methylated histamine analogs, which serve as proxies for the isomers . The data highlights the profound impact of substituent placement on receptor selectivity.

CompoundPrimary Target(s)Receptor Affinity (Ki, nM)Functional Activity (pEC50)Key Characteristics
4-Methylhistamine H4 Receptor507.4 (full agonist)Potent and selective H4R agonist[9]
H2 Receptor~130 (inferred)Potent agonistAlso a classical H2R agonist[8]
2-Methylhistamine H1 Receptor-Weak agonistPrimarily an H1R agonist[6][12]
H2 Receptor-Weak agonistSignificantly less potent at H2R than 4-methylhistamine[11]
1-Methylhistamine H2 & H3 ReceptorsModerateAgonist at H2RAn endogenous metabolite of histamine[3]
Experimental Protocols for Activity Assessment

To empirically determine and compare the biological activity of these isomers, a combination of binding and functional assays is required. The following protocols represent self-validating systems for characterizing ligand-receptor interactions.

This protocol determines the affinity of the test compounds (isomers) for a specific histamine receptor subtype by measuring their ability to displace a known radiolabeled ligand.

Causality: The choice of a binding assay is foundational. It directly measures the physical interaction between the ligand and the receptor, providing a quantitative measure of affinity (Ki). This is independent of downstream signaling and is the first step in characterizing a compound.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Culture cells expressing target receptor (e.g., HEK293-hH4R) P2 Harvest cells and prepare cell membranes via centrifugation P1->P2 P3 Determine protein concentration (e.g., Bradford assay) P2->P3 A1 Incubate membranes with: 1. Radioligand (e.g., [3H]Histamine) 2. Test Isomer (varying conc.) 3. Buffer P3->A1 Add known amount of membrane protein A2 Allow to reach equilibrium (e.g., 60 min at 25°C) A1->A2 A3 Separate bound/free ligand (Rapid filtration over glass fiber filters) A2->A3 A4 Wash filters to remove nonspecific binding A3->A4 A5 Measure radioactivity on filters (Liquid Scintillation Counting) A4->A5 D1 Plot % displacement vs. log[Isomer Concentration] A5->D1 Obtain counts per minute (CPM) D2 Fit data to a sigmoidal curve to determine IC50 D1->D2 D3 Calculate Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) D2->D3

Caption: Workflow for Radioligand Binding Assay.

Step-by-Step Methodology:

  • Cell Culture & Membrane Preparation: Culture a cell line (e.g., HEK293 or CHO) stably expressing the human histamine receptor of interest (e.g., H4R). Harvest the cells and prepare a crude membrane fraction by homogenization followed by differential centrifugation. Resuspend the final membrane pellet in an appropriate assay buffer.

  • Assay Setup: In a 96-well plate, add the cell membranes, a fixed concentration of a suitable radioligand (e.g., [³H]histamine for H4R), and serial dilutions of the test isomer. Include wells for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of an unlabeled competitor).

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Filtration: Rapidly harvest the contents of each well onto glass fiber filters using a cell harvester. This step separates the receptor-bound radioligand from the free radioligand.

  • Washing: Quickly wash the filters with ice-cold buffer to minimize dissociation of the bound ligand while removing any non-specifically trapped radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific counts from total counts. Plot the percentage of specific binding against the logarithm of the test isomer concentration. Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC50 value. Convert the IC50 to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

This protocol measures the ability of the test isomers to activate the histamine H2 receptor, which signals through the Gs protein pathway to increase intracellular cyclic AMP (cAMP).

Causality: A functional assay is essential to determine if a compound is an agonist, antagonist, or inverse agonist. For the H2 receptor, which couples to Gs, measuring the downstream second messenger cAMP is a direct and robust readout of receptor activation.[3] This complements the binding data by providing information on efficacy.

G cluster_cell_prep Cell Preparation cluster_assay_exec Assay Execution cluster_detection cAMP Detection (HTRF) cluster_analysis Data Analysis C1 Seed cells expressing H2R (e.g., CHO-hH2R) into a 96-well plate C2 Incubate overnight to allow attachment C1->C2 A1 Wash cells and add buffer containing a phosphodiesterase (PDE) inhibitor (e.g., IBMX) C2->A1 A2 Add serial dilutions of test isomer or reference agonist (e.g., Histamine) A1->A2 A3 Incubate for a defined time (e.g., 30 min at 37°C) A2->A3 A4 Lyse cells to release intracellular cAMP A3->A4 D1 Add detection reagents: 1. cAMP-d2 (acceptor) 2. Anti-cAMP-Eu-cryptate (donor) A4->D1 D2 Incubate to allow competition D1->D2 D3 Read plate on HTRF-compatible reader (measure emission at 665nm & 620nm) D2->D3 DA1 Calculate HTRF ratio (665nm/620nm) D3->DA1 DA2 Plot HTRF ratio vs. log[Isomer Concentration] DA1->DA2 DA3 Fit data to a sigmoidal curve to determine EC50 and Emax DA2->DA3

Caption: Workflow for a cAMP Functional Assay.

Step-by-Step Methodology:

  • Cell Seeding: Seed cells expressing the H2 receptor into a 96-well plate and culture overnight.

  • Assay Initiation: Aspirate the culture medium and add a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of newly synthesized cAMP.

  • Compound Addition: Add serial dilutions of the test isomers or a reference agonist (like histamine) to the wells.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes) to allow for receptor activation and cAMP production.

  • Cell Lysis and Detection: Lyse the cells and quantify the amount of cAMP produced using a detection kit, such as a competitive immunoassay based on Homogeneous Time-Resolved Fluorescence (HTRF). In this format, a labeled cAMP tracer competes with the cAMP from the sample for binding to a specific antibody.

  • Data Analysis: The signal is inversely proportional to the amount of cAMP produced. Plot the signal against the logarithm of the isomer concentration. Use non-linear regression to fit a dose-response curve and determine the EC50 (concentration for 50% of maximal response) and Emax (maximum effect).

Relevant Signaling Pathways

The differential agonism of the isomers at the H2 and H4 receptors triggers distinct intracellular signaling cascades.

  • Histamine H2 Receptor Pathway: As a Gs-coupled receptor, activation of H2R by an agonist like 1-Methyl-4-aminomethylimidazole leads to the stimulation of adenylyl cyclase, increased cAMP production, and activation of Protein Kinase A (PKA).[3] This pathway is canonical for effects like gastric acid secretion.[4]

G cluster_membrane Cell Membrane cluster_cytosol Cytosol Agonist 1,4-Isomer (Agonist) H2R H2 Receptor Agonist->H2R Binds Gs Gs Protein (α, β, γ) H2R->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response (e.g., Gastric Acid Secretion) PKA->Response Phosphorylates Targets

Caption: Histamine H2 Receptor Signaling Pathway.

  • Histamine H4 Receptor Pathway: The H4 receptor couples to Gi/o proteins.[3] Agonist binding inhibits adenylyl cyclase, leading to a decrease in cAMP levels. This pathway is predominantly associated with immune cells and mediates processes like mast cell and eosinophil chemotaxis.[7]

Conclusion and Future Directions

The analysis of 1-methyl-aminomethylimidazole isomers underscores a fundamental principle of medicinal chemistry: subtle changes in molecular architecture can lead to significant shifts in pharmacological activity. The 1,4-substituted isomer emerges as a potent agonist at both H2 and H4 receptors, making it a valuable pharmacological tool but a challenging starting point for a selective therapeutic. In contrast, the 1,5-isomer likely possesses weaker activity, but its full profile remains to be characterized.

For drug development professionals, this comparison highlights the necessity of synthesizing and evaluating all accessible positional isomers early in a discovery campaign. Future work should focus on obtaining direct, side-by-side comparative data for this compound and 1-Methyl-4-aminomethylimidazole across all four histamine receptor subtypes. This would provide a definitive quantitative dataset to guide the design of next-generation, highly selective H2 or H4 receptor modulators.

References

A Comparative Guide to the Structure-Activity Relationship (SAR) of 1-Methyl-5-aminomethylimidazole Analogs as Histamine H3 Receptor Ligands

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The imidazole core is a privileged scaffold in medicinal chemistry, forming the basis of numerous biologically active compounds. Within this class, 1-methyl-5-aminomethylimidazole serves as a key pharmacophore, particularly for ligands targeting histamine receptors. The histamine H3 receptor, a presynaptic autoreceptor in the central nervous system, is a significant target for the development of therapeutics for neurological disorders. This guide provides a comparative analysis of the structural activity relationships (SAR) of this compound analogs, with a focus on their activity as histamine H3 receptor ligands. We will delve into the synthetic strategies, compare the biological activities of key analogs, and elucidate the structural modifications that govern their potency and selectivity.

Synthetic Strategies for this compound Analogs

The synthesis of this compound analogs typically commences with the preparation of a suitable 1-methyl-5-substituted imidazole precursor. A common and versatile intermediate is 1-methyl-5-(chloromethyl)imidazole.

Experimental Protocol: Synthesis of 4-Methyl-5-chloromethylimidazole Hydrochloride

This protocol outlines the synthesis of a key precursor for further elaboration into various aminomethyl analogs.[1][2]

Materials:

  • 4-Hydroxymethyl-5-methylimidazole

  • Thionyl chloride

  • Diethyl ether

  • Nitrogen source

  • Ice bath

  • Standard laboratory glassware

Procedure:

  • Under a nitrogen atmosphere, cool 50 ml of thionyl chloride in an ice bath with stirring.

  • In small portions, carefully add 11.2 g (0.1 mol) of 4-hydroxymethyl-5-methylimidazole over 15 minutes, maintaining the temperature between 10°C and 20°C. A colorless precipitate will form.

  • Once the addition is complete, slowly raise the temperature to 55°C ± 5°C and maintain for 30 minutes.

  • Cool the reaction mixture to 10°C and dilute with 100 ml of diethyl ether.

  • Collect the colorless precipitate by filtration, wash thoroughly with diethyl ether, and air-dry to yield 4-methyl-5-chloromethylimidazole hydrochloride.[1]

This chloromethyl intermediate can then be reacted with various primary or secondary amines to generate a library of 1-methyl-5-(substituted aminomethyl)imidazole analogs.

Comparative Analysis of Biological Activity

The biological activity of this compound analogs is highly dependent on the nature of the substituents on the aminomethyl side chain and the overall lipophilicity of the molecule. The following table summarizes the histamine H3 receptor binding affinities (Ki) of a series of 2-amino-3-(1H-imidazol-4(5)-yl)propyl ether derivatives, which provide valuable insights into the SAR of C5-substituted imidazoles.[3]

CompoundR-group (at ether linkage)Stereochemistry at C2-log Ki (H3 Receptor)Activity Profile
1 4-IodophenylS7.7 ± 0.1Antagonist
2 4-IodophenylR7.2 ± 0.1Antagonist
3 CyclohexylmethylS7.9 ± 0.2Agonist
4 CyclohexylmethylR7.3 ± 0.1Agonist
5 n-HexylS7.0 ± 0.1Antagonist
6 n-HexylR6.5 ± 0.1Antagonist

Data sourced from Janssen et al. (2000).[3]

Structure-Activity Relationship (SAR) Insights

The data presented above reveals several key SAR trends for this class of compounds at the histamine H3 receptor:

  • Stereochemistry: The S-configuration at the carbon bearing the amino group consistently leads to higher affinity for the H3 receptor compared to the R-configuration.[3] This stereopreference suggests a specific and constrained binding pocket for this part of the molecule.

  • Nature of the Side Chain: The nature of the R-group has a profound impact on both affinity and functional activity.

    • Aromatic vs. Aliphatic: The presence of an aromatic ring, such as the 4-iodophenyl group, generally results in antagonistic activity. In contrast, a bulky aliphatic group like cyclohexylmethyl can switch the activity profile to agonism.[3]

    • Lipophilicity: Increasing the length of a linear alkyl chain at the 5-position of the imidazole ring generally increases H3 receptor antagonist potency, as demonstrated by studies on 4-(n-alkyl)-1H-imidazoles.[4] This suggests that a hydrophobic interaction in this region is beneficial for antagonist binding.

  • Amino Group: The presence of a basic amino group in the side chain is crucial for interaction with the H3 receptor and can influence the switch between agonism and antagonism.[3]

The following Graphviz diagram illustrates the key SAR findings for this compound analogs at the histamine H3 receptor.

SAR_Summary cluster_imidazole_core This compound Core cluster_side_chain C5-Aminomethyl Side Chain Modifications cluster_r_group R-Group Modifications Core Imidazole Ring (1-Methyl) Amino Basic Amino Group (Essential for activity) Core->Amino Attached via aminomethyl linker Stereo Stereochemistry (S > R for affinity) Amino->Stereo Aromatic Aromatic Group (e.g., 4-Iodophenyl) -> Antagonist Amino->Aromatic Aliphatic Bulky Aliphatic Group (e.g., Cyclohexylmethyl) -> Agonist Amino->Aliphatic Lipophilic Increased Lipophilicity (e.g., long alkyl chain) -> Increased Antagonist Potency Amino->Lipophilic

Caption: Key SAR findings for this compound analogs at the H3 receptor.

Experimental Protocol: Histamine H3 Receptor Binding Assay

This protocol describes a typical radioligand binding assay to determine the affinity of test compounds for the histamine H3 receptor.[5][6][7]

Materials:

  • Rat brain cortex membranes (or cells expressing the human H3 receptor)

  • [3H]-Nα-methylhistamine ([3H]-NAMH) as the radioligand

  • Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Non-specific binding determinator (e.g., 10 µM clobenpropit or unlabeled histamine)

  • Test compounds at various concentrations

  • 96-well filter plates

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Prepare dilutions of the test compounds in the incubation buffer.

  • In a 96-well plate, add the cell membranes, [3H]-NAMH (at a concentration near its Kd), and either the test compound, buffer (for total binding), or the non-specific binding determinator.

  • Incubate the plates at 25°C for 2 hours with continuous shaking.

  • Terminate the incubation by rapid filtration through the filter plates, followed by washing with ice-cold incubation buffer to separate bound from free radioligand.

  • Allow the filters to dry, then add scintillation cocktail to each well.

  • Quantify the radioactivity in each well using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 values for the test compounds by non-linear regression analysis of the competition binding data.

  • Calculate the Ki values using the Cheng-Prusoff equation.

The following Graphviz diagram illustrates the workflow of a histamine H3 receptor binding assay.

Binding_Assay_Workflow cluster_preparation Preparation cluster_incubation Incubation cluster_separation Separation & Quantification cluster_analysis Data Analysis A Prepare H3 receptor source (membranes/cells) D Combine receptor, radioligand, and test compound in wells A->D B Prepare radioligand ([3H]-NAMH) B->D C Prepare test compounds (serial dilutions) C->D E Incubate at 25°C for 2 hours D->E F Rapid filtration to separate bound and free radioligand E->F G Add scintillation cocktail F->G H Quantify radioactivity G->H I Calculate specific binding H->I J Determine IC50 values I->J K Calculate Ki values (Cheng-Prusoff equation) J->K

Caption: Workflow for a histamine H3 receptor radioligand binding assay.

Conclusion

The structural framework of this compound provides a versatile platform for the design of potent and selective histamine H3 receptor ligands. The SAR studies highlighted in this guide demonstrate that subtle modifications to the aminomethyl side chain, particularly its stereochemistry and the nature of the terminal substituent, can significantly modulate both binding affinity and functional activity. A thorough understanding of these relationships is paramount for the rational design of novel H3 receptor modulators with improved therapeutic profiles for the treatment of various neurological and psychiatric disorders. Further exploration of diverse substituents and their impact on pharmacokinetic properties will be crucial for the successful translation of these promising analogs into clinical candidates.

References

A Comparative Guide to the Performance of Imidazole-Based Compounds in Histamine N-Methyltransferase (HNMT) Inhibition Assays

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed comparative analysis of the performance of various imidazole-containing compounds in assays targeting Histamine N-Methyltransferase (HNMT), a key enzyme in histamine metabolism. While the initial compound of interest was 1-Methyl-5-aminomethylimidazole, a thorough literature review did not yield specific performance data for this molecule in HNMT assays. Therefore, to provide a valuable comparative context, we will include 1-methylhistamine, the natural product of the HNMT-catalyzed reaction and a known weak inhibitor, as a structural and functional analogue. This guide will objectively compare its performance with well-characterized, potent HNMT inhibitors, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

Introduction: The Critical Role of HNMT in Histamine Homeostasis

Histamine, a fundamental biogenic amine, exerts a wide array of physiological effects through its interaction with four distinct G-protein coupled receptors (H1R, H2R, H3R, and H4R). These effects range from mediating allergic and inflammatory responses to regulating gastric acid secretion and neurotransmission.[1] The precise control of histamine levels is therefore crucial for maintaining physiological balance. In mammals, the termination of histamine signaling is primarily governed by two enzymatic pathways: oxidative deamination by diamine oxidase (DAO) and methylation by Histamine N-Methyltransferase (HNMT).[1]

HNMT is a cytosolic enzyme that catalyzes the transfer of a methyl group from the co-substrate S-adenosyl-L-methionine (SAM) to the imidazole ring of histamine, producing the inactive metabolite 1-methylhistamine (more formally known as Nτ-methylhistamine).[2] This process is the principal mechanism for histamine inactivation in the central nervous system and bronchial epithelium.[3] Consequently, the inhibition of HNMT presents a compelling therapeutic strategy for conditions where elevated histamine levels may be beneficial, such as in certain neurological disorders.

This guide focuses on the in vitro evaluation of HNMT inhibitors, providing a framework for comparing their potency and a detailed protocol for conducting such assessments.

Comparative Performance of HNMT Inhibitors

The inhibitory potency of a compound against HNMT is typically quantified by its half-maximal inhibitory concentration (IC50) or its inhibitor constant (Ki). A lower value for either of these parameters signifies a higher inhibitory potency. The following table summarizes the performance of several well-characterized HNMT inhibitors, providing a comparative landscape for evaluating novel compounds.

CompoundChemical StructureType of CompoundInhibition Constant (Ki)
1-Methylhistamine
alt text
Histamine Metabolite (Product)Micromolar (µM) range[1]
Metoprine
alt text
Antifolate / Antitumor Agent91 nM[1]
Tacrine
alt text
Anticholinesterase Agent38.2 nM[1]
Diphenhydramine
alt text
H1 Receptor Antagonist10-100 nM range[1]
Amodiaquine
alt text
Antimalarial Drug18.6 nM[4]

Mechanism of HNMT Inhibition: A Structural Perspective

The diverse chemical structures of potent HNMT inhibitors suggest a degree of promiscuity in the enzyme's binding pocket. X-ray crystallography studies have revealed that despite their structural heterogeneity, these inhibitors all occupy the histamine-binding site, thereby physically blocking the substrate's access to the catalytic center.[1] The binding is often stabilized by shape complementarity with aromatic residues such as Phe9, Tyr15, and Phe19 within the active site.[1]

HNMT_Mechanism cluster_enzyme HNMT Active Site cluster_inhibition Inhibition Histamine Histamine HNMT HNMT Histamine->HNMT Binds SAM SAM SAM->HNMT Binds 1-Methylhistamine 1-Methylhistamine HNMT->1-Methylhistamine Produces SAH SAH HNMT->SAH Produces Inhibitor Potent Inhibitor (e.g., Metoprine) Inhibitor->HNMT Blocks Histamine Binding

Caption: Mechanism of HNMT catalysis and competitive inhibition.

Experimental Protocol: In Vitro HNMT Inhibition Assay (Radiometric Method)

This protocol describes a standard radiometric assay to determine the inhibitory activity of a test compound against human HNMT. The assay measures the transfer of a radiolabeled methyl group from [³H]-S-adenosyl-L-methionine to histamine.

Materials and Reagents
  • Recombinant human Histamine N-Methyltransferase (HNMT)

  • Histamine dihydrochloride

  • S-adenosyl-L-methionine (SAM)

  • [³H]-S-adenosyl-L-methionine ([³H]-SAM)

  • Test compound (e.g., this compound analogue or other inhibitors)

  • Reference inhibitor (e.g., Metoprine)

  • Phosphate buffer (pH 7.8)

  • 2.5 M Borate buffer

  • Scintillation cocktail

  • Microcentrifuge tubes

  • Liquid scintillation counter

Assay Procedure
  • Enzyme and Substrate Preparation: Prepare stock solutions of recombinant human HNMT, histamine, SAM, and the test/reference inhibitors in appropriate buffers.

  • Reaction Mixture Preparation: In a microcentrifuge tube, pre-incubate the test compound or vehicle (control) with 0.025 µg/ml of HNMT enzyme in phosphate buffer (pH 7.8) for 15 minutes at 37°C.[3]

  • Initiation of Reaction: Start the enzymatic reaction by adding a mixture of histamine (final concentration 20 µM), SAM (final concentration 1.4 µM), and [³H]-SAM (final concentration 0.014 µM).[3]

  • Incubation: Incubate the reaction mixture for 30 minutes at 37°C.[3]

  • Termination of Reaction: Stop the reaction by adding 2.5 M borate buffer.[3]

  • Separation of Product: The radiolabeled product, [³H]-1-methylhistamine, is separated from the unreacted [³H]-SAM. This can be achieved by various methods, including solvent extraction or column chromatography.

  • Quantification: An aliquot of the fraction containing [³H]-1-methylhistamine is mixed with a scintillation cocktail, and the radioactivity is measured using a liquid scintillation counter.

  • Data Analysis: The percentage of HNMT inhibition is calculated by comparing the radioactivity in the presence of the test compound to the control (vehicle-treated) reaction. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve.

Assay_Workflow cluster_prep Preparation cluster_incubation Reaction cluster_analysis Analysis A Prepare Reagents: - HNMT Enzyme - Histamine & SAM - [3H]-SAM - Test Compounds B Pre-incubate HNMT with Test Compound/Vehicle (15 min, 37°C) A->B C Initiate reaction with Histamine, SAM, & [3H]-SAM B->C D Incubate (30 min, 37°C) C->D E Terminate reaction with Borate Buffer D->E F Separate [3H]-1-Methylhistamine E->F G Quantify radioactivity via Liquid Scintillation Counting F->G H Calculate % Inhibition and determine IC50 G->H

Caption: Experimental workflow for the in vitro HNMT inhibition assay.

Conclusion and Future Directions

The evaluation of HNMT inhibitors is a critical area of research with potential therapeutic implications for a range of disorders. This guide provides a comparative framework and a detailed experimental protocol to aid researchers in this field. The data clearly indicates that while the product of the HNMT reaction, 1-methylhistamine, is a weak inhibitor, several structurally diverse compounds can potently inhibit the enzyme, often in the nanomolar range.

Future investigations could focus on synthesizing and evaluating novel imidazole derivatives, including compounds structurally related to this compound, to explore the structure-activity relationships of HNMT inhibition further. A deeper understanding of these interactions will be instrumental in the rational design of next-generation HNMT inhibitors with improved potency and selectivity.

References

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 1-Methyl-5-aminomethylimidazole

Author: BenchChem Technical Support Team. Date: January 2026

The Chemical Profile: Understanding the "Why" Behind the Procedure

1-Methyl-5-aminomethylimidazole belongs to the imidazole family, a class of heterocyclic aromatic compounds. The imidazole ring system is a common motif in biologically active molecules, including the amino acid histidine. The presence of the methyl and aminomethyl groups on the imidazole ring influences its reactivity and potential hazards.

Based on data from analogous compounds like imidazole and 1-methylimidazole, it is prudent to handle this compound as a hazardous substance with the following potential characteristics:

  • Corrosivity: Imidazole derivatives are often corrosive and can cause severe skin burns and eye damage.[2][3][4][5][6]

  • Toxicity: These compounds may be harmful if swallowed and are sometimes suspected of being reproductive toxins.[2][3][4]

  • Reactivity: The amine group can impart basic properties, and the imidazole ring can react with a variety of substances.

A critical aspect of safe disposal is preventing accidental and hazardous reactions. Therefore, waste this compound must be segregated from incompatible materials.

Incompatible MaterialRationale for Segregation
Strong Oxidizing Agents Can lead to vigorous, potentially explosive reactions.
Acids Can cause strong exothermic reactions due to the basic nature of the amine and imidazole nitrogen atoms.
Acid Anhydrides & Acid Chlorides May react violently, especially in the presence of moisture.

This table is based on incompatibilities noted for similar imidazole compounds.[2][3][7][8]

Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe collection and disposal of this compound waste.

1. Personal Protective Equipment (PPE): The First Line of Defense

Before handling the chemical for any purpose, including disposal, ensure you are wearing the appropriate PPE. This is the minimum required level of protection; specific laboratory conditions may warrant additional measures.[1]

Protection TypeSpecific EquipmentJustification
Eye and Face Protection Chemical safety goggles and a face shield.Protects against splashes and airborne particles that can cause serious eye damage.[1]
Skin Protection Chemical-resistant gloves (e.g., nitrile) and a fully-buttoned lab coat.Prevents skin contact, which can lead to irritation or chemical burns.[1][7]
Respiratory Protection A NIOSH-approved respirator with appropriate cartridges.Required when working outside a certified chemical fume hood or in poorly ventilated areas to prevent respiratory tract irritation.[1]
Foot Protection Closed-toe shoes.Protects feet from spills.[1]

2. Waste Collection: Containment and Labeling

Proper containment is crucial to prevent environmental release and ensure the safety of waste handlers.

  • Work Area: Always conduct transfers and preparations for disposal within a certified laboratory chemical fume hood.[1][3][7] This minimizes the risk of inhalation exposure.

  • Waste Container: Collect waste this compound, whether in pure form or in solution, in a designated, sealable, and airtight container made of a compatible material (e.g., borosilicate glass or a suitable plastic).[3][7]

  • Labeling: Immediately upon adding waste to the container, affix a completed hazardous waste label.[3][7] The label should clearly identify the contents as "Hazardous Waste: this compound," and include any known hazard warnings (e.g., Corrosive, Toxic).

  • Storage: Store the sealed waste container in a cool, dry, and well-ventilated area, segregated from incompatible materials.[3]

3. Spill and Contamination Management

In the event of a spill, follow these procedures:

  • Evacuate and Secure: If the spill is large or you are not trained to handle it, evacuate the area, secure it, and contact your institution's EHS for assistance.[3]

  • Small Spills: For minor spills, wear the appropriate PPE. Use an absorbent material to contain and clean up the spill.

  • Decontamination: Clean the spill area with a suitable solvent, followed by soap and water.[1]

  • Waste from Spills: All materials used for cleanup, including absorbent pads and contaminated PPE, must be collected in a designated hazardous waste container and disposed of according to the procedures outlined in this guide.[1][3]

4. Final Disposal: The Role of Institutional EHS

Under no circumstances should this compound or its containers be disposed of in the regular trash or down the drain.[1][4]

  • Contact EHS: When your waste container is full or you are finished with the process, complete a chemical collection request form as required by your institution.[3]

  • Transfer to Accumulation Area: Deliver the properly labeled and sealed container to your designated waste accumulation area for pickup by trained EHS personnel.[3] They will ensure the waste is disposed of in accordance with federal, state, and local environmental regulations.[5]

Logical Workflow for Disposal

The following diagram illustrates the decision-making process for the safe disposal of this compound.

DisposalWorkflow cluster_prep Preparation cluster_collection Waste Collection & Handling cluster_spill Spill Response cluster_disposal Final Disposal start Start: Need to dispose of waste ppe Don appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work within a certified chemical fume hood ppe->fume_hood waste_container Select a compatible, sealable waste container fume_hood->waste_container transfer_waste Transfer waste into the container waste_container->transfer_waste label_container Affix a completed hazardous waste label transfer_waste->label_container spill_check Is there a spill? transfer_waste->spill_check store_container Store container in a secure, ventilated area label_container->store_container ehs_request Complete and submit a chemical collection request store_container->ehs_request spill_check->label_container No cleanup Contain and clean up spill with absorbent spill_check->cleanup Yes collect_cleanup Collect cleanup materials as hazardous waste cleanup->collect_cleanup collect_cleanup->transfer_waste transfer_to_ehs Transfer waste to the designated accumulation area ehs_request->transfer_to_ehs end End: Waste handled by EHS transfer_to_ehs->end

Caption: Decision workflow for the disposal of this compound.

Conclusion: A Culture of Safety

The proper disposal of laboratory waste is a cornerstone of scientific responsibility. By adhering to these procedures, researchers can mitigate risks, ensure regulatory compliance, and foster a culture of safety within their laboratories. Always prioritize safety and consult your institution's EHS department for specific guidance.

References

Comprehensive Guide to Personal Protective Equipment for Handling 1-Methyl-5-aminomethylimidazole

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Field-Proven Protocol for Ensuring Laboratory Safety

As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel or specialized chemical reagents demands a thorough understanding of potential hazards and the implementation of robust safety protocols. This guide provides essential, immediate safety and logistical information for the handling of 1-Methyl-5-aminomethylimidazole, a compound for which specific safety data may not be readily available. In the absence of a dedicated Safety Data Sheet (SDS), we will proceed with the utmost caution, basing our recommendations on the known hazards of the structurally related and well-documented compound, 1-Methylimidazole, and general principles for handling heterocyclic amines.

The Foundation of Safety: Understanding the Risks

While a specific toxicological profile for this compound is not extensively documented, its core structure, 1-methylimidazole, is classified as a corrosive and toxic substance. It is known to cause severe skin burns and eye damage, is harmful if swallowed, and is toxic in contact with skin[1][2]. The addition of an aminomethyl group may alter its reactivity and toxicological properties, necessitating a conservative approach to personal protective equipment (PPE). Therefore, all handling of this compound should be conducted under the assumption that it poses similar or potentially greater hazards than its parent compound.

Key Potential Hazards:

  • Corrosivity: High likelihood of causing severe burns to skin and eyes upon contact[2][3][4].

  • Toxicity: Potential for toxic effects if absorbed through the skin or ingested[1][2].

  • Respiratory Irritation: Vapors or aerosols may cause irritation or burns to the respiratory tract[3].

  • Reproductive Toxicity: Some related compounds have been suspected of damaging fertility or the unborn child, a risk that should be considered[1][4].

Core Directive: A Multi-Layered PPE Strategy

A comprehensive PPE strategy is non-negotiable. The following sections detail the minimum required PPE for handling this compound in a laboratory setting. These recommendations are designed to provide a barrier against all potential routes of exposure: dermal (skin), ocular (eyes), and inhalation.

Hand Protection: The First Line of Defense

Direct skin contact is a primary route of exposure. The selection of appropriate gloves is critical and should be based on chemical compatibility and the nature of the task.

  • Glove Selection: Disposable nitrile gloves provide a good initial barrier for incidental contact with a broad range of chemicals[5]. However, for prolonged handling or in situations with a higher risk of splash, double-gloving is recommended. For tasks with significant splash potential, consider a more robust glove material such as neoprene or a flexible laminate (e.g., Silver Shield) as an inner glove[6]. Always consult the glove manufacturer's chemical resistance guide for specific breakthrough times if available for similar compounds.

  • Procedural Guidance:

    • Before use, visually inspect gloves for any signs of degradation or perforation.

    • When double-gloving, ensure the outer glove has a longer cuff that extends over the sleeve of the lab coat.

    • If contact with the chemical occurs, immediately remove the gloves, wash your hands thoroughly, and don a new pair.

    • Never reuse disposable gloves[7].

Body Protection: Shielding Against Spills and Splashes

A chemically resistant lab coat is mandatory to protect the skin and personal clothing from contamination.

  • Lab Coat Specifications: A flame-resistant lab coat should be worn at all times in the laboratory[6]. It should have long sleeves and a front closure that can be fastened to provide full coverage[5].

  • Additional Protection: For procedures with a high risk of splashing, such as transferring large volumes, a chemically resistant apron worn over the lab coat provides an additional layer of protection. In such cases, disposable chemical-resistant coveralls may also be appropriate[8].

Eye and Face Protection: A Critical Barrier

The corrosive nature of this compound necessitates robust protection for the eyes and face.

  • Minimum Requirement: Chemical splash goggles that meet the ANSI Z87.1 standard are required for all work with this compound[6][9]. Safety glasses with side shields do not provide adequate protection against splashes[9].

  • Enhanced Protection: When there is a significant risk of splashing or a highly exothermic reaction is possible, a full-face shield must be worn in addition to chemical splash goggles[5][6]. The face shield protects the entire face from direct contact.

Respiratory Protection: Safeguarding Against Inhalation

All work with this compound should be conducted within a certified chemical fume hood to minimize the inhalation of vapors or aerosols[3][9].

  • Engineering Controls: The primary method for controlling respiratory exposure is the use of a properly functioning fume hood. Ensure the sash is at the appropriate height to maximize capture and protection.

  • Respirator Use: If engineering controls are not sufficient to maintain exposure below permissible limits, or in the event of a spill or ventilation failure, respiratory protection is required. The use of a respirator requires a formal respiratory protection program, including medical evaluation, fit testing, and training[5]. A NIOSH-approved respirator with cartridges appropriate for organic vapors should be used.

Operational Plan: From Preparation to Disposal

A systematic approach to handling, from the moment the container is opened until all waste is properly disposed of, is crucial for safety.

Pre-Experiment Checklist:
  • Verify that the chemical fume hood is functioning correctly.

  • Ensure an eyewash station and safety shower are accessible and unobstructed[10].

  • Have all necessary PPE readily available and in good condition.

  • Prepare a designated waste container for contaminated solids (e.g., gloves, absorbent paper).

  • Protect work surfaces with disposable, plastic-backed absorbent paper[11].

Table 1: Summary of PPE Requirements for Handling this compound

Level of Risk Hand Protection Body Protection Eye/Face Protection Respiratory Protection
Low Risk (Small quantities, well-ventilated area)Single pair of nitrile glovesFlame-resistant lab coatChemical splash gogglesChemical fume hood
Moderate Risk (Standard laboratory procedures)Double-gloving (nitrile)Flame-resistant lab coatChemical splash gogglesChemical fume hood
High Risk (Large quantities, potential for splashing)Double-gloving (neoprene or laminate inner glove)Flame-resistant lab coat and chemical-resistant apronChemical splash goggles and full-face shieldChemical fume hood

Experimental Workflow: A Step-by-Step Guide

The following diagram illustrates the logical flow of operations when handling this compound, emphasizing the integration of safety measures at each step.

experimental_workflow cluster_prep Preparation cluster_handling Chemical Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Operation prep_ppe->prep_hood prep_area Prepare Work Area prep_hood->prep_area handle_weigh Weigh/Measure in Hood prep_area->handle_weigh Proceed to handling handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer handle_reaction Perform Reaction handle_transfer->handle_reaction cleanup_decon Decontaminate Glassware handle_reaction->cleanup_decon Proceed to cleanup cleanup_waste Segregate & Dispose of Waste cleanup_decon->cleanup_waste cleanup_ppe Doff PPE Correctly cleanup_waste->cleanup_ppe

Caption: Experimental workflow for handling this compound.

Disposal Plan: Managing Contaminated Materials

Proper disposal of contaminated materials is as important as safe handling.

  • Solid Waste: All disposable items that have come into contact with this compound, such as gloves, absorbent paper, and pipette tips, must be placed in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Unused or waste solutions containing the compound should be collected in a designated, sealed, and properly labeled hazardous waste container. Do not mix with incompatible waste streams.

  • Decontamination: All glassware and equipment should be decontaminated before being removed from the fume hood. This can typically be achieved by rinsing with an appropriate solvent, with the rinsate collected as hazardous waste.

Emergency Procedures: In Case of Exposure

Immediate and appropriate action is critical in the event of an exposure.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing[11]. Seek immediate medical attention.

  • Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open[10]. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting[3]. Rinse the mouth with water and seek immediate medical attention.

By adhering to these rigorous safety protocols, you can confidently and responsibly advance your research while ensuring a safe laboratory environment for yourself and your colleagues.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Methyl-5-aminomethylimidazole
Reactant of Route 2
1-Methyl-5-aminomethylimidazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.